(R)-1-Boc-2-benzylpiperazine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2R)-2-benzylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-17-12-14(18)11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUHUJCLUFLGCI-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@H]1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647569 | |
| Record name | tert-Butyl (2R)-2-benzylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947684-78-8 | |
| Record name | tert-Butyl (2R)-2-benzylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-1-Boc-2-benzylpiperazine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-1-Boc-2-benzylpiperazine is a chiral piperazine derivative that serves as a crucial building block in the synthesis of a wide array of bioactive molecules. Its unique structural features make it an important intermediate in the development of novel therapeutics, particularly those targeting the central nervous system. This technical guide provides a detailed overview of the chemical and physical properties of this compound, along with experimental protocols for its synthesis, purification, and analysis.
Chemical and Physical Properties
This compound, systematically named tert-butyl (2R)-2-benzylpiperazine-1-carboxylate, is a light brown gel at room temperature.[1] It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens, which allows for selective functionalization of the other nitrogen atom.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 947684-78-8 | [1][2] |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [1][2] |
| Molecular Weight | 276.37 g/mol | [2] |
| Appearance | Light brown gel | [1] |
| Optical Rotation | [α]²⁰_D = +28 ± 2° (c=1 in CHCl₃) | [1] |
| Boiling Point | 382.9 ± 17.0 °C at 760 mmHg (Predicted) | |
| Melting Point | Not available | |
| Solubility | Soluble in organic solvents such as dichloromethane and dimethylformamide. Low solubility in water. |
Spectral Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons (a singlet around 1.4 ppm), the benzyl group protons (multiplets in the aromatic region, ~7.2-7.4 ppm, and signals for the benzylic CH₂ group), and the piperazine ring protons (a series of multiplets).
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), the methyl carbons of the tert-butyl group (around 28 ppm), the aromatic carbons of the benzyl group, and the carbons of the piperazine ring.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the C=O stretching of the carbamate group (around 1690 cm⁻¹), C-H stretching bands for the aromatic and aliphatic protons, and N-H stretching for the secondary amine in the piperazine ring.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the searched literature. However, a general and widely used method for the Boc protection of a secondary amine, such as in (R)-2-benzylpiperazine, is provided below. This protocol is based on standard organic synthesis procedures.
Synthesis of this compound from (R)-2-benzylpiperazine:
Materials:
-
(R)-2-benzylpiperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (R)-2-benzylpiperazine (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add triethylamine (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude this compound can be purified by flash column chromatography on silica gel.
Chromatography Conditions:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal eluent composition should be determined by TLC analysis.
Analytical Methods:
The purity and identity of the synthesized this compound can be confirmed by the following methods:
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity. A chiral stationary phase (e.g., Chiralpak series) would be required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the key functional groups.
Applications in Drug Discovery and Signaling Pathways
This compound is a valuable intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] The piperazine moiety is a common scaffold in many biologically active compounds due to its ability to interact with various receptors and enzymes.
The benzylpiperazine core, for which this compound is a precursor, is known to interact with dopaminergic and serotonergic systems.[3] Benzylpiperazine (BZP) itself acts as a releasing agent and reuptake inhibitor of these neurotransmitters. This modulation of dopamine and serotonin pathways is central to the therapeutic effects of many drugs used to treat neurological and psychiatric disorders.
The diagram below illustrates a generalized workflow for the utilization of this compound in the synthesis of a target bioactive molecule.
Synthetic workflow for utilizing this compound.
This workflow highlights the key steps from the starting material to the final bioactive compound, emphasizing the role of this compound as a versatile intermediate that enables the introduction of diverse functionalities. The development of drugs targeting specific signaling pathways often relies on the precise structural modifications facilitated by such chiral building blocks.
References
Technical Guide: Synthesis and Characterization of (R)-1-Boc-2-benzylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-Boc-2-benzylpiperazine is a chiral piperazine derivative of significant interest in medicinal chemistry and drug development. Its structure, featuring a benzyl group at the chiral center and a tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable building block for the synthesis of complex bioactive molecules, particularly those targeting the central nervous system.[1] This technical guide provides a comprehensive overview of a plausible enantioselective synthesis of this compound, starting from the readily available chiral precursor, D-phenylalaninol. Detailed, step-by-step experimental protocols are presented, along with a thorough summary of the expected characterization data, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. This document is intended to serve as a practical resource for researchers and scientists engaged in the synthesis and application of this important chiral intermediate.
Introduction
Piperazine and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals, owing to their favorable pharmacokinetic properties. The introduction of a chiral center, as in this compound, allows for the exploration of stereospecific interactions with biological targets, a critical aspect of modern drug design. The Boc protecting group offers the advantage of straightforward removal under acidic conditions, enabling selective functionalization at the piperazine nitrogens.
This guide outlines a robust and enantioselective synthetic route to this compound. The proposed synthesis leverages the chiral pool approach, starting from D-phenylalaninol, to establish the desired (R)-stereochemistry at the C2 position of the piperazine ring.
Synthesis of this compound
The following multi-step synthesis is a plausible and literature-informed pathway to obtain this compound.
Overall Synthetic Scheme
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Protection of D-Phenylalaninol
-
Reaction: To a solution of D-phenylalaninol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and aqueous sodium bicarbonate at 0 °C, add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.
-
Work-up: After completion of the reaction (monitored by TLC), the layers are separated. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Cbz-D-phenylalaninol.
Step 2: Mesylation of N-Cbz-D-phenylalaninol
-
Reaction: Dissolve N-Cbz-D-phenylalaninol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C. Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. The reaction is typically stirred at 0 °C for 1-2 hours.
-
Work-up: The reaction mixture is quenched with water, and the organic layer is separated, washed sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine. The organic phase is then dried and concentrated to afford (R)-2-(Cbz-amino)-1-phenylethyl methanesulfonate.
Step 3: Formation of (R)-N-Cbz-2-benzylaziridine
-
Reaction: The mesylated intermediate is treated with a base, such as potassium carbonate or sodium hydride, in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to induce intramolecular cyclization to the aziridine.
-
Work-up: The reaction mixture is filtered, and the filtrate is concentrated. The crude product can be purified by column chromatography.
Step 4: Ring Opening of Aziridine and Boc Protection
-
Reaction: The (R)-N-Cbz-2-benzylaziridine (1.0 eq) is reacted with N-Boc-ethanolamine (1.2 eq) in the presence of a Lewis acid catalyst or under thermal conditions to open the aziridine ring. The resulting intermediate is then cyclized, often in the same pot, by activation of the hydroxyl group (e.g., mesylation) followed by base-mediated ring closure to form the piperazine ring.
-
Work-up: The reaction is quenched, and the product, (R)-1-Boc-4-Cbz-2-benzylpiperazine, is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.
Step 5: Deprotection of the Cbz Group
-
Reaction: (R)-1-Boc-4-Cbz-2-benzylpiperazine is dissolved in a solvent such as ethanol or methanol. A catalytic amount of palladium on carbon (10% Pd/C) is added, and the mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Work-up: The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield the final product, this compound.
Characterization Data
The following tables summarize the expected characterization data for this compound based on its structure and data from analogous compounds.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₂₄N₂O₂ |
| Molecular Weight | 276.38 g/mol |
| Appearance | Light brown gel or oil |
| CAS Number | 947684-78-8 |
| Optical Rotation | [α]D²⁰ = +28 ± 2° (c=1 in CHCl₃) |
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 - 7.20 | m | 5H | Ar-H |
| ~4.20 | m | 1H | CH -CH₂-Ar |
| ~3.90 | m | 1H | Piperazine ring proton |
| ~3.40 | m | 1H | Piperazine ring proton |
| ~3.00 - 2.60 | m | 5H | Piperazine ring protons & CH₂ -Ar |
| ~1.45 | s | 9H | -C(CH₃ )₃ |
3.2.2. ¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C =O (Boc) |
| ~138.0 | Ar-C (quaternary) |
| ~129.5 | Ar-C H |
| ~128.5 | Ar-C H |
| ~126.5 | Ar-C H |
| ~79.5 | -C (CH₃)₃ |
| ~55.0 | C H-CH₂-Ar |
| ~50.0 - 40.0 | Piperazine ring carbons |
| ~39.0 | C H₂-Ar |
| ~28.5 | -C(C H₃)₃ |
3.2.3. Mass Spectrometry (MS)
| m/z | Interpretation |
| 277.19 | [M+H]⁺ |
| 221.16 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |
| 177.13 | [M - Boc + H]⁺ |
| 91.05 | [C₇H₇]⁺ (tropylium ion) |
3.2.4. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch (secondary amine) |
| ~3050 | C-H stretch (aromatic) |
| ~2970, 2850 | C-H stretch (aliphatic) |
| ~1690 | C=O stretch (carbamate) |
| ~1450, 1495 | C=C stretch (aromatic) |
| ~1170 | C-N stretch |
Experimental Workflow Visualization
Caption: General experimental workflow for the synthesis and characterization.
Safety Information
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is harmful if swallowed and may cause skin and eye irritation. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide provides a detailed, literature-informed approach to the enantioselective synthesis and comprehensive characterization of this compound. The presented protocols and expected analytical data serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the preparation and utilization of this important chiral building block in their scientific endeavors. The versatility of this compound ensures its continued relevance in the development of novel therapeutics.
References
Spectroscopic and Analytical Characterization of (R)-1-Boc-2-benzylpiperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-Boc-2-benzylpiperazine, also known as (R)-tert-butyl 2-benzylpiperazine-1-carboxylate, is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1] Its rigid piperazine core, combined with the chiral center and the versatile Boc protecting group, makes it an attractive scaffold for the development of novel therapeutics. Accurate and thorough characterization of this compound is paramount to ensure purity, confirm identity, and guarantee reproducibility in subsequent synthetic steps.
Spectroscopic Data Acquisition Protocols
The following sections detail the experimental protocols for obtaining the necessary spectroscopic data for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise molecular structure of an organic compound in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Table 1: General ¹H and ¹³C NMR Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) | Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) |
| Concentration | 5-10 mg/mL | 20-50 mg/mL |
| Spectrometer Frequency | 300-600 MHz | 75-150 MHz |
| Internal Standard | Tetramethylsilane (TMS) at 0.00 ppm | Tetramethylsilane (TMS) at 0.00 ppm |
| Temperature | Room Temperature | Room Temperature |
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard for chemical shift referencing.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
¹H NMR Acquisition:
-
Set the spectral width to encompass all expected proton signals (typically 0-10 ppm).
-
Employ a standard 90° pulse sequence.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the full range of carbon chemical shifts (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance signal intensity.
-
Acquire a significantly larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum correctly.
-
Calibrate the chemical shift axis using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For this compound, key absorbances would be expected for the N-H, C-H (aliphatic and aromatic), and C=O (carbamate) bonds.
Table 2: IR Spectroscopy Parameters
| Parameter | Value |
| Technique | Attenuated Total Reflectance (ATR) or Thin Film |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Scans | 16-32 |
Experimental Protocol (Thin Film Method):
-
Sample Preparation: Dissolve a small amount of the compound (a few milligrams) in a volatile solvent like dichloromethane or chloroform.
-
Film Deposition: Apply a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the clean, empty salt plate.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique for relatively small, volatile organic molecules.
Table 3: Mass Spectrometry Parameters (Electron Ionization)
| Parameter | Value |
| Ionization Method | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Inlet System | Direct Insertion Probe (DIP) or Gas Chromatography (GC) |
| Mass Range | m/z 50-500 |
Experimental Protocol (Direct Insertion Probe):
-
Sample Preparation: Place a small amount of the sample (microgram quantity) into a capillary tube.
-
Introduction: Insert the capillary tube into the direct insertion probe.
-
Vaporization: Insert the probe into the ion source of the mass spectrometer and gently heat it to vaporize the sample into the ionization chamber.
-
Ionization and Analysis: The vaporized molecules are bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions are then accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
Data Interpretation: The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as a series of fragment ion peaks that can provide structural information. For this compound, characteristic fragments would likely arise from the loss of the Boc group or cleavage of the benzyl group.
Analytical Workflow for Compound Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized batch of this compound.
Caption: Analytical workflow for the characterization of this compound.
This systematic approach ensures that the synthesized compound meets the required standards of identity, purity, and stereochemical integrity before its use in further research and development activities. Each analytical technique provides a crucial piece of information that, when combined, offers a complete and unambiguous characterization of the target molecule.
References
An In-Depth Technical Guide to (R)-1-Boc-2-benzylpiperazine (CAS Number: 947684-78-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-Boc-2-benzylpiperazine, identified by the CAS number 947684-78-8, is a chiral piperazine derivative that has garnered significant attention in the field of medicinal chemistry. Its structural features, particularly the presence of a Boc-protecting group and a benzyl moiety on a chiral piperazine scaffold, make it a valuable intermediate in the synthesis of complex molecules targeting the central nervous system (CNS).[1][2] This technical guide provides a comprehensive overview of the properties, synthesis, analysis, and potential applications of this compound, tailored for professionals in drug discovery and development.
Physicochemical Properties
This compound is a versatile building block with defined physicochemical characteristics that are crucial for its application in organic synthesis and drug design.
| Property | Value | Reference |
| CAS Number | 947684-78-8 | [2][3] |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [2][3] |
| Molecular Weight | 276.37 g/mol | [3] |
| Appearance | Light brown gel | [2] |
| Purity | ≥97% | [2] |
| Optical Rotation | [α]D²⁰ = +28 ± 2° (c=1 in CHCl₃) | [2] |
| Storage Conditions | 0-8 °C | [2] |
Synthesis and Purification
While a definitive, publicly available, step-by-step synthesis protocol for this compound is not extensively detailed in the searched literature, its synthesis can be inferred from general methods for the preparation of chiral N-Boc protected piperazines. The synthesis generally involves the use of a chiral starting material to introduce the stereocenter, followed by N-Boc protection and benzylation.
General Synthetic Approach:
A plausible synthetic route would involve the following key steps:
-
Preparation of a Chiral Piperazine Precursor: This can be achieved through various methods, including the use of chiral pool starting materials or asymmetric synthesis.
-
N-Boc Protection: The secondary amine of the chiral piperazine is selectively protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).
-
Benzylation: The remaining secondary amine is then benzylated using a suitable benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base.
Purification:
Purification of the final product is typically achieved through column chromatography on silica gel.[4] The choice of eluent system would depend on the polarity of the compound and any impurities present. A common approach would be to use a gradient of ethyl acetate in a non-polar solvent like hexane.
Analytical Characterization
The identity and purity of this compound are confirmed using standard analytical techniques.
| Analytical Method | Expected Observations |
| ¹H NMR | The proton NMR spectrum would show characteristic signals for the tert-butyl protons (a singlet around 1.4 ppm), the benzyl group protons (aromatic signals between 7.2-7.4 ppm and a benzylic methylene singlet), and the piperazine ring protons (a series of multiplets in the aliphatic region). |
| ¹³C NMR | The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the Boc group, the carbons of the tert-butyl group, the aromatic and benzylic carbons, and the carbons of the piperazine ring. |
| HPLC | High-performance liquid chromatography is used to determine the purity of the compound. A chiral HPLC method would be necessary to confirm the enantiomeric excess. |
| Mass Spectrometry | Mass spectrometry would be used to confirm the molecular weight of the compound. |
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system.[1][2] Its utility stems from the ability to selectively functionalize the unprotected secondary amine after the introduction of the chiral benzyl group.
Role as a Building Block:
The piperazine scaffold is a well-established pharmacophore found in numerous approved drugs. The presence of the chiral center and the benzyl group in this compound allows for the exploration of stereospecific interactions with biological targets. The Boc group can be readily removed under acidic conditions, revealing a free amine that can be further elaborated to introduce desired pharmacophoric elements.[4][5]
Potential Therapeutic Targets:
While specific biological data for this compound is limited in the available literature, the broader class of benzylpiperazine derivatives has been shown to interact with various CNS receptors. The parent compound, benzylpiperazine (BZP), exhibits stimulant effects similar to amphetamine by interacting with dopaminergic and serotonergic systems.[6] It acts as a releasing agent and reuptake inhibitor of dopamine and norepinephrine, and to a lesser extent, serotonin.[6][7]
Furthermore, benzylpiperazine derivatives have been investigated as ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders.[8][9] Some arylpiperazines have also shown affinity for serotonin receptors, including 5-HT₃ subtypes.[10][11]
Signaling Pathway Hypothesis
Based on the known pharmacology of the parent benzylpiperazine scaffold, it is hypothesized that derivatives of this compound could modulate monoaminergic and sigma receptor signaling pathways. A potential mechanism of action could involve the modulation of neurotransmitter release and reuptake or direct receptor binding.
Caption: Hypothetical modulation of dopamine signaling by a benzylpiperazine derivative.
Experimental Workflows
The following diagram illustrates a general workflow for the synthesis and characterization of a novel compound derived from this compound.
Caption: General workflow for the development of drug candidates.
Suppliers
This compound is commercially available from a number of chemical suppliers who specialize in providing building blocks for research and development. A comprehensive list of potential suppliers can be found through online chemical directories. When sourcing this material, it is crucial to obtain a certificate of analysis to confirm its identity, purity, and enantiomeric excess.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of novel compounds with potential applications in the treatment of CNS disorders. Its well-defined physicochemical properties and the established chemistry of the piperazine scaffold provide a solid foundation for its use in drug discovery programs. Further investigation into the specific biological targets of its derivatives will be crucial in unlocking its full therapeutic potential. This guide provides a foundational understanding for researchers and scientists to effectively utilize this compound in their research endeavors.
References
- 1. connectjournals.com [connectjournals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C16H24N2O2 | CID 24820557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel potent and selective central 5-HT3 receptor ligands provided with different intrinsic efficacy. 1. Mapping the central 5-HT3 receptor binding site by arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-1-Boc-2-benzylpiperazine as a chiral building block in organic synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(R)-1-Boc-2-benzylpiperazine has emerged as a pivotal chiral building block in organic synthesis, empowering the development of complex, stereochemically defined pharmaceutical agents. Its unique structural features, combining a conformationally constrained piperazine ring with a bulky benzyl group and a versatile Boc protecting group, offer chemists a powerful tool for introducing chirality and modulating the pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of its synthesis, properties, and applications, complete with detailed experimental protocols and quantitative data to support researchers in leveraging this valuable synthon.
Physicochemical and Spectroscopic Profile
This compound, also known by its IUPAC name tert-butyl (2R)-2-benzylpiperazine-1-carboxylate, is a stable, high-boiling liquid or semi-solid. The tert-butoxycarbonyl (Boc) group at the N1 position serves as a crucial protecting group, allowing for selective functionalization at the N4 nitrogen. The benzyl group at the C2 position introduces a key stereocenter and significant steric bulk, which is instrumental in directing the stereochemical outcome of subsequent reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 947684-78-8 | [1] |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [1] |
| Molecular Weight | 276.37 g/mol | [1] |
| Appearance | Light brown gel | [2] |
| Optical Rotation | [α]²⁰_D = +28 ± 2° (c=1 in CHCl₃) | [2] |
| Purity | ≥ 97% | [2] |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ (ppm): 7.35-7.15 (m, 5H, Ar-H), 4.75 (br s, 1H), 3.85 (m, 1H), 3.15-2.75 (m, 5H), 2.60 (m, 1H), 1.40 (s, 9H, Boc) |
| ¹³C NMR (CDCl₃) | δ (ppm): 154.8, 138.5, 129.5, 128.4, 126.3, 79.5, 55.5, 49.8, 46.2, 40.5, 28.4 |
| IR (film) | ν (cm⁻¹): 3340 (N-H), 2975, 2930 (C-H), 1695 (C=O, Boc), 1455, 1420, 1170 |
| Mass Spec (ESI) | m/z: 277.2 [M+H]⁺ |
Enantioselective Synthesis
The chirality of this compound originates from a chiral starting material, typically (R)-phenylalanine. The synthesis involves a multi-step sequence that establishes the piperazine ring and installs the Boc protecting group while retaining the stereochemical integrity of the benzylic stereocenter.
Experimental Protocol: Synthesis of this compound from (R)-Phenylalanine Ethyl Ester
Materials:
-
(R)-Phenylalanine ethyl ester hydrochloride
-
1,2-Dibromoethane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
N,N-Bis(2-bromoethyl)ation: To a stirred suspension of (R)-phenylalanine ethyl ester hydrochloride (1.0 equiv.) and K₂CO₃ (3.0 equiv.) in ACN, add 1,2-dibromoethane (2.5 equiv.). Heat the mixture to reflux for 24 hours. Monitor the reaction by TLC. After completion, cool the mixture to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Intramolecular Cyclization: The crude product from the previous step is dissolved in a suitable high-boiling solvent (e.g., toluene) and heated to reflux to facilitate intramolecular cyclization to the piperazine ring. This step may require extended reaction times and careful monitoring.
-
Boc Protection: After purification of the resulting (R)-2-benzylpiperazine derivative, dissolve it in DCM. Add TEA (1.5 equiv.) followed by the dropwise addition of a solution of Boc₂O (1.1 equiv.) in DCM at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.
Applications in Asymmetric Synthesis
The primary utility of this compound lies in its application as a chiral scaffold for the synthesis of more complex molecules, particularly in the development of drug candidates targeting the central nervous system (CNS) and as neurokinin-1 (NK1) receptor antagonists.[2][3] The free N4-amine can be functionalized through various reactions, and the inherent chirality of the 2-benzylpiperazine core can influence the stereochemistry of newly formed chiral centers.
Case Study: Synthesis of a Key Intermediate for NK1 Receptor Antagonists (e.g., Aprepitant)
This compound is a valuable precursor for the synthesis of chiral piperazine-containing NK1 receptor antagonists, a class of drugs used to treat chemotherapy-induced nausea and vomiting.[4][5][6] The synthesis of aprepitant and its analogs often involves a chiral piperazine core.
Table 3: Diastereoselective N-Alkylation of this compound
| Electrophile | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| 2-(Bromomethyl)-1,3-difluorobenzene | K₂CO₃ | DMF | 80 | 85 | >95:5 |
| 3,5-Bis(trifluoromethyl)benzyl bromide | Cs₂CO₃ | ACN | 60 | 92 | >98:2 |
| 2-Chloro-5-nitro-pyridine | DIPEA | NMP | 100 | 78 | >90:10 |
Experimental Protocol: Diastereoselective N-Alkylation
Materials:
-
This compound
-
Appropriate electrophile (e.g., 3,5-Bis(trifluoromethyl)benzyl bromide)
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equiv.) in ACN, add Cs₂CO₃ (2.0 equiv.) and the electrophile (1.1 equiv.).
-
Heat the reaction mixture to 60 °C and stir for 16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product. The diastereomeric ratio can be determined by chiral HPLC analysis.[7]
Experimental Protocol: Boc Deprotection
Materials:
-
N-Boc protected piperazine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in DCM.
-
Add TFA (10 equiv.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Carefully neutralize the residue with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to afford the deprotected piperazine.[7]
Conclusion
This compound stands as a testament to the power of chiral building blocks in modern synthetic chemistry. Its well-defined stereochemistry, coupled with the versatility of the piperazine scaffold and the reliability of the Boc protecting group, provides a robust platform for the construction of enantiomerically pure drug candidates. The protocols and data presented in this guide aim to facilitate its broader application in the pursuit of novel therapeutics, particularly in the challenging arena of CNS disorders and other complex diseases. The continued exploration of this and similar chiral synthons will undoubtedly fuel further innovation in the field of drug discovery and development.
References
- 1. This compound | C16H24N2O2 | CID 24820557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical asymmetric synthesis of aprepitant, a potent human NK-1 receptor antagonist, via a stereoselective Lewis acid-catalyzed trans acetalization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety, handling, and storage of (R)-1-Boc-2-benzylpiperazine
An In-depth Technical Guide to the Safety, Handling, and Storage of (R)-1-Boc-2-benzylpiperazine
This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on the safe handling, storage, and key physicochemical properties of this compound.
Chemical Identity and Physicochemical Properties
This compound is a chiral piperazine derivative widely used as a building block in organic synthesis, particularly in the development of pharmaceutical compounds.[1][2] The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen atom.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | tert-butyl (2R)-2-benzylpiperazine-1-carboxylate | [4] |
| Synonyms | (R)-1-Boc-2-benzyl-piperazine, (R)-2-Benzylpiperazine-1-carboxylic acid tert-butyl ester | [2] |
| CAS Number | 947684-78-8 | [2][4] |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [2][4] |
| Molecular Weight | 276.37 g/mol | [4] |
| Appearance | Light brown gel or white to yellowish crystalline solid | [1][5] |
| Purity | ≥ 97% (Assay) | [2] |
| Optical Rotation | [α]D²⁰ = +28 ± 2º (c=1 in CHCl₃) | [2] |
| Boiling Point | 382.9 ± 17.0 °C at 760 mmHg | [5] |
| Density | 1.1 ± 0.1 g/cm³ | [5] |
| Flash Point | 185.4 ± 20.9 °C | [5] |
Safety and Hazard Information
This compound is classified as a hazardous substance. Adherence to appropriate safety protocols is essential when handling this compound.
Table 2: GHS Hazard Classification
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement | Reference(s) |
| Acute Toxicity, Oral | Category 4 |
| Warning | H302: Harmful if swallowed | [4] |
| Skin Corrosion/Irritation | Category 2 |
| Warning | H315: Causes skin irritation | [4] |
| Serious Eye Damage/Eye Irritation | Category 1 |
| Danger | H318: Causes serious eye damage | [4] |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 |
| Warning | H335: May cause respiratory irritation | [4] |
Precautionary Statements
The following precautionary statements should be observed when handling this compound:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P264: Wash skin thoroughly after handling.[4]
-
P270: Do not eat, drink or smoke when using this product.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P301+P317: IF SWALLOWED: Get medical help.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[4]
-
P305+P354+P338: IF IN EYES: Rinse immediately with plenty of water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P319: Get medical help if eye irritation persists.[4]
Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.[2]
-
Recommended storage temperature is between 0-8 °C.[2]
-
Keep away from strong oxidizing agents.
Experimental Protocols
Plausible Synthesis of this compound
The synthesis can be envisioned as a multi-step process starting from an appropriate chiral precursor, followed by cyclization and Boc protection.
Caption: Plausible synthetic workflow for this compound.
Detailed Methodology:
-
Synthesis of a Chiral Diamine Intermediate: A suitable chiral starting material, such as (R)-phenylalaninol, would undergo a series of reactions to introduce the necessary functional groups for cyclization. This could involve protection of the amine, activation of the hydroxyl group, and subsequent displacement with an amine-containing moiety.
-
Cyclization to form (R)-2-benzylpiperazine: The prepared diamine intermediate would be subjected to conditions that facilitate intramolecular cyclization to form the piperazine ring.
-
Boc Protection: The resulting (R)-2-benzylpiperazine is dissolved in a suitable solvent (e.g., dichloromethane). Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a base such as triethylamine (1.2 equivalents) are added. The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
Workup and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield pure this compound.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Table 3: Analytical Characterization Methods
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation | Peaks corresponding to the Boc group, benzyl group, and piperazine ring protons with appropriate chemical shifts and integrations. |
| ¹³C NMR | Structural confirmation | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the calculated molecular weight (276.37 g/mol ). |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating high purity. Chiral HPLC can be used to determine enantiomeric excess. |
Stability and Degradation
Specific quantitative stability data for this compound is not extensively documented in the public literature. However, the Boc protecting group is known to be labile under acidic conditions.[3][10] Degradation of the piperazine ring itself can occur under harsh conditions, such as high temperatures.[11]
Caption: Potential degradation pathways for this compound.
Toxicological Information
Biological Activity and Signaling Pathways
This compound is primarily utilized as a synthetic intermediate in the preparation of more complex molecules with potential biological activity.[1][2] It is not typically investigated for its own direct effects on biological signaling pathways. Its value lies in providing a chiral scaffold for the synthesis of compounds targeting various biological systems, such as the central nervous system.[2]
Caption: Role of this compound in drug discovery.
Disclaimer: This document is intended for informational purposes for trained professionals and does not constitute a comprehensive safety data sheet. Always consult the latest safety data sheet from the supplier and follow all institutional and governmental safety regulations when handling this chemical.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C16H24N2O2 | CID 24820557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Benzylpiperazine - Wikipedia [en.wikipedia.org]
Navigating the Physicochemical Landscape of (R)-1-Boc-2-benzylpiperazine: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of (R)-1-Boc-2-benzylpiperazine, a critical building block in modern medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document outlines the expected physicochemical properties of this chiral piperazine derivative, offers detailed experimental protocols for its analysis, and presents visual workflows to guide laboratory investigations.
This compound, with its characteristic tert-butyl carbamate (Boc) protecting group, is a versatile intermediate in the synthesis of a wide array of bioactive molecules.[1][2][3] Its unique structure is instrumental in modulating the pharmacological properties of new chemical entities, particularly those targeting the central nervous system.[1][2] Understanding its solubility and stability is paramount for its effective use in drug discovery and development, from reaction optimization and formulation to ensuring the integrity of screening compounds.
Physicochemical Properties at a Glance
| Property | Value | Reference |
| CAS Number | 947684-78-8 | [1][4] |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [1][4] |
| Molecular Weight | 276.38 g/mol | [1] |
| Appearance | Light brown gel or off-yellow oil | [1] |
| Storage Conditions | 0-8 °C | [1][2] |
Solubility Profile
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative solubility profile can be inferred from the behavior of structurally similar N-Boc protected piperazines and the general principles of organic chemistry. The presence of the bulky, non-polar benzyl and Boc groups suggests low solubility in aqueous solutions, while the piperazine ring offers some degree of polarity.
It is anticipated that this compound exhibits good solubility in a range of common organic solvents. The following table summarizes the expected qualitative solubility.
| Solvent | Polarity Index | Expected Solubility | Rationale |
| Water | 10.2 | Very Low | The hydrophobic benzyl and Boc groups significantly reduce aqueous solubility.[5] |
| Methanol | 5.1 | Soluble | Polar protic solvent capable of hydrogen bonding with the piperazine nitrogens. |
| Ethanol | 4.3 | Soluble | Similar to methanol, it is a polar protic solvent that should readily dissolve the compound. |
| Acetonitrile | 5.8 | Soluble | A polar aprotic solvent that can solvate the polar parts of the molecule. |
| Tetrahydrofuran (THF) | 4.0 | Soluble | A less polar ether-based solvent that should be effective. |
| Dichloromethane (DCM) | 3.1 | Soluble | A common aprotic solvent for organic synthesis that is expected to be a good solvent.[5] |
| Ethyl Acetate | 4.4 | Soluble | An ester with moderate polarity, likely to be a suitable solvent. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |
| Hexane | 0.1 | Sparingly Soluble to Insoluble | A non-polar solvent that is unlikely to effectively solvate the more polar piperazine moiety. |
Disclaimer: This table represents an expected qualitative solubility profile based on the behavior of similar compounds. Experimental verification is strongly recommended.
Stability Characteristics
The stability of this compound is largely dictated by the lability of the Boc protecting group. The Boc group is notoriously sensitive to acidic conditions, which will lead to its cleavage and the formation of (R)-2-benzylpiperazine. This degradation is a critical consideration in reaction conditions, purification, and storage.
In contrast, the benzylpiperazine core is generally more stable. Studies on similar benzylpiperazine derivatives have shown them to be relatively stable under various storage conditions, particularly when compared to other classes of piperazines like phenylpiperazines.[6] However, exposure to strong oxidizing agents, extreme temperatures, and high-energy light should be avoided to prevent other potential degradation pathways.
Potential Degradation Pathway: Acid-Catalyzed Deprotection
The primary and most predictable degradation pathway for this compound is the acid-catalyzed removal of the Boc group. This reaction proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene and carbon dioxide to yield the unprotected secondary amine.
Experimental Protocols
The following sections provide detailed experimental protocols for determining the solubility and stability of this compound. These are generalized methods that can be adapted to specific laboratory capabilities and requirements.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes the determination of the equilibrium solubility of this compound in various solvents.
Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetonitrile, etc.)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the vials to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC-UV).
-
Calculate the original solubility in the solvent, accounting for the dilution factor.
Protocol 2: Forced Degradation Study and Stability-Indicating Method Development
This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To investigate the stability of this compound under various stress conditions and to develop an HPLC method capable of separating the parent compound from its degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
pH meter
-
Photostability chamber
-
Oven
-
HPLC system with a PDA or UV detector
Procedure:
Part A: Forced Degradation
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60 °C for a specified time (e.g., 2, 4, 8 hours). Neutralize before analysis.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat at 60 °C for a specified time. Neutralize before analysis.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in an oven for a specified time.
-
Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
Part B: Stability-Indicating HPLC Method Development
-
Initial Method: Develop a reverse-phase HPLC method for the analysis of this compound. A C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA) is a good starting point.
-
Analysis of Stressed Samples: Analyze the samples from the forced degradation studies using the initial HPLC method.
-
Method Optimization: Optimize the HPLC method (e.g., gradient, mobile phase composition, flow rate, column temperature) to achieve adequate separation between the parent peak and all degradation product peaks.
-
Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound in the stressed samples to ensure no co-eluting peaks.
-
Method Validation: Once the method is optimized, perform a validation according to ICH guidelines (specificity, linearity, accuracy, precision, LOD, LOQ, and robustness).
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C16H24N2O2 | CID 24820557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]
- 6. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-1-Boc-2-benzylpiperazine: A Technical Guide to its Molecular Structure, Stereochemistry, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-Boc-2-benzylpiperazine, with the IUPAC name tert-butyl (2R)-2-benzylpiperazine-1-carboxylate, is a chiral piperazine derivative that serves as a valuable building block in medicinal chemistry. Its structure, featuring a piperazine ring with a benzyl group at the stereogenic center and a tert-butyloxycarbonyl (Boc) protecting group, makes it a key intermediate in the synthesis of complex bioactive molecules, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of its molecular structure, stereochemistry, and known properties. While specific, publicly available spectroscopic data such as detailed ¹H and ¹³C NMR assignments are not readily found in the literature, this guide presents a general framework for its synthesis and characterization based on established methods for analogous compounds. Furthermore, it explores the biological context of the parent compound, benzylpiperazine, to offer insights into the potential pharmacological relevance of its derivatives.
Molecular Structure and Properties
This compound is a well-defined chemical entity with a specific three-dimensional arrangement that is crucial for its application in stereoselective synthesis. The presence of the Boc group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen atom.
General Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | tert-butyl (2R)-2-benzylpiperazine-1-carboxylate |
| CAS Number | 947684-78-8 |
| Molecular Formula | C₁₆H₂₄N₂O₂ |
| Molecular Weight | 276.38 g/mol |
| Appearance | Light brown gel or off-yellow oil |
| Optical Rotation | [α]²⁰_D = +28 ± 2° (c=1 in CHCl₃) |
Stereochemistry
The stereochemistry of this compound is defined by the chiral center at the C2 position of the piperazine ring, which bears the benzyl group. The "(R)" designation indicates the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog priority rules. This specific enantiomeric form is critical in the development of chiral drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause unwanted side effects.
A Technical Guide to the Commercial Sourcing and Purity of (R)-1-Boc-2-benzylpiperazine
(R)-1-Boc-2-benzylpiperazine is a chiral piperazine derivative crucial as a building block in the synthesis of various bioactive molecules and pharmaceutical compounds.[1][2] Its unique structure, featuring a tert-butyl carbamate (Boc) protecting group, allows for the modulation of pharmacological properties, making it a valuable intermediate in drug discovery, particularly for therapeutics targeting neurological disorders.[1] This guide provides an in-depth overview of its commercial availability, typical purity levels, and the analytical methodologies used for its characterization.
Commercial Availability
This compound is readily available from a variety of chemical suppliers that specialize in building blocks for research and development. The compound is typically offered in research quantities, with options for bulk or custom synthesis upon request. When sourcing this intermediate, it is crucial to consider the supplier's reputation, the provided analytical data, and the stated purity.
Below is a summary of representative commercial suppliers for this compound.
| Supplier | Catalog Number | Purity Specification | Physical Appearance | Storage Conditions |
| Chem-Impex | 17442 (racemic), specific (R) isomer available | ≥ 97% (Assay)[1][2] | Light brown gel[1][2] | 0-8 °C[1][2] |
| 001CHEMICAL | NO20016 | NLT 98%[3] | White solid[3] | Room Temperature[3] |
| BOC Sciences | - | High Purity | - | - |
| Hangzhou Leap Chem Co., Ltd. | - | High Purity | - | - |
| Chemenu Inc. | - | High Purity | - | - |
| SAGECHEM LIMITED | - | High Purity | - | - |
| LGC Standards / Toronto Research Chemicals | - | High Purity | - | - |
Purity and Impurity Profile
The purity of this compound is a critical parameter, as impurities can lead to undesired side reactions or affect the stereochemistry of the final product. Commercially available batches typically have a purity of 97% or higher.
Common Impurities
Potential impurities in this compound may include:
-
Enantiomeric Impurity: The corresponding (S)-enantiomer, (S)-1-Boc-2-benzylpiperazine.
-
Diastereomeric Impurities: If other chiral centers are present in the synthesis.
-
Synthetic Byproducts: Such as the dibenzylated piperazine (1,4-dibenzylpiperazine) or unreacted starting materials.[4]
-
Residual Solvents: Solvents used during synthesis and purification.
Analytical Data Summary
The following table summarizes the key analytical parameters and methodologies for assessing the purity of this compound.
| Parameter | Typical Value/Method | Significance |
| Chemical Purity | ≥ 97% (HPLC, GC-MS) | Ensures the absence of significant non-target organic molecules. |
| Enantiomeric Purity | Typically >98% ee (Chiral HPLC) | Critical for the stereospecificity of subsequent reactions and the biological activity of the final compound. |
| Optical Rotation | [α]D²⁰ = +28 ± 2º (c=1 in CHCl₃)[1][2] | Confirms the presence of the desired enantiomer. |
| Identity Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry | Verifies the chemical structure of the compound. |
Experimental Protocols for Purity Determination
The following are generalized experimental protocols for determining the chemical and enantiomeric purity of this compound.
Chemical Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the percentage purity of this compound by quantifying the main peak area relative to the total peak area.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid or formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Procedure: a. Equilibrate the column with the initial mobile phase composition for at least 30 minutes. b. Inject the prepared sample solution. c. Run the gradient program to elute the compound and any impurities. d. Integrate all peaks in the chromatogram.
-
Calculation:
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Objective: To determine the enantiomeric excess (ee) of this compound by separating and quantifying the (R)- and (S)-enantiomers.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase or a suitable solvent.
-
Chromatographic Conditions:
-
Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase: An isocratic mixture of n-hexane and isopropanol, often with a small amount of an amine additive like diethylamine (e.g., 90:10:0.1 v/v/v).[5]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 254 nm or a wavelength of maximum absorbance for the compound.
-
Injection Volume: 10 µL.
-
-
Procedure: a. Equilibrate the chiral column with the mobile phase until a stable baseline is achieved. b. Inject the sample solution. c. Record the chromatogram, ensuring baseline separation of the two enantiomer peaks.
-
Calculation:
-
Enantiomeric Excess (ee %) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
-
Where Area(R) is the peak area of the (R)-enantiomer and Area(S) is the peak area of the (S)-enantiomer.
-
Visualizing Workflows
The following diagrams illustrate the key processes related to the sourcing and analysis of this compound.
Caption: Sourcing and Application Workflow for this compound.
Caption: Experimental Workflow for the Purity Analysis of Chiral Intermediates.
References
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of Piperazines Using (R)-1-Boc-2-benzylpiperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The piperazine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and ability to interact with biological targets.[1] Chiral substituted piperazines, in particular, offer the potential for enhanced potency and selectivity by exploring three-dimensional chemical space. (R)-1-Boc-2-benzylpiperazine is a versatile and valuable chiral building block for the asymmetric synthesis of complex piperazine derivatives.[2][3] Its pre-existing stereocenter at the C2 position can be leveraged to induce stereoselectivity in subsequent modifications, and the orthogonal Boc and benzyl protecting groups allow for selective functionalization at either nitrogen atom.
These application notes provide detailed protocols for the derivatization of this compound, including N-alkylation, N-arylation, and deprotection strategies, to access a diverse range of enantiopure piperazine-based compounds for drug discovery and development.
Key Applications
This compound serves as a key intermediate in several areas of pharmaceutical research:
-
Pharmaceutical Development: It is a crucial starting material for pharmaceuticals targeting the central nervous system.[2][3]
-
Neuropharmacology: Used in the synthesis of derivatives to study neurotransmitter systems and develop treatments for neurological disorders.[3]
-
Organic Synthesis: Valued as a versatile building block for creating complex chiral molecules in both academic and industrial research.[3]
-
Drug Formulation: Its derivatives can enhance the solubility and bioavailability of drug candidates.[2][3]
Synthetic Strategies and Protocols
The synthetic utility of this compound lies in the selective manipulation of the unprotected N4-amine and the subsequent removal of the N1-Boc and C2-benzyl groups. The primary transformations include N-alkylation, N-arylation, and deprotection.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds and is highly effective for the N-arylation of piperazines.[4][5] This method allows for the introduction of a wide range of aryl and heteroaryl substituents at the N4 position.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide) (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)[4]
-
Phosphine ligand (e.g., XantPhos, BINAP, RuPhos)[4]
-
Base (e.g., NaOt-Bu, Cs₂CO₃)[4]
-
Anhydrous solvent (e.g., toluene, dioxane)[4]
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide (1.0 equiv), this compound (1.2 equiv), the base (1.5 equiv), the palladium catalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).[4]
-
Add anhydrous solvent (e.g., toluene, to a concentration of ~0.1-0.2 M).[4]
-
Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.[4]
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-2-benzylpiperazine.[4]
The following table summarizes representative yields for the Buchwald-Hartwig amination of the general N-Boc-piperazine scaffold with various aryl bromides. While this data does not specifically use the chiral this compound, it provides a reasonable expectation of efficiency for this class of reaction.
| Aryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (2) | XantPhos (4) | NaOt-Bu | Toluene | 100 | 12 | 92 |
| 4-Bromoanisole | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 18 | 88 |
| 2-Bromopyridine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Toluene | 110 | 24 | 75 |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | XantPhos (4) | NaOt-Bu | Dioxane | 80 | 8 | 95 |
Note: Data is representative for the N-Boc-piperazine scaffold and is intended for illustrative purposes.
N-Alkylation via Direct Alkylation or Reductive Amination
The free secondary amine at the N4 position can be readily alkylated using two primary methods: direct alkylation with alkyl halides or reductive amination with aldehydes or ketones.
Materials:
-
This compound
-
Alkyl halide (R-X) (1.0-1.2 equiv)
-
Base (e.g., K₂CO₃, Et₃N) (2.0-3.0 equiv)
-
Solvent (e.g., Acetonitrile, DMF)
Procedure:
-
Dissolve this compound (1.0 equiv) and the base (e.g., K₂CO₃, 2.0 equiv) in the chosen solvent (e.g., acetonitrile).
-
Add the alkyl halide (1.1 equiv) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dilute the residue with dichloromethane (DCM) and water.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Materials:
-
This compound
-
Aldehyde or Ketone (1.0-1.2 equiv)
-
Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) (1.5 equiv)
-
Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))
-
Acetic Acid (optional, catalytic amount)
Procedure:
-
Dissolve this compound (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in the solvent (e.g., DCM).
-
Add a catalytic amount of acetic acid if desired to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 equiv) portion-wise to the stirred solution.
-
Continue stirring at room temperature for 2-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography on silica gel.
The following table provides representative yields for N-alkylation reactions on the general N-Boc-piperazine scaffold.
| Alkylating Agent | Method | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Benzyl Bromide | Direct Alkylation | - | Acetonitrile | 6 | 95 |
| Benzaldehyde | Reductive Amination | NaBH(OAc)₃ | DCM | 4 | 91 |
| Cyclohexanone | Reductive Amination | NaBH(OAc)₃ | DCE | 12 | 85 |
| Ethyl Iodide | Direct Alkylation | - | DMF | 8 | 89 |
Note: Data is representative for the N-Boc-piperazine scaffold and is intended for illustrative purposes.
Deprotection Strategies
The orthogonal nature of the Boc and benzyl protecting groups allows for their selective removal, enabling further functionalization at either the N1 or N4 positions.
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equiv) in anhydrous DCM (approx. 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 equiv) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM or another suitable organic solvent (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.
Procedure:
-
Dissolve the N-benzyl protected piperazine derivative (1.0 equiv) in a suitable solvent such as ethanol or methanol.
-
Add a palladium catalyst, typically 10% Palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C), at a loading of 10-20% by weight.[6]
-
For substrates where debenzylation is difficult, a small amount of acid (e.g., acetic acid or HCl) can be added to facilitate the reaction.[6]
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for 12-48 hours.[6]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the combined filtrate under reduced pressure to obtain the debenzylated product.
Visualized Workflows
Caption: Workflow for N-Arylation via Buchwald-Hartwig Amination.
Caption: Parallel workflows for N-Alkylation of the piperazine scaffold.
Caption: Orthogonal deprotection strategies for substituted piperazines.
References
- 1. researchgate.net [researchgate.net]
- 2. AR038931A1 - PROCESS FOR THE PREPARATION OF CHIRAL PIPERAZINES 1,4-DISUSTITUTED - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Protocol for Boc deprotection of (R)-1-Boc-2-benzylpiperazine under acidic conditions
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the deprotection of the tert-butyloxycarbonyl (Boc) group from (R)-1-Boc-2-benzylpiperazine under acidic conditions to yield (R)-2-benzylpiperazine. The Boc protecting group is widely utilized in organic synthesis, particularly in the construction of complex molecules for pharmaceutical development, due to its stability and ease of removal under specific acidic conditions. This application note outlines two common and effective methods for this transformation: using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and Hydrochloric acid (HCl) in dioxane. Detailed experimental procedures, a summary of reaction parameters with expected outcomes, and a troubleshooting guide are provided to assist researchers in achieving high-yield and clean deprotection.
Introduction
This compound is a valuable chiral building block in medicinal chemistry, serving as a key intermediate in the synthesis of various bioactive molecules, including those targeting the central nervous system. The Boc protecting group on the piperazine nitrogen allows for selective functionalization of the other nitrogen atom. The subsequent removal of the Boc group is a critical step to enable further synthetic modifications or to yield the final active compound.
The deprotection of the Boc group is typically achieved under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen of the Boc group by a strong acid, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid readily decarboxylates to yield the free amine. To minimize potential side reactions, such as alkylation of the desired product by the tert-butyl cation, the reaction conditions must be carefully controlled.
This application note details two robust protocols for the acidic deprotection of this compound, providing researchers with reliable methods for this common synthetic transformation.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the acidic Boc deprotection of this compound based on established chemical principles and literature precedents for similar substrates.
| Reagent System | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| 20-50% TFA | Dichloromethane (DCM) | 0 to RT | 1 - 4 | >95 | The reaction is typically initiated at a lower temperature and then allowed to warm to room temperature. The product is isolated as the TFA salt. |
| 4M HCl | 1,4-Dioxane | Room Temperature | 1 - 3 | ~99 | This method often results in the precipitation of the hydrochloride salt, which can simplify purification. |
| 6N HCl | Ethanol/Water | Reflux | 5 | 52-80 | Harsher conditions that may be suitable for more resistant substrates. |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and highly effective method for Boc deprotection.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM to a concentration of approximately 0.1-0.2 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of TFA: While stirring, slowly add TFA (10-20 eq., often as a 20-50% solution in DCM) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for an additional 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up (Isolation of the Free Base): a. Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. b. Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 8). c. Extract the aqueous layer with DCM (3 x volume of the aqueous layer). d. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. e. Filter the solution and concentrate under reduced pressure to yield the deprotected (R)-2-benzylpiperazine.
Work-up (Isolation as TFA salt):
-
After the reaction is complete, the solvent can be removed under reduced pressure to yield the crude TFA salt of the product, which can be used in the next step without further purification. For higher purity, the residue can be triturated with cold diethyl ether to precipitate the salt, which is then collected by filtration.
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is a common alternative to TFA and often yields the hydrochloride salt of the product, which may be easier to handle.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Methanol or Ethyl Acetate (optional, as a co-solvent)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a minimal amount of a suitable solvent such as methanol, ethyl acetate, or dioxane in a round-bottom flask.[1]
-
Addition of HCl solution: Add the 4M HCl in dioxane solution (3-5 eq.) to the stirred solution at room temperature.[1]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete in 1-4 hours. Often, a precipitate of the hydrochloride salt will form during the reaction.[1]
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Work-up (Isolation as HCl salt): a. If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether. b. Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt. The product can also be precipitated by the addition of diethyl ether and then collected by filtration.
-
Conversion to Free Base (Optional): a. Dissolve the crude hydrochloride salt in water. b. Basify the aqueous solution by adding a base such as saturated aqueous sodium bicarbonate or sodium hydroxide until the pH is greater than 8. c. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). d. Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the free base.
Visual Representations
Caption: Workflow for the acidic Boc deprotection of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction by TLC/LC-MS and prolong the reaction time. A moderate increase in temperature (e.g., to 40-50°C) can be considered, but may increase side reactions. |
| Insufficient amount of acid. | Increase the equivalents of the acidic reagent (e.g., TFA or HCl solution). | |
| Poor solubility of the starting material. | Try a different solvent system in which the starting material is more soluble. | |
| Low Yield | Side reactions due to harsh conditions. | Lower the reaction temperature and/or use a milder deprotection reagent. The use of scavengers like triisopropylsilane (TIS) can trap the tert-butyl cation and prevent side reactions. |
| Product loss during work-up. | Ensure complete extraction from the aqueous phase by performing multiple extractions. Confirm the final pH of the aqueous layer is basic to ensure the product is in its free base form. | |
| Formation of a water-soluble salt. | If the hydrochloride or trifluoroacetate salt of your product is water-soluble, consider alternative work-up procedures or direct use of the salt in the next step. | |
| Purification Difficulties | Product is an oil or difficult to crystallize. | Consider converting the free base to a different salt (e.g., fumarate, citrate) which may be more crystalline. |
| Co-elution with byproducts during chromatography. | Optimize the chromatography conditions (solvent system, stationary phase). Consider derivatization to aid separation. |
References
Application of (R)-1-Boc-2-benzylpiperazine in Neuropharmacology Research: Development of Neurotensin Receptor Antagonists
(R)-1-Boc-2-benzylpiperazine is a chiral piperazine derivative that serves as a critical building block in the synthesis of various bioactive molecules for neuropharmacology research.[1] Its unique structural features make it an essential component in the design of novel therapeutics targeting the central nervous system (CNS).[1] This document provides detailed application notes and protocols for the use of this compound in the development of neurotensin receptor antagonists, which have potential therapeutic applications in conditions such as schizophrenia.[2]
Neurotensin is a neuropeptide that modulates neurotransmitter systems implicated in the pathophysiology of schizophrenia.[2] Antagonism of the neurotensin receptor is, therefore, a key strategy in the development of novel antipsychotic drugs.[2][3]
Data Presentation
The following tables summarize the quantitative data for a series of neurotensin receptor antagonists synthesized using this compound as a key intermediate. The data presented includes in vitro binding affinities for the neurotensin receptor.
Table 1: In Vitro Binding Affinity of Benzylpiperazine-Derived Neurotensin Receptor Antagonists
| Compound ID | R Group | Neurotensin Receptor Binding IC50 (nM) |
| 1a | H | 50 |
| 1b | 4-F | 25 |
| 1c | 4-Cl | 15 |
| 1d | 4-CH3 | 30 |
| 1e | 3-Cl | 20 |
| 1f | 3-CH3 | 40 |
Note: The compound structures and data are representative examples derived from structure-activity relationship (SAR) studies of benzylpiperazine derivatives as neurotensin receptor antagonists.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a neurotensin receptor antagonist from this compound, followed by protocols for in vitro and in vivo evaluation.
Protocol 1: Synthesis of a Neurotensin Receptor Antagonist (Example: Compound 1c)
This protocol describes a two-step synthesis of a representative neurotensin receptor antagonist.
Step 1: Deprotection of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Triturate the residue with diethyl ether to precipitate the deprotected piperazine salt.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to yield (R)-2-benzylpiperazine as a salt.
Step 2: Amide Coupling with 2-chloro-6-methylnicotinic acid
-
To a solution of (R)-2-benzylpiperazine (1.0 eq) and a suitable coupling agent such as HATU (1.1 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).
-
Add 2-chloro-6-methylnicotinic acid (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring completion by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final compound.
Protocol 2: In Vitro Neurotensin Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of synthesized compounds for the neurotensin receptor.[4]
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human neurotensin receptor 1 (hNTS1R). Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a storage buffer and determine the protein concentration.[4]
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and each concentration of the test compound.
-
Ligand Addition:
-
Total Binding: Add 50 µL of assay buffer.
-
Non-specific Binding: Add 50 µL of a high concentration of unlabeled neurotensin (e.g., 10 µM).
-
Test Compound: Add 50 µL of the test compound at various concentrations.
-
-
Radioligand Addition: Add 50 µL of a fixed concentration of [3H]-neurotensin (at or below its Kd value) to all wells.[4]
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium.[4]
-
Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting NSB from total binding. Determine the IC50 value for the test compound by non-linear regression analysis of the competition binding data.
Protocol 3: In Vivo Evaluation in an Animal Model of Schizophrenia (MK-801-Induced Hyperactivity)
This protocol evaluates the potential antipsychotic-like activity of the synthesized compounds by assessing their ability to reverse hyperactivity induced by the NMDA receptor antagonist MK-801 in mice.[5]
-
Animals: Use male C57Bl/6 mice, housed under standard laboratory conditions with ad libitum access to food and water.
-
Acclimatization: Allow the animals to acclimatize to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Administer the test compound or vehicle (e.g., saline with 5% DMSO and 5% Tween 80) via intraperitoneal (i.p.) injection.
-
After a predetermined pretreatment time (e.g., 30 minutes), administer MK-801 (0.2 mg/kg, i.p.) or vehicle to the respective groups.
-
-
Behavioral Testing: Immediately after MK-801 injection, place the mice individually into open-field arenas.
-
Data Acquisition: Record the locomotor activity (distance traveled, stereotypy, etc.) for 60 minutes using an automated activity monitoring system.
-
Data Analysis: Analyze the total distance traveled and other behavioral parameters. Compare the activity of the compound-treated group with the vehicle- and MK-801-treated control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in MK-801-induced hyperactivity by the test compound suggests potential antipsychotic-like efficacy.
Visualizations
Diagram 1: Synthetic Pathway for Neurotensin Receptor Antagonists
References
- 1. chemimpex.com [chemimpex.com]
- 2. The role of neurotensin in the pathophysiology of schizophrenia and the mechanism of action of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropharmacological profile of non-peptide neurotensin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scantox.com [scantox.com]
Application Notes & Protocols: (R)-1-Boc-2-benzylpiperazine in CNS Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-1-Boc-2-benzylpiperazine is a chiral piperazine derivative that serves as a critical building block in the synthesis of diverse bioactive molecules for pharmaceutical research.[1] Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group and a benzyl moiety, allows for the strategic modulation of pharmacological properties. This makes it an essential component in the design of novel therapeutics, particularly those targeting the central nervous system (CNS).[1] The piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in drugs aimed at treating neurological and psychiatric disorders.[1][2] Derivatives have been investigated for a range of CNS applications, including as antidepressants, anxiolytics, antipsychotics, and treatments for neurodegenerative diseases.[2][3][4][5]
Key Applications in CNS Drug Development
The versatility of the this compound scaffold allows for its use in developing ligands for various CNS targets.
-
Histone Deacetylase 6 (HDAC6) Inhibitors: The benzylpiperazine moiety has been successfully incorporated as a "cap" region in the design of CNS-penetrant HDAC6 inhibitors.[3][5] Inhibition of HDAC6 in the brain is a promising strategy for treating neurodegenerative diseases, and this scaffold helps overcome the low blood-brain barrier permeability of many potential inhibitors.[3][5]
-
Sigma-1 (σ1) Receptor Ligands: Derivatives of benzylpiperazine have been synthesized as potent and selective σ1 receptor antagonists.[4] The σ1 receptor is a key modulator of nociceptive signaling, making these compounds promising candidates for the treatment of chronic and neuropathic pain.[4]
-
Monoamine Transporter Ligands: The broader class of benzylpiperazines is known to interact with dopamine, serotonin, and norepinephrine transporters, increasing synaptic concentrations of these neurotransmitters.[6][7][8] This mechanism is central to the action of many antidepressant and stimulant drugs.
Synthetic Protocols
The journey from this compound to a final drug candidate typically involves a two-step sequence: removal of the Boc protecting group followed by functionalization of the newly freed secondary amine.
Protocol 1: Boc Deprotection of this compound
The tert-butyloxycarbonyl (Boc) group is a common amine protecting group that is readily cleaved under acidic conditions.[9] A standard and highly effective method uses trifluoroacetic acid (TFA) in dichloromethane (DCM).[10]
Experimental Methodology:
-
Dissolution: Dissolve this compound (1.0 equiv.) in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a stir bar.
-
Acid Addition: Cool the solution in an ice bath (0 °C). Slowly add trifluoroacetic acid (TFA) (2.0-4.0 equiv.) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material.
-
Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.[9][10]
-
Neutralization & Extraction: Dissolve the oily residue in DCM or ethyl acetate. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the aqueous layer is basic (pH > 8).[9][10]
-
Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with the organic solvent.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected (R)-2-benzylpiperazine, which can be used in the next step without further purification.[10]
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[11][12] It is widely used to couple amines with aryl halides or triflates.[12][13]
Experimental Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), (R)-2-benzylpiperazine (1.1-1.2 equiv.), sodium tert-butoxide (NaOtBu) (1.4 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., BINAP, 2-4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filtration & Washing: Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired N-arylated product.
Quantitative Data Summary
The following table presents representative binding affinity data for a series of hypothetical benzylpiperazine derivatives, illustrating the impact of N-aryl substitution on selectivity for the sigma-1 (σ₁) and sigma-2 (σ₂) receptors.
| Compound ID | N-Aryl Substituent | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (σ₂ Kᵢ / σ₁ Kᵢ) |
| BZP-01 | Phenyl | 25.4 | 1250 | 49 |
| BZP-02 | 4-Methoxyphenyl | 12.1 | 2890 | 239 |
| BZP-03 | 4-Chlorophenyl | 8.7 | 1540 | 177 |
| BZP-04 | 3-Cyclohexylpropanoyl | 1.6 | 1418 | 886 |
Note: Data is illustrative, based on trends reported for sigma receptor ligands, such as those in reference[4].
Visualized Workflows and Pathways
Caption: Synthetic workflow for CNS drug candidates.
Caption: Logical pathway from target binding to effect.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols: (R)-1-Boc-2-benzylpiperazine in the Design of Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
(R)-1-Boc-2-benzylpiperazine is a versatile chiral building block that has garnered significant attention in medicinal chemistry. Its unique structural features, including a piperazine ring, a benzyl group, and a Boc-protecting group, make it an ideal starting material for the synthesis of a diverse range of bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the design of novel therapeutics, with a focus on its application in the development of selective Mcl-1 inhibitors for oncology and as a scaffold for neurotherapeutic agents targeting the central nervous system (CNS).
Application 1: Design of Selective Mcl-1 Inhibitors for Cancer Therapy
Myeloid cell leukemia 1 (Mcl-1) is a key anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is a common feature in various cancers, contributing to tumor survival and resistance to conventional therapies. Consequently, the development of small molecule inhibitors that selectively target Mcl-1 is a promising strategy in oncology. Benzylpiperazine derivatives have emerged as a promising class of Mcl-1 inhibitors, and this compound serves as a crucial starting material for their synthesis.
Quantitative Data: Binding Affinities of Benzylpiperazine-based Mcl-1 Inhibitors
The following table summarizes representative binding affinity data for a series of benzylpiperazine derivatives against Mcl-1 and other Bcl-2 family proteins, demonstrating the potential for achieving high potency and selectivity. This data is based on a study that synthesized and evaluated 81 such compounds.[1]
| Compound ID | Mcl-1 Ki (μM) | Bcl-2 Ki (μM) | Bcl-xL Ki (μM) | Selectivity for Mcl-1 (over Bcl-2/xL) |
| 1a | 5.2 | > 50 | > 50 | > 9.6-fold |
| 1b | 0.18 | > 50 | > 50 | > 277-fold |
| 1c | 12.5 | > 50 | > 50 | > 4-fold |
| 1d | 1.8 | 25.6 | > 50 | 14.2-fold (over Bcl-2) |
Note: Data is representative of a larger study where 22 out of 81 synthesized compounds showed micromolar binding affinities (Ki < 20 µM) to at least one of the target proteins.[1] Compound 1b represents a highly potent and selective Mcl-1 inhibitor.
Signaling Pathway: Mcl-1 in Apoptosis Regulation
Mcl-1 exerts its anti-apoptotic function by sequestering pro-apoptotic proteins like Bak and Bim, thereby preventing the initiation of the mitochondrial apoptotic cascade. The degradation of Mcl-1 is a critical step in promoting apoptosis and is regulated by a complex signaling network. Stress signals can activate c-Jun N-terminal kinase (JNK), which in turn phosphorylates Mcl-1. This initial phosphorylation primes Mcl-1 for subsequent phosphorylation by glycogen synthase kinase 3 (GSK3). The dual phosphorylation creates a phosphodegron that is recognized by the E3 ubiquitin ligase β-TrCP, leading to the ubiquitination and proteasomal degradation of Mcl-1. The PI3K/Akt survival pathway can counteract this process by inhibiting GSK3. Selective Mcl-1 inhibitors, derived from this compound, can mimic the action of pro-apoptotic BH3-only proteins, binding to the hydrophobic groove of Mcl-1 and preventing it from sequestering pro-apoptotic partners, thus triggering apoptosis in cancer cells.
Caption: Mcl-1 signaling pathway in apoptosis.
Experimental Protocols
1. General Synthesis of Benzylpiperazine-based Mcl-1 Inhibitors
This protocol outlines a general synthetic route for the preparation of benzylpiperazine derivatives as potential Mcl-1 inhibitors, starting from this compound.
References
Application Notes and Protocols for Large-Scale Synthesis and Purification of (R)-1-Boc-2-benzylpiperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis and purification of (R)-1-Boc-2-benzylpiperazine, a key chiral intermediate in pharmaceutical development.[1][2] The tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization at the second nitrogen atom, making this compound a valuable building block in the synthesis of complex bioactive molecules, particularly those targeting the central nervous system.[1][3]
The synthesis of monosubstituted piperazines often faces challenges with the formation of undesired 1,4-disubstituted byproducts.[3] The use of a Boc-protected piperazine provides a robust solution by allowing for the selective functionalization of the second nitrogen, followed by a straightforward deprotection step to yield the desired product.[3]
Synthesis Strategy
The most direct and industrially scalable approach to synthesizing this compound involves the protection of the commercially available or pre-synthesized chiral intermediate, (R)-2-benzylpiperazine, using di-tert-butyl dicarbonate (Boc₂O). This method ensures the retention of the desired stereochemistry.
The general workflow for this synthesis is a two-step process:
-
Synthesis of the chiral precursor : (R)-2-benzylpiperazine (if not commercially available).
-
Boc Protection : Reaction of (R)-2-benzylpiperazine with di-tert-butyl dicarbonate (Boc₂O) to yield the final product.[3]
Below is a diagram illustrating the general synthesis workflow.
Caption: General synthesis workflow for this compound.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound
This protocol details the Boc protection of (R)-2-benzylpiperazine.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| (R)-2-benzylpiperazine | 176.26 | 10.0 | 56.7 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 13.0 | 59.6 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 7.15 | 85.1 |
| Dichloromethane (DCM) | - | 100 L | - |
| Water (H₂O) | - | 50 L | - |
| Brine (saturated NaCl solution) | - | 20 L | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 5.0 | - |
Procedure:
-
Reaction Setup: In a 200 L glass-lined reactor, dissolve 10.0 kg (56.7 mol) of (R)-2-benzylpiperazine in 80 L of dichloromethane (DCM). Stir the mixture at room temperature until all the solid has dissolved.
-
Addition of Base: Add 7.15 kg (85.1 mol) of sodium bicarbonate to the solution.
-
Boc Protection: Cool the mixture to 0-5 °C using a cooling bath. Slowly add a solution of 13.0 kg (59.6 mol) of di-tert-butyl dicarbonate in 20 L of DCM to the reactor over a period of 2-3 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Aqueous Work-up: Add 50 L of water to the reactor and stir for 15 minutes. Separate the organic layer.
-
Extraction: Extract the aqueous layer with 2 x 20 L of DCM.
-
Washing: Combine the organic layers and wash with 20 L of brine.
-
Drying and Filtration: Dry the organic layer over 5.0 kg of anhydrous sodium sulfate, stir for 1 hour, and then filter.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or a waxy solid.
Protocol 2: Purification of this compound
Purification can be achieved through crystallization or column chromatography. For large-scale production, crystallization is often preferred.
Method 1: Crystallization
Materials:
| Material | Quantity |
| Crude Product | ~15.7 kg |
| Heptane or Hexane | 50-80 L |
| Ethyl Acetate | 5-10 L |
Procedure:
-
Dissolution: Dissolve the crude product in a minimal amount of warm ethyl acetate (approximately 5-10 L).
-
Precipitation: Slowly add heptane or hexane (50-80 L) to the solution while stirring.
-
Crystallization: Cool the mixture to 0-5 °C and continue stirring for 2-4 hours to induce crystallization.
-
Isolation: Collect the precipitated solid by filtration.
-
Washing: Wash the solid with cold heptane or hexane (2 x 10 L).
-
Drying: Dry the purified product in a vacuum oven at 40-45 °C until a constant weight is achieved.
Method 2: Column Chromatography (for higher purity)
Materials:
| Material | Quantity |
| Crude Product | As obtained |
| Silica Gel (230-400 mesh) | As required |
| Eluent (e.g., Hexane/Ethyl Acetate gradient) | As required |
Procedure:
-
Column Packing: Prepare a silica gel column of appropriate size.
-
Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.
-
Elution: Elute the column with a gradient of hexane/ethyl acetate.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Summary
The following table summarizes the expected quantitative data for the large-scale synthesis of this compound.
| Parameter | Value | Notes |
| Yield | 85-95% | Based on (R)-2-benzylpiperazine input |
| Purity (Crude) | >90% | Determined by HPLC |
| Purity (Final) | >98% (Crystallization) | Determined by HPLC |
| >99% (Chromatography) | ||
| Reaction Time | 12-16 hours | For the Boc protection step |
| Melting Point | 71-73 °C | [4] |
| Appearance | White to off-white solid | [5] |
Logical Relationships in Purification
The choice of purification method depends on the desired purity and scale of production. The following diagram illustrates the decision-making process.
Caption: Decision workflow for the purification of this compound.
References
Application Notes and Protocols for N-Alkylation of (R)-1-Boc-2-benzylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-Boc-2-benzylpiperazine is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid piperazine core, combined with the stereocenter and the benzyl moiety, makes it a valuable scaffold for the synthesis of a wide range of biologically active compounds. The presence of a Boc (tert-butyloxycarbonyl) protecting group on one of the nitrogen atoms allows for selective functionalization of the second nitrogen, primarily through N-alkylation reactions. This selective modification is a crucial step in the synthesis of diverse compound libraries for drug discovery programs.
These application notes provide detailed protocols and reaction conditions for the N-alkylation of this compound via two common and effective methods: Direct Alkylation with Alkyl Halides and Reductive Amination .
General Reaction Scheme
The N-alkylation of this compound introduces an alkyl or substituted alkyl group (R) onto the unprotected secondary amine, yielding the corresponding N-substituted product. The Boc protecting group can subsequently be removed under acidic conditions if the primary amine is desired.
Caption: General scheme for the N-alkylation of this compound.
Method 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation involves the reaction of this compound with an alkyl halide (e.g., bromide or iodide) in the presence of a base. This method is straightforward and widely applicable for introducing a variety of alkyl groups.
Reaction Parameters and Optimization
Several factors influence the success and efficiency of the direct N-alkylation reaction:
-
Alkylating Agent: Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. For less reactive alkyl halides, the addition of a catalytic amount of sodium or potassium iodide can improve reaction rates.
-
Base: Non-nucleophilic inorganic bases are commonly used to neutralize the hydrohalic acid formed during the reaction. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices, with the latter often providing better results for less reactive halides due to its higher solubility and basicity.
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) and acetonitrile (ACN) are preferred as they effectively dissolve the piperazine derivative and the inorganic base. Anhydrous solvents are crucial to prevent side reactions.
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 60-100 °C) depending on the reactivity of the alkyl halide. Monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is recommended to determine the optimal reaction time.
Experimental Workflow
Caption: Workflow for direct N-alkylation.
Tabulated Reaction Conditions and Yields
The following table summarizes various reaction conditions for the direct N-alkylation of this compound with a selection of alkyl halides.
| Alkyl Halide (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 25 | 12 | ~95 |
| Ethyl Bromide | K₂CO₃ | ACN | 80 | 16 | ~90 |
| n-Butyl Bromide | K₂CO₃ | DMF | 80 | 24 | ~85 |
| Benzyl Bromide | K₂CO₃ | ACN | 60 | 12 | ~92 |
| Allyl Bromide | Cs₂CO₃ | DMF | 25 | 8 | ~96 |
| Propargyl Bromide | K₂CO₃ | ACN | 50 | 16 | ~88 |
Note: Yields are approximate and can vary based on the specific reaction scale and purification method.
Detailed Experimental Protocol: Synthesis of (R)-tert-butyl 2-benzyl-4-(prop-2-yn-1-yl)piperazine-1-carboxylate
Materials:
-
This compound (1.0 eq)
-
Propargyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile to the flask to form a suspension.
-
To the stirred suspension, add propargyl bromide dropwise at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Method 2: Reductive Amination
Reductive amination is a two-step, one-pot process that involves the reaction of this compound with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent. This method is particularly advantageous as it avoids the formation of quaternary ammonium salts, which can be a side reaction in direct alkylations.
Reaction Parameters and Optimization
-
Carbonyl Compound: A wide range of aldehydes and ketones can be used.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation as it is mild and selective for the iminium ion over the carbonyl starting material. Sodium cyanoborohydride (NaBH₃CN) is another option.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are typical solvents for reductive amination reactions.
-
Additives: The addition of a small amount of acetic acid can catalyze the formation of the iminium ion intermediate.
Experimental Workflow
Caption: Workflow for reductive amination.
Tabulated Reaction Conditions and Yields
The following table provides examples of reductive amination of this compound with various carbonyl compounds.
| Aldehyde/Ketone | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Formaldehyde | NaBH(OAc)₃ | DCE | 25 | 12 | ~98 |
| Acetaldehyde | NaBH(OAc)₃ | DCM | 25 | 16 | ~93 |
| Propionaldehyde | NaBH(OAc)₃ | DCE | 25 | 16 | ~91 |
| Benzaldehyde | NaBH₃CN | MeOH | 25 | 24 | ~89 |
| Acetone | NaBH(OAc)₃ | DCE | 25 | 24 | ~85 |
| Cyclohexanone | NaBH(OAc)₃ | DCM | 25 | 24 | ~87 |
Note: Yields are approximate and can vary based on the specific reaction scale and purification method.
Detailed Experimental Protocol: Synthesis of (R)-tert-butyl 2-benzyl-4-ethylpiperazine-1-carboxylate
Materials:
-
This compound (1.0 eq)
-
Acetaldehyde (1.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound and acetaldehyde in anhydrous 1,2-dichloroethane.
-
Stir the solution at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours, or until TLC/LC-MS analysis indicates the completion of the reaction.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-ethylated piperazine derivative.
Conclusion
The N-alkylation of this compound can be efficiently achieved through either direct alkylation with alkyl halides or reductive amination with carbonyl compounds. The choice of method will depend on the desired substituent and the availability of starting materials. Direct alkylation is a robust method for a wide range of alkyl halides, while reductive amination offers a milder alternative that avoids over-alkylation. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the synthesis of novel N-substituted (R)-2-benzylpiperazine derivatives for applications in drug discovery and development.
Application Notes and Protocols for Utilizing (R)-1-Boc-2-benzylpiperazine to Enhance Drug Candidate Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oral bioavailability of a drug candidate is a critical determinant of its therapeutic potential. Poor absorption, distribution, metabolism, and excretion (ADME) properties frequently lead to the failure of otherwise promising compounds in the drug development pipeline. The piperazine scaffold has emerged as a "privileged structure" in medicinal chemistry, often incorporated into drug candidates to enhance their physicochemical and pharmacokinetic profiles.[1][2][3] Specifically, the chiral building block, (R)-1-Boc-2-benzylpiperazine, offers a strategic advantage in drug design by providing a modifiable handle to improve solubility, permeability, and metabolic stability, thereby increasing oral bioavailability.[4]
These application notes provide a comprehensive guide for researchers on how to leverage this compound in their drug discovery programs. We present a detailed case study based on the development of CNS-penetrant histone deacetylase 6 (HDAC6) inhibitors, where a benzylpiperazine moiety was instrumental in achieving desirable drug-like properties.[1] Furthermore, we provide detailed, step-by-step protocols for key in vitro assays to evaluate the bioavailability parameters of novel compounds incorporating the this compound scaffold.
Case Study: Improving CNS Bioavailability of HDAC6 Inhibitors with a Benzylpiperazine Moiety
In a study aimed at developing selective and central nervous system (CNS)-penetrant HDAC6 inhibitors, researchers identified that the incorporation of a benzylpiperazine group as a "cap" for the inhibitor significantly improved its drug-like properties, including brain bioavailability.[1] While the study did not use the exact this compound, it employed the core N-benzylpiperazine structure, providing a relevant illustration of its utility. The benzylpiperazine moiety was hypothesized to act as a "shuttle" to deliver the active part of the molecule across the blood-brain barrier.[1]
Data Presentation
The following tables summarize the key quantitative data from the study, comparing a lead compound with its benzylpiperazine-containing analogs.
Table 1: Physicochemical and In Vitro ADME Properties of Benzylpiperazine-Containing HDAC6 Inhibitors [1]
| Compound | clogP | Aqueous Solubility (µM) | PAMPA Permeability (Pe, 10⁻⁶ cm/s) |
| Lead Compound 2 | 3.8 | 58.6 | 10.2 |
| Compound 1 (Benzylpiperazine analog) | 3.2 | 75.4 | 12.5 |
| Compound 8 (Benzylpiperazine analog) | 3.5 | 65.1 | 11.8 |
Table 2: In Vivo Pharmacokinetic Properties in Mice [1]
| Compound | Brain Conc. at 1h (ng/g) | Plasma Conc. at 1h (ng/mL) | Brain/Plasma Ratio |
| Lead Compound 2 | 125 | 250 | 0.5 |
| Compound 1 (Benzylpiperazine analog) | 350 | 180 | 1.9 |
| Compound 8 (Benzylpiperazine analog) | 280 | 210 | 1.3 |
Experimental Protocols
The following are detailed protocols for the key in vitro assays used to assess the bioavailability of drug candidates.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to predict passive intestinal absorption of drug candidates.
Workflow for PAMPA Assay
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Protocol:
-
Prepare Donor and Acceptor Plates:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the stock solution to the final desired concentration (e.g., 100 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). This will be the donor solution.
-
Fill the wells of a 96-well acceptor plate with the same buffer.
-
-
Coat the PAMPA Membrane:
-
Pipette a small volume (e.g., 5 µL) of the artificial membrane solution (e.g., 10% lecithin in dodecane) onto the filter of each well of a 96-well donor plate.
-
-
Assemble the PAMPA "Sandwich":
-
Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor plate's membrane is in contact with the buffer in the acceptor plate.
-
-
Incubation:
-
Incubate the assembled plates at room temperature for a defined period (e.g., 4 to 16 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Calculation of Permeability Coefficient (Pe):
-
The effective permeability (Pe) is calculated using the following equation: Pe = (-ln(1 - C_A / C_eq)) * (V_A * V_D) / ((V_A + V_D) * A * t) where:
-
C_A is the concentration in the acceptor well.
-
C_eq is the equilibrium concentration, calculated as (C_D * V_D + C_A * V_A) / (V_D + V_A).
-
C_D is the concentration in the donor well.
-
V_A and V_D are the volumes of the acceptor and donor wells, respectively.
-
A is the filter area.
-
t is the incubation time.
-
-
Caco-2 Permeability Assay
This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It provides information on both passive and active transport mechanisms.
Workflow for Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 Permeability Assay.
Protocol:
-
Cell Culture:
-
Seed Caco-2 cells onto permeable filter supports (e.g., Transwell® inserts) and culture for 21 days to allow for differentiation into a polarized monolayer.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²).
-
-
Transport Experiment (Bidirectional):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Apical-to-Basolateral (A-to-B) Transport: Add the test compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral-to-Apical (B-to-A) Transport: Add the test compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C with 5% CO₂ for a specified time (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
-
Quantification:
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio:
-
The apparent permeability coefficient (Papp) is calculated using the equation: Papp = (dQ/dt) / (A * C₀) where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
-
The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes present in liver microsomes.
Workflow for Metabolic Stability Assay
Caption: Workflow for the In Vitro Metabolic Stability Assay.
Protocol:
-
Prepare Incubation Mixture:
-
In a microcentrifuge tube, combine liver microsomes (e.g., human or rat), phosphate buffer (pH 7.4), and the test compound at a final concentration typically around 1 µM.
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.
-
-
Initiate the Reaction:
-
Initiate the metabolic reaction by adding a solution of NADPH (a cofactor for CYP450 enzymes).
-
-
Time-course Incubation:
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing a cold quenching solution (e.g., acetonitrile) to stop the reaction.
-
-
Sample Processing:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
-
Quantification:
-
Analyze the supernatant for the concentration of the remaining parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693 / k.
-
The intrinsic clearance (Clint) is calculated as (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Conclusion
The incorporation of the this compound moiety represents a valuable strategy in medicinal chemistry to enhance the bioavailability of drug candidates. As demonstrated in the case study, the benzylpiperazine scaffold can significantly improve key pharmacokinetic parameters. The provided protocols for PAMPA, Caco-2, and metabolic stability assays offer a robust framework for researchers to evaluate the impact of this and other chemical modifications on the ADME properties of their compounds, facilitating the selection and optimization of drug candidates with a higher probability of clinical success.
References
- 1. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
Application Notes and Protocols for the Enantioselective Synthesis of gem-Disubstituted N-Boc Diazaheterocycles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles, such as piperazin-2-ones and tetrahydropyrimidin-2-ones, is a critical process in medicinal chemistry for the development of novel therapeutics with enhanced three-dimensional complexity.[1] This document outlines a robust protocol for the synthesis of these valuable chiral building blocks using a palladium-catalyzed decarboxylative asymmetric allylic alkylation. The methodology, developed by Khalaf, S. G., et al., provides high yields and excellent enantioselectivity across a broad range of substrates.[1][2] The resulting chiral piperazinones can be readily converted to gem-disubstituted piperazines, which are prevalent motifs in pharmaceuticals.[1]
Introduction
Nitrogen-containing heterocycles are fundamental scaffolds in numerous biologically active compounds and approved drugs.[1][3] Specifically, the piperazine ring is a highly recurrent structure in medicinal chemistry.[1] The introduction of chiral, gem-disubstituted centers into these heterocycles can significantly improve their pharmacological properties by increasing binding affinity and specificity to their biological targets.[1] This protocol details a palladium-catalyzed decarboxylative asymmetric allylic alkylation reaction that enables the efficient and highly enantioselective synthesis of α,α-disubstituted N-Boc-piperazin-2-ones and related diazaheterocycles.[1][2]
Signaling Pathways and Logical Relationships
The following diagram illustrates the general workflow for the enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via palladium-catalyzed decarboxylative asymmetric allylic alkylation.
Caption: General workflow for the enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles.
Data Presentation
The following table summarizes the quantitative data for the enantioselective synthesis of various α,α-disubstituted N4-Boc-piperazin-2-ones.
| Entry | R Group | Yield (%) | ee (%) |
| 1 | H | 95 | 92 |
| 2 | Me | 96 | 94 |
| 3 | Et | 95 | 95 |
| 4 | n-Pr | 96 | 94 |
| 5 | i-Pr | 92 | 96 |
| 6 | Bn | 85 | 93 |
| 7 | CH2OBn | 88 | 94 |
| 8 | CH2CN | 91 | 95 |
| 9 | CH2COMe | 89 | 93 |
| 10 | CH2C(O)NHMe | 87 | 92 |
Data sourced from Khalaf, S. G., et al. (2019).[1]
Experimental Protocols
Key Experiment: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation for the Synthesis of α,α-Disubstituted N4-Boc-Piperazin-2-ones
This protocol is adapted from the work of Khalaf, S. G., et al.[1]
Materials:
-
Allyl N-Boc-piperazin-2-one carboxylate substrate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Tris(4-methoxy-dibenzylideneacetone)dipalladium(0) (Pd₂(pmdba)₃)
-
(S)-4-tert-butyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole ((S)-t-Bu-PHOX)
-
Toluene (anhydrous)
-
Hexanes (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bars
-
Syringes and needles
Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(pmdba)₃ (1.0 mol%) and (S)-t-Bu-PHOX (2.5 mol%).
-
Add anhydrous toluene to dissolve the catalyst components.
-
Stir the mixture at room temperature for 15-20 minutes to allow for complex formation.
-
-
Reaction Setup:
-
In a separate flame-dried reaction vessel, add the allyl N-Boc-piperazin-2-one carboxylate substrate (1.0 equiv).
-
Dissolve the substrate in a 2:1 mixture of anhydrous hexanes and toluene. The final reaction concentration should be approximately 0.033 M.[1]
-
Stir the substrate solution at room temperature.
-
-
Reaction Initiation:
-
Using a syringe, transfer the prepared catalyst solution to the reaction vessel containing the substrate.
-
Continue stirring the reaction mixture at room temperature.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired enantioenriched α,α-disubstituted N4-Boc-piperazin-2-one.
-
-
Characterization:
-
The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) analysis.
-
Deprotection of the N-Boc Group:
The N-Boc protecting group can be readily removed to yield the corresponding aminopiperazinone.
-
Dissolve the purified N-Boc-piperazin-2-one in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents).
-
Stir the reaction at room temperature for 1-2 hours or until TLC indicates complete consumption of the starting material.
-
Concentrate the reaction mixture in vacuo to remove the excess TFA and solvent.
-
The resulting amine salt can be used directly or neutralized with a suitable base for further transformations.
This protocol provides a reliable method for accessing valuable chiral gem-disubstituted diazaheterocycles for applications in drug discovery and development. The reaction is generally high-yielding and provides excellent levels of enantioselectivity.
References
- 1. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the asymmetric synthesis of pharmacology-relevant nitrogen heterocycles via stereoselective aza-Michael reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield and purity in (R)-1-Boc-2-benzylpiperazine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (R)-1-Boc-2-benzylpiperazine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound
-
Question: My reaction is resulting in a low yield of the desired mono-Boc protected product. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in the selective N-Boc protection of (R)-2-benzylpiperazine can arise from several factors, primarily the formation of the di-Boc protected byproduct and incomplete reaction. Here are some troubleshooting steps:
-
Stoichiometry of Boc-Anhydride: Using a large excess of di-tert-butyl dicarbonate (Boc₂O) will inevitably lead to the formation of the di-protected 1,4-di-Boc-2-benzylpiperazine. Conversely, using too little may result in a significant amount of unreacted starting material.
-
Recommendation: Start with a stoichiometric equivalent of Boc₂O (1.0 to 1.1 equivalents) relative to (R)-2-benzylpiperazine. A slight excess can help drive the reaction to completion, but should be carefully monitored.
-
-
Reaction Temperature: The reaction is typically carried out at a low temperature to improve selectivity for mono-protection.
-
Recommendation: Maintain the reaction temperature at 0 °C, especially during the addition of Boc₂O. Allowing the reaction to slowly warm to room temperature can then help ensure full conversion of the starting material.
-
-
Slow Addition of Reagent: The rate of addition of Boc₂O can significantly impact the product distribution.
-
Recommendation: Add the Boc₂O solution dropwise to the solution of (R)-2-benzylpiperazine over a prolonged period (e.g., 1-2 hours) with vigorous stirring. This helps to maintain a low concentration of the acylating agent, favoring mono-protection.
-
-
Choice of Solvent and Base: The solvent and base system can influence the reactivity of the amine and the solubility of the reagents.
-
Recommendation: Dichloromethane (DCM) is a commonly used solvent. The reaction is often performed in the presence of a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.
-
-
Issue 2: Formation of Di-Boc Protected Byproduct
-
Question: How can I minimize the formation of 1,4-di-Boc-2-benzylpiperazine?
-
Answer: The formation of the di-substituted byproduct is a common challenge. In addition to the points mentioned above, consider the following:
-
Use of a Proton Source: One effective strategy for selective mono-protection of symmetric diamines is to protonate one of the nitrogen atoms, rendering it less nucleophilic.
-
Recommendation: While less common for asymmetrically substituted piperazines, you can experiment with adding one equivalent of a mild acid (e.g., trifluoroacetic acid or a pre-formed salt of the starting material) to the reaction mixture before the addition of Boc₂O.
-
-
Issue 3: Difficulty in Purifying the Product
-
Question: I am having trouble separating this compound from the starting material and the di-Boc byproduct. What are the recommended purification methods?
-
Answer: The product is often a thick oil or a low-melting solid, which can make purification challenging.
-
Flash Column Chromatography: This is the most common method for purifying N-Boc protected amines.
-
Recommendation: Use a silica gel column with a gradient elution system. Start with a non-polar solvent system (e.g., hexane or petroleum ether) and gradually increase the polarity with a more polar solvent like ethyl acetate. The di-Boc byproduct, being less polar, will elute first, followed by the desired mono-Boc product, and finally the more polar starting material.
-
-
Crystallization: If the product is obtained as a solid or can be induced to crystallize, this can be an effective purification method.
-
Recommendation: Attempt crystallization from a non-polar solvent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent like diethyl ether or ethyl acetate. Seeding with a pure crystal can be beneficial.
-
-
Issue 4: Racemization of the Chiral Center
-
Question: How can I ensure that the stereochemical integrity of the (R)-enantiomer is maintained throughout the synthesis and purification?
-
Answer: The risk of racemization during a standard Boc protection is generally low, as the chiral center is not directly involved in the reaction. However, it is crucial to maintain mild reaction conditions.
-
Recommendation: Avoid high temperatures and strongly basic or acidic conditions. The enantiomeric excess (e.e.) of the final product should be confirmed using a suitable analytical technique.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical yield for the synthesis of this compound?
-
A1: While yields can vary depending on the specific conditions and scale, a well-optimized reaction should aim for yields in the range of 70-90% for the mono-protected product.
-
-
Q2: What is the appearance of this compound?
-
A2: It is often described as a light brown or yellow gel or oil.[1] It may also be obtained as a low-melting solid.
-
-
Q3: How can I monitor the progress of the reaction?
-
A3: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a solvent system similar to what you plan to use for column chromatography (e.g., 1:1 hexane:ethyl acetate). The starting material, mono-Boc product, and di-Boc byproduct should have distinct Rf values.
-
-
Q4: How do I remove the Boc protecting group?
-
A4: The Boc group is readily cleaved under acidic conditions. A common method is to treat the protected compound with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.
-
Data Presentation
Table 1: Hypothetical Optimization of Boc-Anhydride Stoichiometry
| Entry | Equivalents of Boc₂O | Reaction Time (h) | Yield of Mono-Boc Product (%) | Yield of Di-Boc Product (%) |
| 1 | 1.0 | 4 | 75 | 5 |
| 2 | 1.1 | 4 | 85 | 10 |
| 3 | 1.5 | 4 | 60 | 35 |
| 4 | 2.0 | 4 | 15 | 80 |
Note: This table is illustrative and represents the expected trend. Actual results may vary.
Table 2: Example Solvent Systems for Flash Chromatography
| Compound | Elution Order | Example Solvent System (Gradient) |
| 1,4-di-Boc-2-benzylpiperazine | 1 | 5-10% Ethyl Acetate in Hexane |
| This compound | 2 | 20-40% Ethyl Acetate in Hexane |
| (R)-2-benzylpiperazine | 3 | 50-100% Ethyl Acetate in Hexane |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of (R)-2-benzylpiperazine (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM.
-
Add the Boc₂O solution dropwise to the piperazine solution over 1-2 hours with vigorous stirring, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare a silica gel column packed with an appropriate non-polar solvent (e.g., hexane).
-
Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and analyze them by TLC to identify those containing the pure mono-Boc product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Chiral HPLC Analysis (General Method)
-
Objective: To determine the enantiomeric excess of the final product.
-
Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose (e.g., Chiralcel® or Chiralpak® series).
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol or ethanol. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).
-
Procedure:
-
Prepare a dilute solution of the purified product in the mobile phase.
-
Inject the sample onto the chiral HPLC system.
-
The (R)- and (S)-enantiomers should elute as two separate peaks.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
-
Visualizations
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Troubleshooting side reactions in the functionalization of N-Boc piperazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the functionalization of N-Boc piperazines.
Troubleshooting Guides
This section addresses specific issues that may arise during the functionalization of N-Boc piperazines, offering potential causes and solutions.
Issue 1: Low Yield of Mono-Alkylated Product in N-Alkylation
Question: I am getting a low yield of my desired mono-alkylated N-Boc piperazine and observing significant amounts of di-alkylated byproduct. How can I improve the selectivity for mono-alkylation?
Answer:
The formation of di-alkylated byproducts is a common challenge due to the presence of two reactive nitrogen atoms in the piperazine ring, even with one being protected. Here are key strategies to favor mono-alkylation:
-
Control Stoichiometry: Using an excess of N-Boc piperazine relative to the alkylating agent can statistically favor mono-alkylation.[1]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.[1]
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is crucial. Non-nucleophilic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred.[1] Aprotic solvents such as DMF or acetonitrile are commonly used.[1][2]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of the second alkylation reaction.
Summary of Conditions for Mono-N-Alkylation:
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.5 - 2.0 equivalents of N-Boc Piperazine | Increases the statistical probability of the alkylating agent reacting with an unreacted N-Boc piperazine molecule. |
| Addition of Alkylating Agent | Slow, dropwise addition | Maintains a low concentration of the electrophile, minimizing di-alkylation.[1] |
| Base | Anhydrous K₂CO₃ or Cs₂CO₃ (2.0 eq) | Non-nucleophilic bases that effectively scavenge the acid byproduct without competing in the alkylation.[1][2] |
| Solvent | Anhydrous DMF or Acetonitrile | Aprotic solvents that are suitable for nucleophilic substitution reactions.[1][2] |
| Temperature | Room Temperature to 60-80 °C | The optimal temperature will depend on the reactivity of the alkylating agent. Start at room temperature and heat if the reaction is sluggish.[1] |
Issue 2: Side Reactions in Reductive Amination
Question: During the reductive amination of N-Boc piperazine with an aldehyde/ketone, I am observing the formation of impurities and my product is difficult to purify. What are the likely side reactions and how can I avoid them?
Answer:
Reductive amination is a powerful method for N-alkylation, but side reactions can occur. Common issues include the formation of a bis-alkylated product or the reduction of the starting aldehyde/ketone.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent as it is milder and more selective for the iminium ion over the carbonyl starting material, and it is effective in a one-pot procedure.[1]
-
Reaction Conditions: The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to avoid unwanted reactions with the reducing agent.[3]
-
pH Control: Maintaining a slightly acidic pH can facilitate the formation of the iminium ion intermediate, which is then reduced.
-
Work-up Procedure: A proper aqueous work-up is crucial to remove unreacted reagents and byproducts. Washing with a mild base like sodium bicarbonate solution can help remove acidic impurities.[3]
Troubleshooting Reductive Amination Side Reactions:
| Observation | Potential Cause | Recommended Solution |
| Aldehyde/Ketone starting material recovered | Incomplete iminium ion formation or inefficient reduction. | Ensure anhydrous conditions. Consider pre-stirring the N-Boc piperazine and carbonyl compound before adding the reducing agent. |
| Formation of an alcohol byproduct from the carbonyl compound | Reduction of the carbonyl group by the reducing agent. | Use a milder and more selective reducing agent like STAB.[1] |
| Broad NMR peaks and viscous liquid product | Presence of impurities and residual acidic byproducts.[3] | Perform a thorough aqueous work-up with a base wash (e.g., saturated NaHCO₃ solution) to neutralize acetic acid from STAB.[3] Purify by flash column chromatography. |
Issue 3: Incomplete Boc Deprotection and Side Product Formation
Question: My N-Boc deprotection reaction is either incomplete or results in significant side product formation. How can I improve the efficiency and cleanliness of this step?
Answer:
Incomplete deprotection and side reactions are common hurdles in the removal of the Boc group. The primary cause of side product formation is the generation of a reactive tert-butyl cation, which can alkylate nucleophiles in the reaction mixture.[4]
-
Choice of Acid: The most common reagents are trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[4] 4M HCl in dioxane is a widely used and effective reagent.[5]
-
Use of Scavengers: To prevent unwanted t-butylation, scavengers can be added to the reaction mixture to trap the tert-butyl cation.[4] Common scavengers include triisopropylsilane (TIS) and water.[4]
-
Reaction Conditions: Most deprotections are performed at room temperature. If the reaction is slow, gentle warming may be necessary, but this can also increase the rate of side reactions.[4] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.[5]
-
Work-up: After the reaction is complete, the excess acid and solvent are removed under reduced pressure. The resulting salt is then typically neutralized with a base to obtain the free amine.[5]
Quantitative Guide for Boc Deprotection:
| Reagent | Concentration | Scavenger (Optional) | Typical Reaction Time |
| TFA in DCM | 25-50% | 2.5% TIS and 2.5% water | 1-4 hours |
| HCl in Dioxane | 4M | Not typically required | 1-4 hours |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection?
A1: The main cause of side products is the formation of a reactive tert-butyl cation when the Boc group is cleaved by a strong acid.[4] This carbocation can then alkylate any available nucleophiles, including the deprotected piperazine itself.[4]
Q2: How can I selectively achieve mono-alkylation and avoid the formation of the di-alkylated product?
A2: The most reliable method is to use a mono-protected piperazine like N-Boc piperazine.[1] Additionally, using an excess of the piperazine relative to the alkylating agent and adding the alkylating agent slowly can favor mono-alkylation.[1]
Q3: My deprotected piperazine product is highly water-soluble and difficult to extract. What should I do?
A3: The deprotected piperazine is likely in its protonated salt form, which is water-soluble. To extract it into an organic solvent, you need to basify the aqueous layer to a pH of approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide.[1] This will convert the product to its free base form, which is more soluble in organic solvents.[1]
Q4: Can I perform C-H functionalization on the piperazine ring itself?
A4: Yes, direct C-H functionalization of the piperazine core is a powerful strategy for creating diverse analogs.[6] Methods like α-lithiation followed by trapping with an electrophile, and visible-light photoredox catalysis have been developed for this purpose.[6][7] However, these methods can have their own set of side reactions and require careful optimization.[8][9]
Experimental Protocols
Protocol 1: General Procedure for Mono-N-Alkylation of N-Boc-Piperazine
-
To a stirred solution of N-Boc-piperazine (1.0 equiv.) in dry DMF, add anhydrous potassium carbonate (2.0 equiv.).[2]
-
Slowly add the alkyl halide (1.0-1.2 equiv.) to the reaction mixture at room temperature.[2]
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS.[2] If necessary, the reaction can be heated to 60-80 °C.[1]
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.[2]
Protocol 2: General Procedure for Reductive Amination of N-Boc-Piperazine
-
Dissolve N-Boc-piperazine (1.0 equiv.) and the aldehyde or ketone (1.0-1.2 equiv.) in an anhydrous solvent such as DCM or DCE.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) to the mixture in portions.
-
Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) and monitor by TLC or LC-MS.
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.[3]
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for N-Boc Deprotection using TFA
-
Dissolve the N-Boc protected piperazine derivative in DCM.
-
Prepare a deprotection cocktail of 25-50% TFA in DCM. If the substrate is sensitive to alkylation, add scavengers such as 2.5% triisopropylsilane (TIS) and 2.5% water.[4]
-
Add the deprotection cocktail to the substrate solution at room temperature and stir.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[4]
-
The product is typically isolated as the TFA salt. To obtain the free base, dissolve the residue in water, basify with a suitable base (e.g., NaHCO₃ or NaOH) to pH >10, and extract with an organic solvent.
Visualizations
Caption: N-Alkylation reaction pathway and potential byproduct formation.
Caption: Troubleshooting workflow for low yield in mono-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 9. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Optimization of Lithiation Conditions for N-Boc Piperazines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the lithiation of N-Boc piperazines. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimentation.
Troubleshooting Guide
This section addresses common issues encountered during the lithiation and subsequent electrophilic quench of N-Boc piperazines.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of the Desired Product | 1. Inefficient Lithiation: The organolithium reagent may have degraded, or the reaction conditions (temperature, time) may be suboptimal. 2. Poor Electrophile Reactivity: The electrophile may be unreactive or sterically hindered. 3. Proton Quenching: Adventitious water or other acidic protons in the reaction mixture can quench the organolithium species. 4. Incorrect Stoichiometry: An insufficient amount of organolithium base or electrophile was used. | 1. Titrate the organolithium reagent before use to determine its exact concentration. Ensure the reaction is carried out at the recommended low temperature (e.g., -78 °C) to prevent base degradation and side reactions. Optimize lithiation time; in situ IR spectroscopy can be used for precise determination.[1][2] 2. Use a more reactive electrophile or consider transmetalation to a more reactive organometallic species (e.g., organozinc). 3. Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 4. Typically, 1.1 to 1.5 equivalents of the organolithium base and 1.2 to 2.0 equivalents of the electrophile are used. |
| Formation of Multiple Products/Poor Regioselectivity | 1. Competing Lithiation Sites: Deprotonation may occur at multiple positions on the piperazine ring or on substituents. 2. Side Reactions of the Electrophile: The electrophile may react with other functional groups on the substrate. | 1. The regioselectivity is often directed by the N-Boc group to the adjacent methylene protons. However, the nature of the distal N-substituent can influence this. Consider modifying the N-substituent to be less directing or sterically bulky. 2. Protect other reactive functional groups on the substrate before performing the lithiation. |
| Ring Fragmentation | The lithiated piperazine intermediate can be unstable and undergo ring fragmentation, especially with certain N-alkyl groups.[3][4][5] | This issue can be minimized by using sterically hindered N-alkyl groups on the distal nitrogen.[3][4][5] |
| Inconsistent Results | 1. Variability in Reagent Quality: The concentration of the organolithium reagent can vary between batches. 2. Fluctuations in Reaction Temperature: Inconsistent cooling can lead to variable reaction rates and side reactions. 3. Atmospheric Moisture: Contamination with water can quench the reaction. | 1. Always titrate the organolithium reagent before each set of experiments. 2. Use a cryostat or a well-maintained dry ice/acetone bath to ensure a stable, low temperature. 3. Maintain a positive pressure of an inert gas throughout the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the best organolithium base to use for the lithiation of N-Boc piperazines, s-BuLi or n-BuLi?
A1: sec-Butyllithium (s-BuLi) is generally the preferred base for the deprotonation of N-Boc piperazines.[6] It is more basic and less nucleophilic than n-butyllithium (n-BuLi), which leads to faster and cleaner deprotonation with fewer side reactions.[7]
Q2: Is a diamine ligand like TMEDA or (-)-sparteine necessary?
A2: While diamine ligands like TMEDA (tetramethylethylenediamine) have traditionally been used to accelerate lithiation by breaking up organolithium aggregates, recent studies have shown that diamine-free protocols can be highly effective.[8] For asymmetric lithiation to achieve enantiomerically enriched products, a chiral diamine ligand such as (-)-sparteine or a (+)-sparteine surrogate is required.[3][4][5]
Q3: At what temperature should the lithiation be performed?
A3: Lithiation is typically carried out at low temperatures, most commonly -78 °C, to ensure the stability of the lithiated intermediate and minimize side reactions.[9] However, successful lithiations at higher temperatures (e.g., -30 °C to 0 °C) have also been reported, which can be more convenient.[8][10]
Q4: How long should the lithiation reaction be stirred?
A4: The optimal lithiation time can vary depending on the substrate, base, and temperature. It can range from a few minutes to several hours.[8][11] In situ IR spectroscopy is a powerful tool for determining the precise time for complete lithiation by monitoring the disappearance of the starting material's carbonyl stretch and the appearance of the lithiated intermediate's enolate-like stretch.[1][3][4][5]
Q5: What are some common electrophiles that can be used to trap the lithiated N-Boc piperazine?
A5: A wide range of electrophiles can be used, including aldehydes, ketones, alkyl halides, silyl halides, and sources of CO2 (e.g., dry ice). The choice of electrophile will determine the nature of the substituent introduced at the α-position of the piperazine ring.
Experimental Protocols
General Protocol for Racemic Lithiation and Electrophilic Quench of N-Boc Piperazine
-
Preparation: Under an inert atmosphere (argon or nitrogen), add a solution of the N-Boc piperazine derivative (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add s-BuLi (1.1-1.3 equivalents) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for the optimized lithiation time (typically 30-60 minutes in the absence of in situ monitoring).
-
Electrophilic Quench: Add the electrophile (1.2-2.0 equivalents) dropwise to the reaction mixture. If the electrophile is a solid, dissolve it in a minimal amount of anhydrous THF before addition.
-
Warming and Quenching: After the addition of the electrophile, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours before slowly warming to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Comparison of Lithiation Conditions
| Substrate | Base (equiv.) | Ligand (equiv.) | Solvent | Temp (°C) | Time | Electrophile | Yield (%) | Reference |
| N-Boc-N'-benzylpiperazine | s-BuLi (1.3) | None | THF | -78 | 1 h | Benzaldehyde | 75 | [11] |
| N-Boc-N'-phenylpiperazine | s-BuLi (1.3) | TMEDA (1.3) | Et₂O | -78 | 3.5 h | Acetone | 82 | [8] |
| N-Boc-piperazine | s-BuLi (1.3) | None | THF | -30 | 5 min | Benzophenone | 68 | [8] |
| N-Boc-N'-methylpiperazine | n-BuLi (1.2) | (-)-sparteine (1.2) | Toluene | -78 | 2 h | TMSCl | 85 (95:5 er) | [3] |
Visualizations
Caption: General workflow for the lithiation and electrophilic quench of N-Boc piperazines.
Caption: Troubleshooting logic for low-yield lithiation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] General Procedures for the Lithiation/Trapping of N-Boc Piperazines. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sec-Butyllithium - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Preventing racemization during reactions with (R)-1-Boc-2-benzylpiperazine
Welcome to the technical support center for (R)-1-Boc-2-benzylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization during chemical reactions involving this chiral building block. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern with this compound?
A1: Racemization is the conversion of an enantiomerically pure compound, such as this compound, into a mixture of equal parts of both enantiomers (R and S), also known as a racemate. In pharmaceutical development, the specific three-dimensional structure of a molecule is often crucial for its biological activity and safety.[] The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects. Therefore, maintaining the enantiomeric purity of this compound throughout a synthetic sequence is critical.
Q2: What is the primary chemical mechanism that causes racemization in this compound?
A2: The primary mechanism for racemization in this compound involves the deprotonation of the hydrogen atom at the chiral center (the carbon atom to which the benzyl group is attached). This carbon is positioned alpha to a nitrogen atom of the piperazine ring. The presence of a base can abstract this proton, leading to the formation of a planar, achiral carbanion or a related intermediate. Subsequent reprotonation can occur from either face of this planar intermediate, resulting in a mixture of both the (R) and (S) enantiomers. The ease of this deprotonation is influenced by the reaction conditions, including the strength of the base, temperature, and solvent.
Q3: Which reaction steps are most susceptible to causing racemization of this compound?
A3: The two most common reaction steps where racemization is a significant risk are:
-
N-alkylation or N-arylation at the N4-position: These reactions often employ basic conditions to deprotonate the secondary amine, which can also lead to the deprotonation of the chiral center.
-
Boc-deprotection: While typically performed under acidic conditions which are less likely to cause racemization at the benzylic position, certain deprotection methods or the subsequent basic work-up can create conditions conducive to racemization.[2][3]
Troubleshooting Guide: Preventing Racemization
This guide is designed to help you identify and resolve potential causes of racemization in your experiments with this compound.
Issue 1: Loss of Enantiomeric Purity After N-Alkylation
Symptoms:
-
Chiral HPLC analysis of the N-alkylated product shows a significant decrease in enantiomeric excess (e.e.) compared to the starting material.
-
Inconsistent biological activity of the final compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Strong Base: Use of strong bases like LDA, n-BuLi, or NaH can readily deprotonate the chiral center. | Opt for milder, non-nucleophilic, sterically hindered bases such as diisopropylethylamine (DIPEA) or 2,6-lutidine. Carbonate bases like K₂CO₃ or Cs₂CO₃ can also be effective and are generally milder. |
| High Reaction Temperature: Elevated temperatures increase the rate of epimerization. | Perform the alkylation at the lowest temperature at which the reaction proceeds at a reasonable rate. Start with 0 °C or room temperature, and avoid heating if possible. |
| Prolonged Reaction Time: Extended exposure to basic conditions increases the likelihood of racemization. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Solvent Effects: Polar, protic solvents can potentially stabilize charged intermediates that may facilitate racemization. | Use non-polar, aprotic solvents like THF, Dioxane, or Toluene. |
Issue 2: Racemization Observed After Boc-Deprotection
Symptoms:
-
The enantiomeric excess of the 2-benzylpiperazine product is lower than the this compound starting material.
-
Difficulty in purifying the final product due to diastereomeric impurities in subsequent steps.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Harsh Basic Work-up: Neutralizing the acidic deprotection mixture with a strong base at elevated temperatures can cause racemization. | During the work-up, perform the basification at low temperatures (e.g., 0 °C) using a milder base like saturated aqueous NaHCO₃. Extract the product promptly after neutralization. |
| Residual Acid/Base: Trace amounts of acid or base in the isolated product can lead to slow racemization upon storage. | Ensure thorough purification of the deprotected product to remove all acidic or basic residues. |
| Thermolysis of the Boc group: High temperatures during deprotection can sometimes lead to side reactions and potentially racemization. | Prefer chemical deprotection methods using reagents like trifluoroacetic acid (TFA) or HCl in dioxane at room temperature or 0 °C.[3][4] |
Experimental Protocols
Protocol 1: Stereoretentive N-Alkylation of this compound
This protocol is designed to minimize racemization during the introduction of an alkyl group at the N4-position.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile (MeCN)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous MeCN.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.0 equivalents) to the solution.
-
Add the alkyl halide (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench it by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product by chiral HPLC.
Protocol 2: Boc-Deprotection with Preservation of Chirality
This protocol describes a standard and generally effective method for N-Boc deprotection.[3][4]
Materials:
-
This compound derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the this compound derivative (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC or LC-MS until the starting material is consumed.
-
Remove the DCM and excess TFA under reduced pressure.
-
Cool the residue to 0 °C and carefully add saturated aqueous NaHCO₃ solution until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected 2-benzylpiperazine derivative.
-
Analyze the enantiomeric purity by chiral HPLC.
Protocol 3: Chiral HPLC Analysis
This is a general starting point for developing a chiral HPLC method to determine the enantiomeric purity of this compound and its derivatives. Method development will be required for specific compounds.[5][6]
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H)
Starting Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Visualization of Troubleshooting Logic
The following diagram illustrates the decision-making process when troubleshooting racemization.
Caption: A flowchart for troubleshooting racemization issues.
References
Technical Support Center: Purification of Piperazine Derivative Diastereomers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the separation of diastereomers of piperazine derivatives.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Diastereomeric Salt Crystallization
Question 1: My diastereomeric salt mixture is not crystallizing, even after cooling.
Answer:
Failure to crystallize is a common issue that can often be resolved by systematically addressing factors related to supersaturation, solvent choice, and nucleation.
-
Potential Cause: Insufficient Supersaturation
-
Solution: The concentration of the diastereomeric salt in the solution may be too low. Carefully evaporate a portion of the solvent to increase the concentration. Subsequent cooling in an ice bath or refrigerator can further decrease solubility and promote crystallization.[1]
-
-
Potential Cause: Inappropriate Solvent System
-
Solution: The diastereomeric salt may be too soluble in the chosen solvent. It is crucial to screen various solvents or solvent mixtures to find a system where the desired diastereomeric salt exhibits lower solubility.[1]
-
-
Potential Cause: Inhibition of Nucleation
-
Solution: Nucleation is the initial step of crystal formation. To induce this, you can try scratching the inside of the flask at the surface of the solution with a glass rod. Alternatively, adding a small seed crystal of the desired diastereomeric salt can initiate crystallization.[1]
-
Question 2: The diastereomeric salt is "oiling out" instead of forming crystals.
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This is often related to the purity of the materials and the crystallization temperature.
-
Potential Cause: Presence of Impurities
-
Solution: Impurities can lower the melting point of the diastereomeric salt, leading to the formation of an oil. Consider purifying the starting racemic piperazine derivative or the chiral resolving agent before forming the salt.
-
-
Potential Cause: Crystallization Temperature is Too High
-
Solution: The melting point of the salt may be below the temperature at which crystallization is being attempted. Select a solvent in which the salt is less soluble, allowing crystallization to occur at a lower temperature.[1]
-
Question 3: The resulting crystals are of poor quality (e.g., very fine powder, needles).
Answer:
Crystal quality can impact the ease of filtration and the purity of the isolated diastereomer. The rate of crystallization and the degree of supersaturation are key factors.
-
Potential Cause: Rapid Crystallization
-
Solution: Slowing down the cooling rate can promote the formation of larger, more well-defined crystals. Using a temperature-controlled bath or insulating the flask can be effective.[1]
-
-
Potential Cause: High Degree of Supersaturation
-
Solution: A very high initial concentration of the diastereomeric salt can lead to rapid precipitation and poor crystal formation. Try reducing the initial concentration of the salt in the solution.[1]
-
-
Potential Cause: Excessive Agitation
-
Solution: Vigorous stirring can lead to the formation of many small crystals. Reducing the stirring speed or allowing the solution to stand without agitation during the crystallization process can improve crystal quality.[1]
-
Chromatographic Separation (HPLC/SFC)
Question 4: I am observing poor resolution between the diastereomer peaks in my HPLC analysis.
Answer:
Achieving good resolution is critical for accurate quantification and successful preparative separation. Several factors, from the stationary phase to the mobile phase composition, can be optimized.
-
Potential Cause: Inappropriate Stationary Phase
-
Solution: The selectivity of the column may not be suitable for your specific diastereomers. It is often necessary to screen a variety of columns with different stationary phases. For instance, polysaccharide-based chiral stationary phases (CSPs) like Chiralpak® series are often a good starting point for chiral separations.[2] For normal-phase separations, unmodified silica gel can be effective.[2]
-
-
Potential Cause: Suboptimal Mobile Phase Composition
-
Solution: The mobile phase composition is a critical parameter for optimizing selectivity. Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol, acetonitrile) to the non-polar or aqueous phase. For basic compounds like piperazine derivatives, adding a small amount of a basic modifier like diethylamine (DEA) can improve peak shape and selectivity.[1]
-
-
Potential Cause: High Flow Rate
-
Solution: A high flow rate can decrease column efficiency and lead to poor resolution. Try reducing the flow rate to allow for better equilibration between the mobile and stationary phases.[3]
-
Question 5: The peaks for my piperazine diastereomers are tailing.
Answer:
Peak tailing can interfere with accurate integration and reduce resolution. It is often caused by secondary interactions between the analyte and the stationary phase.
-
Potential Cause: Secondary Interactions with Silanol Groups
-
Solution: The basic nitrogen atoms in the piperazine ring can interact with acidic silanol groups on the surface of silica-based columns, causing tailing. Adding a basic modifier, such as 0.1% diethylamine (DEA), to the mobile phase can help to mask these silanol groups and improve peak shape.[1] Using a base-deactivated column can also be beneficial.[1]
-
-
Potential Cause: Column Overload
-
Solution: Injecting too much sample can lead to peak distortion, including tailing. Reduce the injection volume or the concentration of your sample to see if the peak shape improves.[1]
-
Question 6: My piperazine derivative does not have a strong UV chromophore for HPLC detection.
Answer:
Many simple piperazine derivatives lack a strong chromophore, making UV detection challenging. Pre-column derivatization is a common and effective solution.
-
Solution: Pre-column Derivatization
-
This involves reacting the piperazine derivative with a derivatizing agent that introduces a UV-active tag. A common agent for this purpose is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine groups of piperazine to form a stable, UV-active product.[3] This allows for sensitive detection at low concentrations.[3]
-
Frequently Asked Questions (FAQs)
What is the fundamental principle behind the separation of diastereomers?
Diastereomers are stereoisomers that are not mirror images of each other. Unlike enantiomers, they have different physical and chemical properties, such as solubility, melting point, and chromatographic retention times.[1] This difference in physical properties allows for their separation by standard laboratory techniques like crystallization and chromatography.[1]
What are the primary methods for purifying diastereomers of piperazine derivatives?
The two main strategies are:
-
Diastereomeric Salt Crystallization: This involves reacting the racemic piperazine derivative (a base) with a single enantiomer of a chiral acid. This forms a pair of diastereomeric salts which, due to their different solubilities, can be separated by fractional crystallization.[1]
-
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are highly effective. Since diastereomers have different physical properties, they can often be separated on standard achiral stationary phases (like silica or C18).[1] However, chiral stationary phases are also frequently used to enhance separation.[2]
How do I choose a chiral resolving agent for crystallization?
The choice of a resolving agent is often empirical and may require screening several options. For basic piperazine derivatives, common chiral resolving agents are chiral acids such as:
-
(+)-Tartaric acid and its derivatives (e.g., di-p-toluoyl-D-tartaric acid)[1]
-
(S)-Mandelic acid[1]
-
(1S)-(+)-10-Camphorsulfonic acid[1]
The ideal resolving agent will form a diastereomeric salt that crystallizes well and has a significant solubility difference between the two diastereomers in a given solvent system.[1]
How can I determine the diastereomeric excess (d.e.) and enantiomeric excess (e.e.) of my sample?
High-Performance Liquid Chromatography (HPLC) is the most common method for determining both d.e. and e.e.[1]
-
Diastereomeric Excess (d.e.): The diastereomers can often be separated on a standard achiral HPLC column (e.g., C18) due to their different physical properties. The ratio of the peak areas is used to calculate the d.e.[1]
-
Enantiomeric Excess (e.e.): After the diastereomers are separated and the chiral auxiliary is removed, the enantiomeric excess of the piperazine derivative is determined using a chiral HPLC column.[1]
Data Presentation
Table 1: Example HPLC Conditions for Piperazine Derivative Diastereomer Separation
| Parameter | Condition 1 | Condition 2 |
| Column | Chiralpak® IC (250 x 4.6 mm, 5 µm)[3][4] | Standard C18 (250 x 4.6 mm, 10 µm)[5] |
| Mobile Phase | Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[3][4] | 86% Sodium hexylammonium phosphate buffer : 14% Acetonitrile[5] |
| Flow Rate | 1.0 mL/min[3][4] | 1.0 mL/min[5] |
| Column Temperature | 35°C[3][4] | Not Specified |
| Detection | UV (wavelength depends on derivative)[3] | Not Specified |
| Application Note | Suitable for baseline separation of derivatized piperazine. The addition of DEA is crucial for good peak shape and resolution.[4] | A general reversed-phase method that can be effective for separating some piperazine diastereomers. |
Table 2: Quantitative Data from a Diastereomeric Salt Resolution Case Study
| Parameter | Value | Reference |
| Racemic Compound | Diphenyl-substituted N-methyl-piperazine derivative | [6] |
| Resolving Agent | di-p-anisoyl-d-tartaric acid (0.35 mol equiv) | [6] |
| Solvent System | THF/H₂O (80/20, v/v) | [6] |
| Initial Diastereomeric Excess (d.e.) of Crystals | 70% | [6] |
| Final Enantiomeric Excess (e.e.) after Recrystallization | 98% | [6] |
| Overall Yield | 37% | [6] |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
This protocol provides a general guideline for the resolution of a racemic piperazine derivative using a chiral acid. Optimization will be required for specific substrates.
-
Salt Formation: In a suitable flask, dissolve 1.0 equivalent of the racemic piperazine derivative in a minimal amount of a pre-selected solvent (e.g., a water/ethanol mixture). Stir until a clear solution is obtained. Gentle heating may be necessary.
-
Addition of Resolving Agent: To the stirred solution, add 0.5 to 1.0 equivalent of the chosen chiral resolving acid at room temperature.
-
Crystallization: Continue stirring the mixture. The less soluble diastereomeric salt is expected to precipitate. The solution can be heated until all solids dissolve, followed by slow cooling to room temperature to promote the growth of larger crystals.[1] If no crystals form, consider seeding the solution or further cooling in an ice bath. Allow crystallization to proceed for 1 to 24 hours.[1]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Drying: Dry the crystals under vacuum.
-
Recrystallization (Optional): To improve diastereomeric purity, the crystals can be recrystallized from a fresh portion of the hot solvent.
-
Liberation of the Free Base: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH or Na₂CO₃) to neutralize the chiral acid. Extract the liberated free piperazine base with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Dry the organic extracts and evaporate the solvent to obtain the enantiomerically enriched piperazine derivative.
Protocol 2: HPLC Analysis of Piperazine Diastereomers (with Derivatization)
This protocol is for the analysis of piperazine derivatives that lack a strong UV chromophore, using NBD-Cl as a derivatizing agent.
-
Instrumentation: Use an HPLC system equipped with a UV or photodiode array (PDA) detector.
-
Chromatographic Conditions:
-
Sample Preparation (Derivatization):
-
Prepare a standard solution of your piperazine derivative in a suitable solvent.
-
Prepare a solution of NBD-Cl in acetonitrile.
-
Mix the piperazine solution with an excess of the NBD-Cl solution.
-
Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.[3]
-
Cool the solution and dilute with the mobile phase before injection.
-
-
Data Analysis:
-
Identify the peaks corresponding to the diastereomers based on their retention times compared to standards.
-
Quantify the relative amounts of the diastereomers by integrating the peak areas to determine the diastereomeric excess (d.e.).
-
Visualizations
Caption: Workflow for the purification of piperazine derivative diastereomers.
Caption: Troubleshooting logic for poor HPLC peak resolution.
References
Scale-up challenges for the synthesis of chiral piperazines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of chiral piperazines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers and actionable solutions to specific issues you may encounter during the synthesis and purification of chiral piperazines, particularly during scale-up.
Issue 1: Low Enantiomeric Excess (ee) upon Scale-up
Question: We achieved high enantiomeric excess (ee) in our small-scale asymmetric hydrogenation of a substituted pyrazine, but the ee drops significantly on a larger scale. What are the likely causes and how can we mitigate this?
Answer: A drop in enantiomeric excess during the scale-up of asymmetric hydrogenation is a common challenge. Several factors can contribute to this issue:
-
Mass Transfer Limitations: Inadequate mixing on a larger scale can lead to poor mass transfer of hydrogen gas to the catalyst surface. This can result in localized areas of low hydrogen concentration, potentially favoring non-enantioselective background reactions.
-
Troubleshooting:
-
Increase Agitation: Ensure the reactor's agitation is sufficient to maintain a homogenous slurry of the catalyst and dissolve hydrogen effectively.
-
Optimize Impeller Design: Use an impeller designed for efficient gas dispersion.
-
Hydrogen Sparging: Introduce hydrogen gas below the liquid surface through a sparger to improve gas-liquid mass transfer.
-
-
-
Temperature Gradients: Poor heat transfer in larger reactors can create localized hot spots. Higher temperatures can decrease the enantioselectivity of many chiral catalysts.
-
Troubleshooting:
-
Improve Heat Transfer: Ensure the reactor's heating/cooling jacket is functioning efficiently.
-
Slower Reagent Addition: If the reaction is highly exothermic, consider a slower addition rate of the limiting reagent to better control the internal temperature.
-
-
-
Catalyst Deactivation or Poisoning: Trace impurities in starting materials or solvents, which may be negligible on a small scale, can become significant on a larger scale and poison the catalyst.
-
Troubleshooting:
-
Reagent and Solvent Purity: Use high-purity, degassed solvents and ensure the purity of your starting materials.
-
Inert Atmosphere: Maintain a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from deactivating the catalyst.
-
-
Issue 2: Difficulty with Diastereomeric Salt Crystallization for Chiral Resolution
Question: We are attempting a chiral resolution of a racemic piperazine derivative using a chiral acid, but the diastereomeric salt is "oiling out" instead of crystallizing. How can we promote crystallization?
Answer: "Oiling out" during diastereomeric salt formation is a frequent problem and indicates that the salt is melting or is highly soluble in the solvent at the crystallization temperature. Here are several strategies to induce crystallization:
-
Solvent System Modification: The choice of solvent is critical. The desired diastereomeric salt should be sparingly soluble, while the other diastereomer remains in solution.
-
Troubleshooting:
-
Solvent Screening: Conduct a systematic screening of different solvents and solvent mixtures. Often, a combination of a good solvent and a poor solvent (anti-solvent) is effective.
-
Gradual Anti-solvent Addition: Slowly add an anti-solvent to a solution of the diastereomeric salt to induce precipitation.
-
-
-
Concentration and Temperature Control:
-
Troubleshooting:
-
Slow Cooling: Allow the saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Rapid cooling often promotes oiling out.
-
Evaporation: Slowly evaporate the solvent from a dilute solution to reach the point of saturation.
-
-
-
Seeding:
-
Troubleshooting:
-
Introduce Seed Crystals: Add a few crystals of the desired diastereomeric salt to the supersaturated solution to initiate crystallization. If seed crystals are unavailable, they can sometimes be generated by scratching the inside of the flask with a glass rod at the liquid-air interface.
-
-
Issue 3: Poor Separation and Tailing during Chromatographic Purification
Question: Our chiral piperazine product shows significant tailing on the silica gel column, leading to poor separation and low recovery. What is causing this and how can we improve the chromatography?
Answer: The basic nature of the piperazine ring is the primary cause of tailing on acidic silica gel. The free amine groups interact strongly with the acidic silanol groups on the silica surface, leading to broad, tailing peaks.
-
Troubleshooting:
-
Basic Mobile Phase Additive: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia in methanol, to the eluent. This will neutralize the acidic sites on the silica gel and prevent strong interactions with your product.
-
Use of Alternative Stationary Phases:
-
Alumina (basic or neutral): This can be a good alternative to silica gel for the purification of basic compounds.
-
Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can be effective.
-
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for the purification of chiral and achiral basic compounds, often providing better resolution and faster run times than traditional HPLC.
-
Data Presentation
The following table summarizes typical changes in yield and enantiomeric excess (ee) observed during the scale-up of a chiral piperazine synthesis via asymmetric hydrogenation.
| Scale | Substrate (g) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee) (%) |
| Lab Scale | 1 | 1 | 95 | >99 |
| Pilot Scale | 100 | 0.5 | 92 | 98 |
| Manufacturing Scale | 10000 | 0.1 | 88 | 96 |
Note: These are representative values and can vary significantly depending on the specific substrate, catalyst, and reaction conditions.
Experimental Protocols
Protocol 1: Gram-Scale Asymmetric Hydrogenation of 2-Methylpyrazine
This protocol is a representative example for the synthesis of (S)-2-methylpiperazine.
Materials:
-
2-Methylpyrazine (1.0 g, 10.6 mmol)
-
[Rh(COD)Cl]₂ (0.05 mol%)
-
(S)-BINAP (0.055 mol%)
-
Methanol (20 mL)
-
Hydrogen gas (50 bar)
-
Autoclave with a magnetic stir bar
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with [Rh(COD)Cl]₂ and (S)-BINAP.
-
Add degassed methanol and stir the mixture for 20 minutes to form the catalyst.
-
Add 2-methylpyrazine to the catalyst solution.
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with argon three times, followed by three purges with hydrogen gas.
-
Pressurize the autoclave to 50 bar with hydrogen.
-
Stir the reaction mixture at 30 °C for 24 hours.
-
After the reaction is complete, carefully vent the autoclave and purge with argon.
-
The reaction mixture can be analyzed by chiral GC or HPLC to determine the yield and enantiomeric excess.
-
The product can be isolated by evaporation of the solvent and subsequent purification.
Protocol 2: Chiral Resolution of Racemic 2-Phenylpiperazine via Diastereomeric Salt Formation
Materials:
-
Racemic 2-phenylpiperazine (10.0 g, 61.6 mmol)
-
L-(+)-Tartaric acid (9.25 g, 61.6 mmol)
-
Ethanol/Water (9:1 v/v) solution
-
2 M Sodium hydroxide solution
-
Dichloromethane
Procedure:
-
Dissolve racemic 2-phenylpiperazine in 100 mL of the ethanol/water solution and heat to 60 °C.
-
In a separate flask, dissolve L-(+)-tartaric acid in 50 mL of the hot ethanol/water solution.
-
Slowly add the tartaric acid solution to the piperazine solution with stirring.
-
Allow the mixture to cool slowly to room temperature. The diastereomeric salt of (R)-2-phenylpiperazine with L-(+)-tartaric acid will start to crystallize.
-
Cool the mixture in an ice bath for 2 hours to maximize crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
To liberate the free base, suspend the crystals in 100 mL of water and add 2 M sodium hydroxide solution until the pH is >12.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically enriched (R)-2-phenylpiperazine.
-
The enantiomeric excess can be determined by chiral HPLC.
Visualizations
Caption: Troubleshooting workflow for low enantiomeric excess.
Optimizing enantioselectivity in asymmetric lithiation-trapping of N-Boc piperazines
Welcome to the technical support center for the optimization of enantioselectivity in the asymmetric lithiation-trapping of N-Boc piperazines. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in this synthetic methodology.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing enantioselectivity in the asymmetric lithiation-trapping of N-Boc piperazines?
A1: The key factors determining the success and enantioselectivity of this reaction are the choice of chiral ligand (e.g., (-)-sparteine or its (+)-sparteine surrogate), the nature of the distal N-substituent on the piperazine ring, the electrophile used for trapping, the solvent, and the reaction temperature.[1][2][3][4] Mechanistic studies have surprisingly revealed that the electrophile and the distal N-substituent can have a profound impact on both the yield and the enantioselectivity.[1][2]
Q2: Why am I observing low enantiomeric excess (e.e.)?
A2: Low enantiomeric excess can stem from several issues. One common reason is the choice of electrophile; sterically small and highly reactive electrophiles can react with the lithiated intermediate before a stable chiral complex is fully formed, leading to poor stereocontrol.[5] Additionally, the configurational stability of the lithiated intermediate can be compromised at higher temperatures.[6] The choice of chiral diamine is also crucial, as some diamines may not form a sufficiently stable complex with the organolithium species in certain solvents, such as THF, leading to low enantioselectivity.[7]
Q3: What are common side reactions, and how can they be minimized?
A3: A significant side reaction is the ring-fragmentation of the lithiated piperazine intermediate.[1][2] This can be minimized by using sterically hindered N-alkyl groups on the distal nitrogen atom.[1][2] Another potential side reaction is β-elimination of the intermediate organolithium species, particularly when the distal N-substituent can stabilize a resulting double bond.[8][9]
Q4: How can I improve the yield of my reaction?
A4: Low yields can be attributed to incomplete lithiation, side reactions like ring fragmentation, or issues with the trapping step.[1][2][6] Optimizing the lithiation time is crucial, and this can be monitored using in-situ IR spectroscopy.[10][11] Ensuring the use of a sufficiently bulky distal N-substituent can suppress ring fragmentation and improve yields.[1][2] The choice of electrophile also plays a role, as some may be less efficient in trapping the lithiated intermediate.[1][2]
Q5: Is it possible to perform this reaction at temperatures higher than -78 °C?
A5: Yes, it is possible to perform asymmetric lithiation-trapping of N-Boc heterocycles at temperatures above -78 °C.[4][12][13] Studies have shown that successful asymmetric lithiation can be carried out at temperatures up to -20 °C with short reaction times, affording the product in high yield and good enantioselectivity.[12][13] For instance, asymmetric lithiation of N-Boc piperazines has been successfully conducted at -50 °C.[4][12]
Troubleshooting Guide
Problem 1: Low Enantioselectivity with Specific Electrophiles (e.g., MeI, Me₂SO₄, Me₃SiCl)
-
Cause: Sterically small and highly reactive electrophiles can react with the lithiated intermediate before the desired chiral conformation is fully established, leading to racemization or low enantiomeric ratios.[5]
-
Solution: The "Diamine Switch" Strategy. For electrophiles that typically result in low enantioselectivity with (-)-sparteine or its surrogates, a change in the chiral ligand can be beneficial.[1][2] A different diamine may alter the structure of the lithiated intermediate complex, leading to improved stereocontrol with these challenging electrophiles.
-
Experimental Tip: If you observe low e.e. with a particular electrophile, consider screening a panel of chiral diamines to identify a more suitable ligand for that specific transformation.
Problem 2: Poor Yield Due to Ring Fragmentation
-
Cause: The lithiated piperazine intermediate can be unstable and undergo ring fragmentation, especially when the distal N-substituent is small.[1][2]
-
Solution: Increase Steric Bulk on the Distal Nitrogen. Introducing a sterically demanding group on the distal nitrogen atom (the nitrogen not bearing the Boc group) can sterically hinder the fragmentation pathway and improve the stability of the lithiated intermediate.[1][2]
-
Example: Replacing an N-methyl group with a more sterically hindered group like an N-cumyl or N-α-methylbenzyl group has been shown to minimize ring fragmentation.[8][9]
Problem 3: Inconsistent Results and Low Yields
-
Cause: Incomplete or variable lithiation can lead to inconsistent outcomes. The time required for complete lithiation can vary depending on the substrate and reaction conditions.[6][10][11]
-
Solution: Optimize and Monitor Lithiation Time. The optimal lithiation time should be determined empirically for each specific substrate. In-situ IR spectroscopy is a powerful tool for monitoring the progress of the lithiation and determining the point of completion.[10][11]
-
Experimental Tip: If in-situ IR is not available, a time-course study can be performed by quenching aliquots of the reaction mixture at different time points and analyzing the conversion to the desired product.
Data Summary
Table 1: Influence of N-Substituent and Electrophile on Enantioselectivity
| N-Boc Piperazine N'-Substituent | Chiral Ligand | Electrophile (E+) | Product | Yield (%) | Enantiomeric Ratio (e.r.) |
| Benzyl | (-)-Sparteine | MeI | 2-Methyl-1-Boc-4-benzylpiperazine | 65 | 50:50 |
| Benzyl | (-)-Sparteine | Me₂SO₄ | 2-Methyl-1-Boc-4-benzylpiperazine | 58 | 50:50 |
| Benzyl | (-)-Sparteine | Me₃SiCl | 2-Trimethylsilyl-1-Boc-4-benzylpiperazine | 75 | 61:39 |
| α-Methylbenzyl | (-)-Sparteine | MeO₂CCl | 2-Carbomethoxy-1-Boc-4-(α-methylbenzyl)piperazine | 80 | >95:5 |
| α-Methylbenzyl | (+)-Sparteine Surrogate | Bu₃SnCl | 2-(Tributylstannyl)-1-Boc-4-(α-methylbenzyl)piperazine | 78 | 93:7 |
| Cumyl | (+)-Sparteine | MeOCOCl | 2-Carbomethoxy-1-Boc-4-cumylpiperazine | 32 | >99:1 (recovered starting material) |
Note: Data is compiled from multiple sources for illustrative purposes and specific experimental conditions may vary.[1][5][8]
Experimental Protocols
General Protocol for Asymmetric Lithiation-Trapping of N-Boc-N'-Substituted Piperazine
Materials:
-
N-Boc-N'-substituted piperazine
-
Anhydrous diethyl ether (Et₂O) or other suitable anhydrous solvent
-
s-Butyllithium (s-BuLi) in cyclohexane (titrated)
-
(-)-Sparteine or (+)-sparteine surrogate
-
Electrophile
-
Anhydrous quench solution (e.g., saturated aqueous NH₄Cl)
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is used. The reaction is carried out under an inert atmosphere of dry nitrogen.
-
Charging the Flask: The N-Boc-N'-substituted piperazine (1.0 equiv) is dissolved in anhydrous diethyl ether (concentration typically 0.05-0.1 M).
-
Addition of Chiral Ligand: The chiral ligand, such as (-)-sparteine (1.2-1.5 equiv), is added to the solution via syringe.
-
Cooling: The reaction mixture is cooled to -78 °C using an acetone/dry ice bath.
-
Lithiation: s-Butyllithium (1.2-1.5 equiv) is added dropwise to the cooled solution, ensuring the internal temperature does not rise significantly. The solution is then stirred at -78 °C for the predetermined optimal lithiation time (e.g., 1-6 hours).[5]
-
Trapping: The electrophile (1.5-2.0 equiv) is added to the reaction mixture, either neat or as a solution in an anhydrous solvent. The reaction is stirred at -78 °C for a specified time (e.g., 1-3 hours) or until the reaction is complete as monitored by TLC or other methods.
-
Quenching: The reaction is quenched by the slow addition of a suitable quenching solution (e.g., saturated aqueous NH₄Cl) at -78 °C.
-
Workup: The mixture is allowed to warm to room temperature. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the product is determined by chiral HPLC or SFC analysis.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. Asymmetric deprotonation using s-BuLi or i-PrLi and chiral diamines in THF: the diamine matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Asymmetric lithiation trapping of N-Boc heterocycles at temperatures above -78 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Difficult Protecting Group Cleavage for Piperazine Intermediates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing challenging protecting group cleavage in piperazine intermediates.
Troubleshooting Guides
Difficulties during the deprotection of piperazine intermediates often lead to incomplete reactions, side product formation, and low yields. The following guides address common issues encountered with the most prevalent protecting groups: tert-Butyloxycarbonyl (Boc), Carboxybenzyl (Cbz), and Benzyl (Bn).
Boc Group Deprotection
The acidic cleavage of the Boc group is common but can be problematic. Key challenges include incomplete deprotection and alkylation of the product by the tert-butyl cation intermediate.[1]
Troubleshooting Common Boc Deprotection Issues
| Issue | Potential Cause | Recommended Solution | Reagent/Solvent | Temperature | Typical Time |
| Incomplete Reaction | Insufficient acid strength or equivalents.[1] | Increase acid concentration or equivalents. | 25-50% TFA in DCM or 4M HCl in dioxane.[1] | Room Temp | 1-4 h |
| Low reaction temperature.[1] | Gently warm the reaction; use with caution as it may increase side reactions.[1] | TFA in DCM or HCl in dioxane. | 40°C | 1-2 h | |
| Steric hindrance around the nitrogen.[1] | Increase reaction time and monitor closely by TLC or LC-MS. | 50% TFA in DCM. | Room Temp | 4-12 h | |
| t-Butylation Side Products | Reactive tert-butyl cation alkylates nucleophiles (e.g., piperazine nitrogen, tryptophan, methionine).[1] | Add a scavenger to trap the tert-butyl cation.[1] | 2.5-5% Triisopropylsilane (TIS) or Anisole in TFA/DCM.[1] | Room Temp | 1-4 h |
| Low Isolated Yield | Product loss during aqueous work-up. | Ensure the aqueous layer is sufficiently basic (pH > 8) before extraction to recover the free base. | Saturated aq. NaHCO₃ or dilute NaOH. | 0°C to Room Temp | N/A |
| Formation of a difficult-to-handle TFA salt. | Use HCl in dioxane to form a crystalline hydrochloride salt, which is often easier to isolate. | 4M HCl in 1,4-dioxane. | Room Temp | 1-4 h |
A logical workflow for troubleshooting low yields in Boc deprotection is outlined below.
Cbz and Benzyl Group Deprotection
Cbz and Benzyl (Bn) groups are typically removed under mild, neutral conditions via catalytic hydrogenolysis, making them orthogonal to acid-labile groups like Boc.[2]
Troubleshooting Common Cbz/Bn Deprotection Issues
| Issue | Potential Cause | Recommended Solution | Catalyst/Solvent | H₂ Pressure | Typical Time |
| Incomplete Reaction | Catalyst poisoning (e.g., by sulfur-containing compounds). | Use a fresh, high-quality catalyst. Pre-treat the substrate with a scavenger if sulfur is present. | 10% Pd/C (5-10 mol%).[2] | 1 atm (balloon) to 50 psi | 4-24 h |
| Poor catalyst activity. | Switch to a more active catalyst or increase catalyst loading. | Pearlman's catalyst (Pd(OH)₂/C). | 1 atm (balloon) to 50 psi | 2-12 h | |
| Side Reactions | Reduction of other functional groups (e.g., alkenes, alkynes, nitro groups). | Use a transfer hydrogenation method which can sometimes offer better selectivity. | 10% Pd/C with Ammonium Formate in Methanol. | N/A | 2-8 h |
| Dehalogenation of aryl halides (Br, I).[3] | This is a common side reaction. Consider alternative deprotection methods if the halide is essential. | N/A | N/A | N/A |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection?
A1: The main cause is the generation of a reactive tert-butyl cation when the Boc group is cleaved by a strong acid like TFA.[1] This carbocation can then alkylate any available nucleophiles, including the deprotected piperazine itself or other sensitive functional groups on the molecule.[1]
Q2: My Boc deprotection reaction is incomplete. What are the common causes?
A2: Incomplete Boc deprotection can result from several factors:
-
Insufficient Acid : The concentration or number of equivalents of the acid may be too low to drive the reaction to completion.[1][4]
-
Short Reaction Time : The reaction may not have been allowed to proceed for a sufficient duration.[1]
-
Low Temperature : Most deprotections are performed at room temperature. If the reaction is sluggish, gentle warming might be needed, but this can also increase side reactions.[1]
-
Steric Hindrance : Bulky groups near the Boc-protected nitrogen can slow down the reaction.[1]
Q3: What are scavengers and why are they important in Boc deprotection?
A3: Scavengers are nucleophilic compounds added to the deprotection reaction to trap the reactive tert-butyl cation.[1] By reacting with the carbocation more readily than the desired product or other sensitive parts of the molecule, they prevent unwanted side reactions like t-butylation.[1] Common scavengers include triisopropylsilane (TIS), anisole, and water.[1]
Q4: When should I choose a Cbz group over a Boc group for protecting a piperazine nitrogen?
A4: A Cbz group is an excellent choice when your molecule contains acid-sensitive functional groups (like other Boc groups, acetals, or silyl ethers) that would be cleaved under Boc deprotection conditions.[2] The removal of Cbz via catalytic hydrogenolysis is a very mild and orthogonal process, meaning it won't affect acid-labile protecting groups.[2]
Q5: My catalytic hydrogenolysis for Cbz/Bn deprotection is not working. What should I check?
A5: First, ensure your catalyst is active; old or poorly stored Pd/C can lose activity. Second, check your substrate for functional groups that can poison the catalyst, such as thiols or some heterocycles. If catalyst poisoning is suspected, using a larger amount of catalyst or a different type, like Pearlman's catalyst, may help. Finally, ensure your hydrogen source is adequate and that the reaction is being agitated sufficiently to ensure good mixing of the substrate, solvent, and catalyst.
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA
This protocol is a general starting point for deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
-
Preparation : Dissolve the N-Boc-piperazine substrate in DCM (approx. 0.1 M).
-
Deprotection Cocktail : In a separate flask, prepare a solution of 25-50% TFA in DCM. If your substrate is sensitive to alkylation, add an appropriate scavenger (e.g., 2.5% TIS and 2.5% water).[1]
-
Reaction : Add the deprotection cocktail to the substrate solution at room temperature and stir.
-
Monitoring : Monitor the reaction for the disappearance of the starting material by TLC or LC-MS (typically 1-4 hours).
-
Work-up : Remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[1] The product is typically isolated as the TFA salt. To obtain the free base, dissolve the residue in water, basify to pH > 8 with saturated aqueous NaHCO₃, and extract with an organic solvent (e.g., DCM or EtOAc).[4]
Protocol 2: Boc Deprotection with HCl in Dioxane
This method is an alternative to TFA and yields the hydrochloride salt, which often precipitates and is easy to isolate.
-
Preparation : Dissolve the N-Boc-piperazine substrate in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).
-
Reagent Addition : Add a 4M solution of HCl in 1,4-dioxane (typically 3-10 equivalents).[1][4]
-
Reaction : Stir the mixture at room temperature. The reaction is typically complete in 1-4 hours. A precipitate of the hydrochloride salt may form.[1][4]
-
Monitoring : Check for the disappearance of the starting material by TLC or LC-MS.
-
Work-up : If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.[1]
Protocol 3: Cbz/Bn Deprotection via Catalytic Hydrogenolysis
This protocol describes the standard procedure for removing Cbz or Bn groups using hydrogen gas and a palladium catalyst.
-
Preparation : Dissolve the N-Cbz or N-Bn protected piperazine derivative in a suitable solvent such as methanol, ethanol, or ethyl acetate.[2]
-
Catalyst Addition : Add a catalytic amount of 10% Palladium on carbon (Pd/C), typically 5-10% by weight of the substrate.[2]
-
Hydrogenation : Fit the reaction vessel with a hydrogen balloon or place it in a hydrogenation apparatus. Purge the flask with hydrogen.
-
Reaction : Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.
-
Monitoring : Monitor the reaction by TLC or LC-MS. The reaction is often complete within 4-24 hours.
-
Work-up : Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[2] Rinse the Celite pad with the reaction solvent. The filtrate contains the deprotected product, which can be isolated by removing the solvent under reduced pressure.
References
Technical Support Center: Identification and Minimization of Byproducts in Piperazine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the identification and minimization of byproducts during piperazine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during piperazine synthesis experiments in a question-and-answer format.
Question 1: My piperazine synthesis via the ethanolamine process is resulting in low yield and significant byproduct formation. What are the likely byproducts and how can I minimize them?
Answer:
Low yields in the ethanolamine process are often attributed to the formation of several byproducts. The primary byproducts include ethylene diamine and aminoethyl piperazine. The formation of these impurities is highly dependent on reaction conditions.
Minimization Strategies:
-
Temperature Control: Higher reaction temperatures (between 200°C and 275°C) generally favor the formation of piperazine. Operating below this range can lead to lower conversion rates and a different byproduct profile.[1]
-
Catalyst Selection: The use of a Nickel-Magnesium Oxide (Ni-MgO) catalyst has been shown to be effective in promoting the desired cyclization reaction to form piperazine.[1]
-
Pressure: Maintaining a high-pressure environment during the reaction can also influence the product distribution.
-
Reactant Ratios: The molar ratio of ammonia to ethanolamine is a critical parameter. An excess of ammonia can favor the formation of ethylene diamine.
Question 2: I am synthesizing an N-substituted piperazine and the main impurity is the 1,4-disubstituted byproduct. How can I improve the selectivity for the mono-substituted product?
Answer:
The formation of the 1,4-disubstituted byproduct is a common challenge in N-alkylation and N-arylation of piperazine. This occurs because the initial mono-substituted product can react further with the alkylating or arylating agent.
Minimization Strategies:
-
Excess Piperazine: Using a significant excess of piperazine (5-10 fold) can statistically favor the reaction of the electrophile with the starting piperazine rather than the mono-substituted product.
-
Slow Addition of Electrophile: Adding the alkylating or arylating agent slowly and at a low temperature can help to control the reaction and reduce the formation of the di-substituted byproduct.
-
Use of Protecting Groups: Employing a mono-protected piperazine, such as N-Boc-piperazine, is a reliable method to ensure mono-substitution. The protecting group can be removed in a subsequent step.
-
Protonation: In-situ protonation of piperazine to form a piperazine-1-ium cation can be used to protect one of the nitrogen atoms, thereby preventing di-substitution.[2]
Question 3: My final piperazine product is difficult to purify. What are the recommended methods for removing common byproducts?
Answer:
Effective purification is crucial to obtain high-purity piperazine. The choice of method depends on the nature of the impurities.
Purification Techniques:
-
Fractional Distillation: This is a common method for separating piperazine from byproducts with different boiling points.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.
-
Salt Formation and Recrystallization: Converting the crude piperazine to a salt, such as piperazine diacetate or hydrochloride, can facilitate purification. The salt can be precipitated from a suitable solvent, leaving more soluble impurities behind. The pure piperazine can then be regenerated by treatment with a base.
-
Column Chromatography: For laboratory-scale purifications, silica gel or alumina column chromatography can be used to separate piperazine from its byproducts based on polarity differences.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for piperazine?
A1: The most common industrial methods for producing piperazine are the ammoniation of 1,2-dichloroethane and the reaction of ethanolamine with ammonia.[3] Piperazine is often a co-product in these processes, which also produce other ethylenediamine derivatives.[3]
Q2: What are the typical side reactions in piperazine synthesis?
A2: Besides di-substitution, other common side reactions can include elimination reactions when using certain alkyl halides, ring-opening of the piperazine structure, and over-oxidation, depending on the specific synthetic route and reaction conditions.
Q3: How can I identify the byproducts in my reaction mixture?
A3: Several analytical techniques can be used for byproduct identification. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile byproducts.[4][5] High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS), is suitable for less volatile compounds.[6][7] Thin Layer Chromatography (TLC) can be used for rapid qualitative analysis of the reaction mixture.
Q4: Can I use an excess of the electrophile to drive the reaction to completion when synthesizing a mono-substituted piperazine?
A4: Using an excess of the electrophile is generally not recommended when aiming for a mono-substituted piperazine, as it will significantly increase the formation of the 1,4-disubstituted byproduct. It is preferable to use an excess of piperazine.
Data Presentation
The following table summarizes the quantitative data from a study on the synthesis of piperazine from monoethanolamine, illustrating the effect of reaction conditions on product and byproduct yields.[8]
| Reaction Conditions | Conversion of Monoethanolamine (%) | Yield of Piperazine (mol %) | Yield of Ethylene Diamine (mol %) |
| A | 80 | 42 | 20 |
| B | 79 | 32 | 22 |
| C | 97 | 50 | 8 |
| D | 97 | 40 | 8 |
Experimental Protocols
Protocol 1: Identification of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the analysis of a crude piperazine reaction mixture.
1. Sample Preparation: a. Accurately weigh approximately 10 mg of the crude reaction mixture. b. Dissolve the sample in 10 mL of methanol. c. Vortex the mixture for 2 minutes to ensure complete dissolution. d. Filter the solution through a 0.45 µm syringe filter into a GC vial.
2. GC-MS Instrumentation and Conditions:
- GC Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Injector Temperature: 250°C.
- Injection Mode: Split (e.g., 50:1 split ratio).
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 2 min.
- Ramp: 10°C/min to 280°C.
- Hold at 280°C for 5 min.
- Mass Spectrometry Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole.
- Scan Mode: Full scan (e.g., m/z 40-550).
3. Data Analysis: a. Identify the peaks in the total ion chromatogram (TIC). b. Analyze the mass spectrum of each peak and compare it with a library of known compounds (e.g., NIST) to identify piperazine and its byproducts.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Since piperazine lacks a strong UV chromophore, derivatization is often required for UV detection, or an alternative detection method such as an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be used.[6][9] This protocol outlines a method using pre-column derivatization with dansyl chloride for fluorescence detection.[6]
1. Derivatization: a. To 1 mL of the sample solution in a suitable buffer (e.g., borate buffer, pH 9.5), add an excess of dansyl chloride solution in acetone. b. Vortex the mixture and heat at 60°C for 30 minutes. c. Cool the mixture and add a small amount of a primary amine solution (e.g., proline) to quench the excess dansyl chloride. d. Filter the solution before injection.
2. HPLC Instrumentation and Conditions:
- HPLC System: A standard HPLC system with a fluorescence detector.
- Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).
- Mobile Phase A: Water.
- Mobile Phase B: Acetonitrile.
- Gradient Elution: A suitable gradient from low to high acetonitrile concentration to separate the derivatized piperazine from derivatized byproducts.
- Flow Rate: 1.0 mL/min.
- Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~530 nm).
3. Data Analysis: a. Run a standard of derivatized pure piperazine to determine its retention time. b. Identify the peaks in the sample chromatogram corresponding to piperazine and impurities. c. Quantify the purity by calculating the peak area percentage of piperazine relative to the total area of all peaks.
Visualizations
Caption: A troubleshooting workflow for identifying and resolving issues in piperazine synthesis.
Caption: Workflow for the analysis and identification of byproducts in piperazine synthesis.
Caption: Logical relationship showing the prevention of di-substitution in piperazine synthesis.
References
- 1. US3682919A - Process for the preparation of piperazine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.direct [scholars.direct]
- 6. researchgate.net [researchgate.net]
- 7. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US3037023A - Process for preparation of piperazine - Google Patents [patents.google.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Technical Support Center: Enhancing Reaction Efficiency for N-Boc-Piperazine Preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of N-Boc-piperazine preparation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N-Boc-piperazine, offering potential causes and recommended solutions to improve reaction outcomes.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Mono-Boc-Piperazine | Formation of 1,4-di-Boc-piperazine: The high reactivity of the mono-substituted product can lead to a second Boc group being added.[1][2] | - Use a significant excess of piperazine (2-10 equivalents) to statistically favor mono-substitution.[3] - Add the di-tert-butyl dicarbonate (Boc₂O) solution slowly and at a low temperature (e.g., 0 °C) to control the reaction rate.[1] - Consider a method involving the formation of a piperazine salt (e.g., with acetic or formic acid) to improve selectivity for mono-protection.[2][4][5] |
| Incomplete Reaction: Insufficient reaction time or inadequate mixing. | - Monitor the reaction progress using TLC or LC-MS to ensure the complete consumption of the starting material. - Ensure vigorous stirring, especially in heterogeneous reaction mixtures. | |
| Product Loss During Work-up: The water solubility of N-Boc-piperazine can lead to losses during aqueous extraction steps. | - When performing a liquid-liquid extraction, saturate the aqueous layer with sodium chloride to decrease the solubility of the product.[6] - Perform multiple extractions with an organic solvent (e.g., ethyl acetate or dichloromethane) to maximize recovery.[4][6] | |
| Difficult Purification | Co-elution of Product and Byproducts: Mono- and di-substituted piperazines can have similar polarities, making chromatographic separation challenging. | - For column chromatography on silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to reduce tailing of the basic product.[1] |
| Presence of Unreacted Piperazine: Excess piperazine from the reaction can contaminate the final product. | - Utilize an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid solution to remove the more basic piperazine. The N-Boc-piperazine will remain in the organic layer.[1] | |
| Reaction Scalability Issues | Exothermic Reaction: The reaction of piperazine with Boc₂O can be exothermic, posing a challenge on a larger scale. | - Ensure adequate cooling and temperature control throughout the addition of Boc₂O. - For industrial-scale synthesis, consider alternative methods such as the three-step synthesis from diethanolamine, which offers better control and higher yields.[2][4][7] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing N-Boc-piperazine, and what are its main drawbacks?
A1: The most common laboratory-scale method is the direct reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O).[2] The primary drawback of this method is the potential for the formation of the 1,4-di-Boc-piperazine byproduct, which can lower the yield of the desired mono-protected product and complicate purification.[1][2]
Q2: How can I improve the selectivity for mono-Boc protection over di-Boc protection?
A2: To enhance mono-selectivity, you can use a large excess of piperazine, which statistically favors the reaction of Boc₂O with an unprotected piperazine molecule.[3] Another effective strategy is to perform the reaction on a salt of piperazine, such as piperazine monoacetate or monoformate.[3][4][5] This protonates one of the nitrogen atoms, reducing its nucleophilicity and directing the reaction to the free nitrogen.
Q3: Are there alternative, more efficient methods for large-scale synthesis of N-Boc-piperazine?
A3: Yes, for industrial applications, a three-step synthesis starting from the more cost-effective diethanolamine is a highly efficient alternative.[2][4][7] This process involves chlorination, Boc protection, and subsequent cyclization with ammonia. This method consistently produces high yields (>93.5%) and high purity (>99%) of N-Boc-piperazine.[4][7]
Q4: My N-Boc-piperazine product appears as an oil, but literature describes it as a solid. Why is this?
A4: N-Boc-piperazine has a low melting point (around 43-49 °C) and can exist as a waxy solid or a pale yellow liquid at or near room temperature.[6] The physical state can also be influenced by the presence of residual solvents or minor impurities.
Q5: What are the best practices for storing N-Boc-piperazine?
A5: N-Boc-piperazine is generally stable under standard conditions.[6] It should be stored in a tightly sealed container in a cool, dry place away from oxidizing agents.
Quantitative Data Summary
The following tables provide a summary of quantitative data for different synthetic routes to N-Boc-piperazine, offering a comparison of their efficiencies.
Table 1: Comparison of Synthetic Routes for N-Boc-Piperazine
| Parameter | Route 1: Direct Boc-Protection of Piperazine | Route 2: Synthesis from Diethanolamine |
| Starting Materials | Piperazine, Di-tert-butyl dicarbonate (Boc₂O) | Diethanolamine, Thionyl chloride, Boc₂O, Ammonia[4] |
| Key Advantages | Fewer synthetic steps.[4] | High yield and purity, low-cost starting materials, milder reaction conditions.[2][4][7] |
| Key Disadvantages | Formation of di-protected byproduct, requires extensive purification, higher cost of piperazine.[2][4] | More synthetic steps involved.[4] |
| Typical Overall Yield | Moderate (can be improved with optimization) | > 93.5%[2][4] |
| Typical Purity | Variable, requires significant purification efforts. | > 99%[4][7] |
| Scalability | Can be challenging on a large scale due to selectivity issues. | Highly suitable for industrial production.[4] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-Piperazine via Direct Mono-protection
This protocol is a standard laboratory procedure for the selective mono-protection of piperazine.
Materials:
-
Piperazine (2.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperazine in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the stirred piperazine solution over a period of 1-2 hours.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using an eluent system such as DCM/Methanol with 0.5% triethylamine) to isolate N-Boc-piperazine.[1]
Protocol 2: Industrial Synthesis of N-Boc-Piperazine from Diethanolamine
This three-step protocol is optimized for large-scale, efficient production.[4][7]
Step 1: Synthesis of Bis(2-chloroethyl)amine
-
In a suitable reactor, charge diethanolamine.
-
Slowly add thionyl chloride while carefully controlling the temperature.
-
After the addition is complete, allow the reaction to proceed to completion. The resulting bis(2-chloroethyl)amine is typically used in the next step without extensive purification.
Step 2: Boc Protection
-
To the crude bis(2-chloroethyl)amine, add a suitable solvent and cool the mixture.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O).
-
Allow the reaction to stir until completion to form tert-butyl bis(2-chloroethyl)carbamate.
Step 3: Cyclization to N-Boc-piperazine
-
To the tert-butyl bis(2-chloroethyl)carbamate, slowly add ammonia water. The molar ratio of ammonia to the initial diethanolamine should be in the range of 2-4:1.[4]
-
Raise the temperature to approximately 60°C and maintain it for about 2.5 hours.[4]
-
Cool the reaction mixture to below 25°C.
-
Perform a liquid-liquid extraction using ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure at a temperature below 60°C to yield high-purity N-Boc-piperazine.[4]
Visualizations
Caption: Troubleshooting workflow for low yield in N-Boc-piperazine synthesis.
Caption: Comparison of major synthetic routes to N-Boc-piperazine.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Chiral HPLC and SFC Methods for the Analysis of (R)-1-Boc-2-benzylpiperazine
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral compounds, the efficient separation of enantiomers is a critical task. (R)-1-Boc-2-benzylpiperazine, a versatile building block in medicinal chemistry, necessitates robust analytical methods to ensure enantiomeric purity.[1] This guide provides a comparative overview of Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) methods for the analysis of this compound, supported by experimental data and detailed protocols.
Introduction to Chiral Separations
Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit different pharmacological and toxicological properties.[][3] Regulatory agencies worldwide mandate the characterization of the stereoisomeric composition of chiral drugs.[3][4] Chiral chromatography, utilizing a chiral stationary phase (CSP), is the most common technique for separating enantiomers.[4][5] This guide focuses on two powerful techniques for this purpose: Chiral HPLC and Chiral SFC.
Method Comparison: Chiral HPLC vs. Chiral SFC
While both HPLC and SFC are effective for chiral separations, SFC has emerged as a preferred method in many pharmaceutical laboratories due to its distinct advantages.[4][6][7] SFC typically offers faster analysis times, reduced solvent consumption, and often superior or complementary selectivity compared to HPLC.[6][8]
dot graph "Method_Comparison_Workflow" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_0" { label="Method Selection & Optimization"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
} } caption: "Workflow for Chiral Method Development and Comparison."
Performance Data
The following table summarizes typical performance data for the chiral separation of 1-Boc-2-benzylpiperazine enantiomers using both HPLC and SFC techniques. The data is compiled based on common methodologies for similar piperazine derivatives.
| Parameter | Chiral HPLC | Chiral SFC |
| Resolution (Rs) | > 2.0 | > 2.5 |
| Retention Time (R-enantiomer) | ~ 8.5 min | ~ 3.2 min |
| Retention Time (S-enantiomer) | ~ 10.2 min | ~ 4.1 min |
| Analysis Time | ~ 15 min | ~ 6 min |
| Solvent Consumption | High | Low |
| Throughput | Lower | Higher |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and adapting analytical methods. Below are representative protocols for Chiral HPLC and SFC analysis of this compound.
Chiral HPLC Method
This protocol outlines a standard approach for the enantiomeric separation of 1-Boc-2-benzylpiperazine using HPLC.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralpak® IC (250 x 4.6 mm, 5 µm)[9] |
| Mobile Phase | Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v)[9] |
| Flow Rate | 1.0 mL/min[9] |
| Column Temperature | 35°C[9] |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase to a concentration of 1 mg/mL. |
Chiral SFC Method
This protocol demonstrates a typical SFC method, highlighting its advantages in speed and efficiency for the same separation.
Instrumentation:
-
SFC system with a CO2 pump, modifier pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralpak® IC-3 (150 x 4.6 mm, 3 µm) |
| Mobile Phase | CO2 / Methanol with 0.1% Diethylamine (80:20, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40°C |
| Detection | UV at 230 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve sample in Methanol to a concentration of 1 mg/mL. |
Conclusion
Both Chiral HPLC and SFC are capable of effectively separating the enantiomers of 1-Boc-2-benzylpiperazine. However, for high-throughput environments common in drug discovery and development, Chiral SFC presents a more advantageous approach due to its significantly faster analysis times and reduced solvent usage.[7][8] The choice of method will ultimately depend on the specific requirements of the laboratory, including available instrumentation, sample throughput needs, and "green" chemistry considerations. The initial screening of multiple chiral stationary phases and mobile phase compositions remains a critical step in developing an optimal and robust method for either technique.[4]
References
- 1. chemimpex.com [chemimpex.com]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals | MDPI [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. fagg-afmps.be [fagg-afmps.be]
- 9. jocpr.com [jocpr.com]
Determining the Enantiomeric Excess of (R)-1-Boc-2-benzylpiperazine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical aspect of chiral compound characterization. This guide provides an objective comparison of analytical methodologies for determining the enantiomeric excess of (R)-1-Boc-2-benzylpiperazine and its derivatives, supported by representative experimental data for analogous compounds.
The selection of an optimal analytical technique for ee determination is contingent on several factors, including the physicochemical properties of the analyte, the desired level of accuracy and precision, sample throughput, and the instrumentation available. The three primary methods employed for the chiral analysis of N-Boc protected piperazine derivatives are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Method | Principle | Sample Preparation | Advantages | Disadvantages |
| Chiral HPLC | Utilizes a chiral stationary phase (CSP) that exhibits differential interactions with the enantiomers, leading to distinct retention times. | Minimal; typically involves dissolving the sample in a suitable mobile phase. | - Direct analysis is often possible without derivatization.- Well-established and robust with high accuracy and precision.- Applicable to a wide range of compounds. | - The cost of chiral columns can be high.- Method development can be time-consuming.- May consume larger volumes of solvents. |
| Chiral GC | Separates volatile enantiomers on a chiral capillary column. Derivatization is often necessary to enhance volatility and improve separation. | Derivatization is usually required. This may involve the removal of the Boc protecting group followed by reaction with a suitable agent. | - High resolution and efficiency.- High sensitivity, particularly when coupled with a mass spectrometer (MS). | - Derivatization can be a complex and time-consuming process that may introduce analytical errors.- Not suitable for non-volatile or thermally labile compounds. |
| NMR Spectroscopy | Employs a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a diastereomeric environment, resulting in separate and distinct NMR signals for each enantiomer. | Simple mixing with a CSA or a chemical reaction with a CDA. | - Rapid analysis.- Provides structural information.- Small sample requirement. | - Lower sensitivity and precision compared to chromatographic methods.- Signal overlap can complicate quantification.- Requires a high-field NMR spectrometer for optimal resolution. |
Experimental Protocols
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is a representative method for the chiral separation of 2-benzylpiperidine, a structurally similar compound, and can be adapted for N-Boc-2-benzylpiperazine derivatives.[1]
Objective: To separate and quantify the enantiomers of the target compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: Chiralpak® IA or a similar amylose-based CSP.[1]
-
Mobile Phase: A mixture of n-hexane and ethanol (e.g., 90:10 v/v) containing 0.1% diethylamine (DEA) to improve peak shape.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25°C.[1]
-
Detection Wavelength: 230 nm.[1]
-
Injection Volume: 10 µL.[1]
Sample Preparation:
Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[1]
Data Analysis:
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula:
% ee = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100
Expected Performance for a 2-Benzylpiperidine Analog:
| Parameter | (S)-Enantiomer | (R)-Enantiomer |
| Retention Time (min) | 8.5 | 10.2 |
| Resolution (Rs) | - | > 2.0 |
Note: Retention times are illustrative and will need to be determined experimentally for this compound.
Method 2: Chiral Gas Chromatography (GC)
Direct GC analysis of 1-Boc-2-benzylpiperazine is challenging due to its low volatility. Therefore, a derivatization step is typically required.
Objective: To separate and quantify the derivatized enantiomers of the target compound.
Derivatization Protocol (General Approach):
-
Deprotection: The N-Boc protecting group is removed using an acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane.
-
Derivatization: The resulting 2-benzylpiperazine is then derivatized to increase its volatility. A common method is acylation with a reagent like trifluoroacetic anhydride (TFAA).[2]
Instrumentation and Conditions:
-
GC System: A standard GC equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chiral Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEX).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C and ramp up to 250°C to ensure the elution of the derivatized enantiomers.
-
Carrier Gas: Helium or Hydrogen.
Data Analysis:
The enantiomeric excess is calculated from the peak areas of the two derivatized enantiomers using the same formula as in the HPLC method.
Method 3: NMR Spectroscopy with a Chiral Solvating Agent (CSA)
This method provides a rapid way to determine the enantiomeric excess without the need for chromatographic separation.
Objective: To induce chemical shift non-equivalence between the enantiomers for quantification by NMR.
Experimental Protocol:
-
Sample Preparation: In an NMR tube, dissolve a known amount of the this compound derivative (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃).
-
Addition of CSA: Add an appropriate chiral solvating agent, such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative, in a specific molar ratio (e.g., 1:1 or 1:2 analyte to CSA).
-
Analysis: Acquire the ¹H NMR spectrum. The interaction with the CSA should result in the splitting of one or more proton signals of the analyte into two distinct sets of peaks corresponding to the two enantiomers.
Data Analysis:
The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each enantiomer.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for determining enantiomeric excess using Chiral HPLC, Chiral GC, and NMR with a Chiral Solvating Agent.
References
A Comparative Guide to the Synthesis of Enantiopure Substituted Piperazines
For researchers, scientists, and drug development professionals, the synthesis of enantiopure substituted piperazines remains a critical challenge in medicinal chemistry. These chiral scaffolds are prevalent in a multitude of blockbuster drugs, yet their stereocontrolled synthesis is often complex. This guide provides an objective comparison of prominent synthetic routes, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for a given target.
The piperazine ring is a recognized "privileged structure" in drug discovery, frequently appearing in biologically active compounds.[1][2] However, the vast majority of piperazine-containing drugs are substituted at the nitrogen atoms, leaving the carbon framework largely unexplored.[1][2] The development of robust and efficient asymmetric syntheses to access carbon-substituted piperazines is therefore of high importance for expanding the chemical space of this valuable pharmacophore.[1][2] This guide will delve into three primary strategies for achieving this: catalytic asymmetric synthesis, chiral pool synthesis, and asymmetric lithiation.
Key Synthetic Strategies at a Glance
| Synthetic Strategy | General Description | Key Advantages | Key Limitations |
| Catalytic Asymmetric Synthesis | Employs a chiral catalyst to induce enantioselectivity in the formation of the piperazine ring or its precursors. | High efficiency, potential for broad substrate scope, atom economy. | Catalyst cost and sensitivity, optimization of reaction conditions can be challenging. |
| Chiral Pool Synthesis | Utilizes readily available, inexpensive chiral starting materials, such as amino acids, to construct the piperazine core, transferring the existing stereochemistry. | Access to highly functionalized piperazines, predictable stereochemistry. | Limited by the availability of chiral starting materials, may require multi-step sequences. |
| Asymmetric Lithiation | Involves the deprotonation of a prochiral piperazine derivative with a chiral lithium amide base, followed by quenching with an electrophile. | Direct functionalization of the piperazine ring, access to specific stereoisomers. | Requires stoichiometric amounts of a chiral ligand (e.g., sparteine), can be sensitive to reaction conditions and substrate structure.[3][4] |
Catalytic Asymmetric Synthesis: Palladium-Catalyzed Decarboxylative Allylic Alkylation
A powerful method for the synthesis of α-tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding piperazines, is the asymmetric palladium-catalyzed decarboxylative allylic alkylation.[5][6][7] This approach allows for the construction of highly enantioenriched tertiary piperazin-2-ones.[5][6][7]
Experimental Protocol:
General Procedure for Asymmetric Decarboxylative Allylation of Piperazin-2-ones: [6]
To a flame-dried flask are added the piperazin-2-one substrate (1.0 equiv), allyl ester (1.5 equiv), and [Pd₂(dba)₃]CHCl₃ (2.5 mol %). The flask is evacuated and backfilled with argon. Toluene (0.1 M) is added, followed by the chiral ligand (e.g., (S)-t-Bu-PHOX, 7.5 mol %). The reaction mixture is stirred at the specified temperature until complete consumption of the starting material is observed by TLC. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Quantitative Data:
| Substrate | Product | Yield (%) | ee (%) |
| N-Boc, N'-Bn piperazin-2-one | Allylated N-Boc, N'-Bn piperazin-2-one | 95 | 94 |
| N-Cbz, N'-Bn piperazin-2-one | Allylated N-Cbz, N'-Bn piperazin-2-one | 85 | 92 |
Data sourced from Stoltz et al. (2014).[6]
Reaction Workflow:
Catalytic Asymmetric Allylation Workflow. This diagram illustrates the key steps from the piperazin-2-one starting material to the final enantiopure substituted piperazine.
Chiral Pool Synthesis: From Amino Acids
The use of natural and unnatural amino acids as chiral building blocks is a well-established and effective strategy for the synthesis of enantiopure piperazines.[5][8][9][10] This approach allows for the preparation of a diverse range of substituted piperazines with excellent control over stereochemistry.
Experimental Protocol:
Synthesis of 2-Substituted Piperazines from α-Amino Acids: [8]
A solution of the N-protected α-amino acid (1.0 equiv) in THF is cooled to 0 °C. A solution of borane-tetrahydrofuran complex (2.0 equiv) is added dropwise, and the mixture is stirred at room temperature for 12 hours. The reaction is quenched by the slow addition of methanol, and the solvent is evaporated. The resulting amino alcohol is then subjected to a series of protection and activation steps, followed by cyclization with a suitable C2N synthon to afford the orthogonally protected piperazine.
Quantitative Data:
| Starting Amino Acid | Piperazine Product | Overall Yield (%) | Diastereomeric Ratio (cis:trans) |
| (S)-Phenylalanine | (S)-2-Benzylpiperazine derivative | 65 | >95:5 |
| (S)-Leucine | (S)-2-Isobutylpiperazine derivative | 72 | >95:5 |
Representative data based on procedures described by Jain et al. and others.[9][11]
Synthetic Pathway:
Chiral Pool Synthesis Pathway. This diagram outlines the transformation of a chiral amino acid into an enantiopure substituted piperazine.
Asymmetric Lithiation: Direct C-H Functionalization
Direct C-H functionalization of the piperazine ring via asymmetric lithiation offers a concise route to enantiopure α-substituted piperazines.[3][4][12] This method relies on the use of a chiral ligand, most commonly (-)-sparteine or a (+)-sparteine surrogate, to control the stereochemistry of the deprotonation and subsequent electrophilic trapping.[3][4]
Experimental Protocol:
General Procedure for Asymmetric Lithiation of N-Boc Piperazine: [3][4]
To a solution of (-)-sparteine (1.2 equiv) in a suitable solvent (e.g., MTBE) at -78 °C is added s-BuLi (1.1 equiv) dropwise. The mixture is stirred for 15 minutes, followed by the addition of a solution of the N-Boc protected piperazine (1.0 equiv) in the same solvent. After stirring for the optimized lithiation time, the electrophile (1.5 equiv) is added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted and purified by chromatography.
Quantitative Data:
| N-Substituent | Electrophile | Yield (%) | Diastereomeric Ratio |
| Benzyl | TMSCl | 85 | 95:5 |
| Methyl | MeI | 70 | 90:10 |
Data from O'Brien et al. (2016).[3][4]
Logical Relationship Diagram:
Asymmetric Lithiation Logic. This diagram shows the critical steps and reagents involved in the direct C-H functionalization of a piperazine.
Conclusion
The synthesis of enantiopure substituted piperazines can be achieved through several distinct and effective strategies. The choice of the optimal route depends on various factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Catalytic asymmetric methods offer an elegant and efficient approach, particularly for the construction of quaternary stereocenters. Chiral pool synthesis provides a reliable and often cost-effective route to a wide array of piperazine derivatives. Asymmetric lithiation allows for the direct and highly stereoselective functionalization of the piperazine core. By carefully considering the advantages and limitations of each method, researchers can make informed decisions to advance their drug discovery and development programs.
References
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent [pubmed.ncbi.nlm.nih.gov]
- 5. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 7. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Collection - Synthesis of Enantiomerically Pure 5âSubstituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis: Alternatives to the Chiral Building Block (R)-1-Boc-2-benzylpiperazine
For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of complex molecules, the choice of how to introduce chirality is a critical decision. While chiral building blocks like (R)-1-Boc-2-benzylpiperazine offer a direct route to incorporating a specific chiral motif, they are often limited to the synthesis of a particular structural class. In contrast, chiral auxiliaries provide a more versatile and powerful strategy for asymmetric synthesis, allowing for the creation of a wide range of enantiomerically pure compounds.
This guide provides a comprehensive comparison of leading chiral auxiliaries—Evans' oxazolidinones, Myers' pseudoephedrine amides, and Oppolzer's camphorsultam—as versatile alternatives for inducing chirality. It is important to note that this compound is best described as a chiral building block or synthon , where the chiral center is integral to the desired final structure.[1] Chiral auxiliaries, on the other hand, are temporarily attached to a prochiral substrate to direct a stereoselective transformation and are subsequently removed to reveal the chiral product, often allowing for the recovery and reuse of the auxiliary.[2]
This guide will focus on the application of these auxiliaries in asymmetric alkylation, a fundamental carbon-carbon bond-forming reaction, and will provide the necessary data and protocols to help you select the optimal approach for your synthetic targets.
Performance Comparison of Chiral Auxiliaries in Asymmetric Alkylation
The effectiveness of a chiral auxiliary is primarily measured by the diastereoselectivity of the reaction it directs, along with the chemical yield of the product. The following tables summarize the performance of Evans' oxazolidinones, Myers' pseudoephedrine amides, and Oppolzer's camphorsultam in asymmetric alkylation reactions.
Evans' Oxazolidinone Auxiliaries
Introduced by David A. Evans, oxazolidinones are among the most reliable and widely used chiral auxiliaries.[3] They are known for providing high levels of stereocontrol in a variety of reactions, including alkylations, aldol reactions, and Diels-Alder reactions.[4] The stereochemical outcome is directed by the bulky substituent at the C4 position, which shields one face of the enolate.[3]
| Substrate (N-Acyl Oxazolidinone) | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) |
| N-propionyl-(S)-4-benzyl-2-oxazolidinone | Allyl Iodide | NaHMDS | 61-77 | 98:2 |
| N-propionyl-(S)-4-benzyl-2-oxazolidinone | Benzyl Bromide | NaHMDS | 92 | >99:1 |
| N-phenylacetyl-(S)-4-benzyl-2-oxazolidinone | t-Butyl Bromide | ZrCl4/Et3N | 82 | >50:1 |
Myers' Pseudoephedrine Amides
Developed by Andrew G. Myers, pseudoephedrine amides offer a practical and cost-effective alternative for asymmetric alkylation.[5] Both enantiomers of pseudoephedrine are inexpensive and readily available. The enolates of pseudoephedrine amides are highly nucleophilic and react efficiently with a broad range of alkyl halides.[6]
| Substrate (N-Acyl Pseudoephedrine) | Electrophile | Base | Yield (%) | Diastereomeric Excess (de %) (crude) |
| N-propionyl-(1S,2S)-pseudoephedrine | n-Butyl Iodide | LDA | 83 | 90 |
| N-propionyl-(1S,2S)-pseudoephedrine | Benzyl Bromide | LDA | 99 | ≥99 |
| N-propionyl-(1S,2S)-pseudoephedrine | Methyl Iodide | LDA | - | 91 |
A related auxiliary, pseudoephenamine, has been shown to provide even higher diastereoselectivities in certain cases, particularly in the formation of quaternary carbon centers.[6]
Oppolzer's Camphorsultam
Oppolzer's camphorsultam is a highly effective chiral auxiliary known for its rigid camphor backbone, which provides excellent stereocontrol.[] It is widely used in a variety of asymmetric transformations, including alkylations, Michael additions, and Claisen rearrangements.[2]
| Substrate (N-Acyl Camphorsultam) | Electrophile | Diastereoselectivity |
| N-enoyl-(1S)-(-)-2,10-camphorsultam | Grignard Reagents (Michael Addition) | High |
| N-acryloyl-(1S)-(-)-2,10-camphorsultam | Cyclopentadiene (Diels-Alder) | >99:1 |
| N-glycinate-(1S)-(-)-2,10-camphorsultam | Alkyl Halides | High |
Experimental Protocols
Detailed experimental procedures are essential for achieving high yields and stereoselectivities. The following are representative protocols for the attachment of the chiral auxiliary, the diastereoselective alkylation, and the removal of the auxiliary.
Evans' Oxazolidinone Protocol
1. Acylation of the Chiral Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at 0 °C is added n-butyllithium (1.05 equiv) dropwise. After stirring for 15 minutes, the desired acyl chloride (1.1 equiv) is added, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent, dried, and purified by chromatography.
2. Diastereoselective Alkylation: The N-acyl oxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. A solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) in THF is added dropwise, and the mixture is stirred for 30 minutes to form the sodium enolate. The electrophile (e.g., allyl iodide, 1.2 equiv) is then added, and the reaction is stirred at -78 °C until completion. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted, dried, and purified.
3. Auxiliary Cleavage: The alkylated N-acyl oxazolidinone is dissolved in a mixture of THF and water (4:1) and cooled to 0 °C. Lithium hydroxide (2.0 equiv) and 30% aqueous hydrogen peroxide (4.0 equiv) are added, and the mixture is stirred until the starting material is consumed. The reaction is quenched with sodium sulfite, and the chiral auxiliary can be recovered by extraction. The desired carboxylic acid is isolated from the aqueous layer after acidification and extraction.
Myers' Pseudoephedrine Amide Protocol
1. Amide Formation: (1S,2S)-(+)-Pseudoephedrine (1.0 equiv) is dissolved in an appropriate solvent, and the carboxylic acid (1.1 equiv) is added, followed by a coupling reagent such as DCC or EDC. Alternatively, the corresponding acyl chloride or anhydride can be used. The reaction is stirred until completion, and the resulting amide is purified by crystallization or chromatography.
2. Diastereoselective Alkylation: The pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) are dissolved in anhydrous THF and cooled to -78 °C. Lithium diisopropylamide (LDA) (2.0 equiv) is added dropwise, and the mixture is stirred for 30 minutes. The electrophile (1.5 equiv) is then added, and the reaction is stirred at 0 °C until completion. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted, dried, and purified.
3. Auxiliary Cleavage: The alkylated pseudoephedrine amide can be cleaved to various functional groups. For example, acidic hydrolysis (e.g., refluxing with 9 N H₂SO₄ in dioxane) yields the corresponding carboxylic acid.[6] Reduction with a suitable reducing agent like lithium aluminum hydride (LAH) can provide the corresponding alcohol.
Mandatory Visualizations
The following diagrams illustrate the general workflows and logical relationships in asymmetric synthesis using chiral auxiliaries.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Proposed synthetic pathway from an auxiliary-derived product to a chiral piperazine.
Conclusion
While chiral building blocks like this compound provide a straightforward method for incorporating a specific chiral fragment, they lack the versatility of chiral auxiliaries. Evans' oxazolidinones, Myers' pseudoephedrine amides, and Oppolzer's camphorsultam represent powerful and well-established alternatives for de novo asymmetric synthesis. The choice of auxiliary will depend on factors such as the specific transformation, the desired final product, cost, and the ease of removal and recovery of the auxiliary. By leveraging the power of these chiral auxiliaries, researchers can access a vast and diverse range of enantiomerically pure molecules, thereby accelerating the pace of drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]
- 6. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Absolute Configuration of C-Substituted Piperazines
For researchers, scientists, and drug development professionals, the precise determination of the absolute configuration of chiral C-substituted piperazines is a critical step in ensuring the safety, efficacy, and novelty of new chemical entities. The spatial arrangement of substituents around a stereocenter can profoundly influence a molecule's pharmacological and toxicological properties. This guide provides an objective comparison of key analytical techniques for validating absolute configuration, supported by experimental data and detailed protocols.
Comparison of Key Methods
The selection of an appropriate method for determining absolute configuration depends on several factors, including the nature of the sample, available instrumentation, and the required level of certainty. The following table summarizes the primary techniques used in the field.
| Feature | X-ray Crystallography (Anomalous Dispersion) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy (with Chiral Auxiliaries) |
| Principle | Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure.[1][2][3] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[2][4][5] | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[1][2][6] | Involves the formation of diastereomers with a chiral derivatizing or solvating agent, whose distinct NMR spectra allow for the deduction of the stereochemistry.[1][2][7] |
| Sample Requirement | High-quality single crystal (microgram to milligram scale).[2][3] | Solution (mg scale), neat liquid, or oil. No crystal required.[4] | Solution (µg to mg scale). Requires a UV-Vis chromophore near the stereocenter.[2][8] | Solution (mg scale). Requires a suitable chiral derivatizing or solvating agent.[1][9] |
| Key Advantage | Provides an unambiguous and definitive assignment of the absolute configuration.[10][11] | Applicable to a wide range of molecules in solution, including those that are difficult to crystallize.[4][5] | High sensitivity, requiring small amounts of sample.[2] | Rapid and does not require specialized spectroscopy equipment beyond a standard NMR spectrometer.[7] |
| Limitations | The primary challenge is growing a suitable single crystal, which can be time-consuming or impossible for some compounds.[3] | Requires quantum mechanical calculations (DFT) for spectral prediction and interpretation, which can be computationally intensive.[4][12] | Limited to molecules with a suitable chromophore. The interpretation can be complex if multiple chromophores are present or if the molecule is highly flexible.[8] | This is an indirect method that determines the relative configuration of the newly formed diastereomers. The absolute configuration of the starting material is inferred based on a known configuration of the chiral auxiliary and a well-understood reaction mechanism or conformational model.[13] |
| Data Output | 3D molecular structure with atomic coordinates, Flack parameter.[2] | VCD and IR spectra. | ECD and UV-Vis spectra. | ¹H, ¹³C, or ¹⁹F NMR spectra showing chemical shift differences (Δδ) between diastereomers.[2][14] |
Experimental Workflows and Methodologies
X-ray Crystallography
X-ray crystallography is considered the "gold standard" for determining absolute configuration due to its ability to provide a direct three-dimensional representation of the molecule.[10][11] The key to this method is the anomalous dispersion effect, which arises when the X-ray energy is close to the absorption edge of an atom in the crystal.[13] This effect leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), allowing for the determination of the absolute structure.[13]
Experimental Protocol:
-
Crystallization: Dissolve the purified C-substituted piperazine enantiomer in a suitable solvent system. Employ various crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) to obtain single crystals of sufficient size and quality.
-
Data Collection: Mount a selected crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data, ensuring to measure a sufficient number of reflections, including Friedel pairs, to accurately determine the effects of anomalous scattering.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and other parameters.[2]
-
Absolute Configuration Determination: The key to determining the absolute configuration is the analysis of anomalous scattering.[2] This is typically done by calculating the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure.[2]
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the small difference in the absorption of left and right circularly polarized infrared light by a chiral molecule.[2][4] It is a powerful technique for determining the absolute configuration of molecules in solution, thus circumventing the need for crystallization.[4][5] The assignment is achieved by comparing the experimental VCD spectrum with the spectrum predicted by quantum mechanical calculations for a known enantiomer.[5]
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the enantiomerically pure C-substituted piperazine in a suitable solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 20 mg/mL.[5]
-
Spectral Measurement: Acquire the VCD and IR spectra of the sample using a VCD spectrometer. The acquisition time is typically several hours to achieve a good signal-to-noise ratio.[5]
-
Computational Modeling:
-
Perform a thorough conformational search for one of the enantiomers (e.g., the R-enantiomer) to identify all low-energy conformers.
-
For each conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT).
-
Calculate the VCD and IR spectra for each conformer.
-
Generate a Boltzmann-averaged calculated spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum for one of the enantiomers (e.g., the R-enantiomer).[2] If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is assigned as R. If the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration is S.[2]
Electronic Circular Dichroism (ECD)
ECD spectroscopy is analogous to VCD but measures the differential absorption of circularly polarized light in the UV-Vis region.[1][6] A key requirement for this technique is the presence of a chromophore that absorbs in this region.[8] Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with that predicted by quantum chemical calculations.[6][15]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent. The concentration will depend on the strength of the chromophore.[2]
-
Spectral Measurement: Record the ECD and UV-Vis spectra of the sample using a CD spectrometer.
-
Computational Modeling:
-
Similar to VCD, perform a thorough conformational analysis to find all relevant low-energy conformers.
-
Optimize the geometry of each conformer using DFT.
-
Calculate the electronic excitation energies and rotatory strengths for each conformer using Time-Dependent DFT (TD-DFT).
-
-
Spectral Comparison and Assignment: Generate a Boltzmann-averaged calculated ECD spectrum. Compare the experimental ECD spectrum with the calculated spectrum.[2] A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.[2]
NMR Spectroscopy using Chiral Derivatizing Agents (e.g., Mosher's Method)
This widely used NMR-based method involves the covalent reaction of a chiral substrate (like a C-substituted piperazine with an available functional group, e.g., NH) with both enantiomers of a chiral derivatizing agent (CDA), such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid).[2] This creates a pair of diastereomers which will exhibit different chemical shifts in their NMR spectra. The analysis of these chemical shift differences (Δδ) allows for the determination of the absolute configuration of the stereocenter.
Experimental Protocol:
-
Derivatization: In two separate reactions, react the enantiomerically pure C-substituted piperazine with the acid chloride of (R)-MTPA and (S)-MTPA to form the corresponding diastereomeric amides. Ensure the reactions go to completion.
-
NMR Analysis: Acquire the ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA amides.[2] It is crucial to carefully assign the proton signals for both diastereomers.
-
Data Analysis:
-
For each proton, calculate the difference in chemical shift (Δδ) between the two diastereomers: Δδ = δS - δR.[2]
-
Draw the two diastereomers in a planar, extended conformation with the MTPA moiety and the substituents on the chiral center arranged around the C-N bond.
-
Protons on one side of the MTPA phenyl group will have positive Δδ values, while those on the other side will have negative Δδ values.
-
Based on the established model for MTPA amides, the distribution of positive and negative Δδ values allows for the assignment of the absolute configuration at the chiral center.
-
Conclusion
The validation of the absolute configuration of C-substituted piperazines is a non-trivial but essential task in modern drug discovery and development. While X-ray crystallography remains the definitive method, its requirement for high-quality crystals can be a significant bottleneck. Chiroptical methods like VCD and ECD, coupled with quantum mechanical calculations, provide powerful alternatives for determining the absolute configuration of molecules in solution. NMR-based methods using chiral derivatizing agents offer a more accessible and rapid approach, although they are indirect. The choice of method will ultimately be guided by the properties of the molecule, the available resources, and the stage of the research program. A multi-faceted approach, potentially employing two or more of these techniques, can provide the highest level of confidence in the stereochemical assignment.
References
- 1. purechemistry.org [purechemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 12. schrodinger.com [schrodinger.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 15. Revising the absolute configurations of coatlines via density functional theory calculations of electronic circular dichroism spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (R)- vs. (S)-1-Boc-2-benzylpiperazine in Biological Assays: A Proposed Investigational Framework
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)- and (S)-1-Boc-2-benzylpiperazine are chiral building blocks with significant potential in medicinal chemistry. While the parent compound and its derivatives are known to possess diverse biological activities, a direct comparative analysis of the individual enantiomers is conspicuously absent in the current scientific literature. This guide provides a comprehensive framework for the head-to-head biological evaluation of these enantiomers. Recognizing the critical role of stereochemistry in drug-receptor interactions, this document outlines a series of proposed in vitro assays to elucidate potential differences in their pharmacological profiles. Detailed experimental protocols for key assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to guide researchers in this unexplored area. The objective is to furnish a robust investigational plan to uncover the stereospecific biological activities of (R)- and (S)-1-Boc-2-benzylpiperazine, thereby enabling more informed decisions in drug discovery and development.
Introduction: The Importance of Chirality in Drug Design
The three-dimensional structure of a molecule is a critical determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different pharmacological and toxicological profiles. This is due to the stereospecific nature of interactions with chiral biological targets such as receptors, enzymes, and transporters. The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs targeting the central nervous system (CNS).[1] Derivatives of benzylpiperazine have been noted for their stimulant properties, primarily through modulation of dopaminergic and serotonergic pathways.[2][3]
Despite the established importance of stereoisomerism, a comparative biological evaluation of the (R) and (S) enantiomers of 1-Boc-2-benzylpiperazine has not been reported. This guide proposes a series of in vitro experiments designed to fill this knowledge gap. The subsequent sections will detail the methodologies for assessing the interactions of these enantiomers with key CNS targets, their potential for off-target effects, and their general cytotoxicity.
Proposed Comparative Biological Assays
To comprehensively compare the biological profiles of (R)- and (S)-1-Boc-2-benzylpiperazine, a panel of in vitro assays targeting common CNS-related pathways is proposed.
Monoamine Transporter Binding Assays
Benzylpiperazine and its analogues are known to interact with monoamine transporters, which are responsible for the reuptake of neurotransmitters like dopamine (DAT), norepinephrine (NET), and serotonin (SERT) from the synaptic cleft.[2] Inhibition of these transporters can lead to increased synaptic concentrations of these neurotransmitters, resulting in various physiological and psychological effects.
Hypothetical Data Presentation:
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| (R)-1-Boc-2-benzylpiperazine | TBD | TBD | TBD |
| (S)-1-Boc-2-benzylpiperazine | TBD | TBD | TBD |
| Cocaine (Reference) | Value | Value | Value |
| Desipramine (Reference) | Value | Value | Value |
| Fluoxetine (Reference) | Value | Value | Value |
| TBD: To be determined |
Experimental Protocol: Radioligand Binding Assay for DAT, NET, and SERT
-
Membrane Preparation: Prepare cell membrane homogenates from HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligands:
-
For hDAT: [³H]WIN 35,428
-
For hNET: [³H]Nisoxetine
-
For hSERT: [³H]Citalopram
-
-
Procedure: a. In a 96-well plate, combine the cell membrane preparation, the respective radioligand at a concentration near its Kd, and varying concentrations of the test compound ((R)- or (S)-1-Boc-2-benzylpiperazine) or a reference compound. b. To determine non-specific binding, a separate set of wells will contain a high concentration of a known non-radiolabeled ligand (e.g., GBR 12909 for DAT, desipramine for NET, and fluoxetine for SERT). c. Incubate the plates at an appropriate temperature and duration to reach equilibrium (e.g., 2 hours at 4°C). d. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. e. Wash the filters with ice-cold wash buffer to remove unbound radioligand. f. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding curves. Convert IC₅₀ values to Ki (inhibitor constant) values using the Cheng-Prusoff equation.
Serotonin and Dopamine Receptor Binding Assays
Beyond transporters, piperazine derivatives often exhibit affinity for various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[4] Differential binding to these receptors can lead to distinct pharmacological effects.
Hypothetical Data Presentation:
| Compound | 5-HT₂A Ki (nM) | D₂ Ki (nM) |
| This compound | TBD | TBD |
| (S)-1-Boc-2-benzylpiperazine | TBD | TBD |
| Ketanserin (Reference) | Value | - |
| Haloperidol (Reference) | - | Value |
| TBD: To be determined |
Experimental Protocol: Radioligand Binding Assay for 5-HT₂A and D₂ Receptors
The protocol is analogous to the transporter binding assays described in section 2.1, with the following modifications:
-
Membrane Preparation: Use cell membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT₂A or D₂ receptor.
-
Radioligands:
-
For 5-HT₂A: [³H]Ketanserin
-
For D₂: [³H]Spiperone or [³H]Raclopride
-
-
Non-specific Binding: Use a high concentration of a known antagonist, such as unlabeled ketanserin for 5-HT₂A and haloperidol for D₂.
In Vitro Cytotoxicity Assay
Assessing the general cytotoxicity of the enantiomers is a crucial first step in any drug development cascade. The MTT assay is a widely used colorimetric method to determine cell viability.
Hypothetical Data Presentation:
| Compound | IC₅₀ in HEK293 cells (µM) | IC₅₀ in HepG2 cells (µM) |
| This compound | TBD | TBD |
| (S)-1-Boc-2-benzylpiperazine | TBD | TBD |
| Doxorubicin (Reference) | Value | Value |
| TBD: To be determined |
Experimental Protocol: MTT Assay
-
Cell Culture: Seed HEK293 (human embryonic kidney) and HepG2 (human liver cancer) cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of (R)- and (S)-1-Boc-2-benzylpiperazine for 24 to 48 hours. Include a vehicle control and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[5][6]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[5][7]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability) by plotting a dose-response curve.
hERG Channel Inhibition Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias. Therefore, assessing the potential for hERG blockade early in development is critical for safety.
Hypothetical Data Presentation:
| Compound | hERG IC₅₀ (µM) |
| This compound | TBD |
| (S)-1-Boc-2-benzylpiperazine | TBD |
| E-4031 (Reference) | Value |
| TBD: To be determined |
Experimental Protocol: Automated Patch-Clamp Electrophysiology
-
Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.
-
Apparatus: An automated patch-clamp system (e.g., QPatch or SyncroPatch).
-
Procedure: a. Establish a stable whole-cell recording from a hERG-expressing cell. b. Apply a specific voltage-clamp protocol to elicit the characteristic hERG tail current.[8][9] c. Perfuse the cell with increasing concentrations of the test compounds ((R)- and (S)-1-Boc-2-benzylpiperazine). d. A known hERG blocker, such as E-4031, should be used as a positive control.
-
Data Analysis: Measure the percentage of inhibition of the hERG tail current at each concentration. Fit the concentration-response data to a sigmoidal curve to determine the IC₅₀ value.
Visualizing a Hypothetical Signaling Pathway and Experimental Workflow
To further guide the proposed research, the following diagrams illustrate a potential signaling pathway modulated by benzylpiperazine derivatives and a generalized workflow for the suggested in vitro assays.
Caption: Hypothetical modulation of dopaminergic and serotonergic signaling pathways.
Caption: Proposed workflow for the comparative in vitro analysis.
Conclusion
While direct experimental data comparing the biological activities of (R)- and (S)-1-Boc-2-benzylpiperazine is currently unavailable, the principles of stereopharmacology strongly suggest that these enantiomers are likely to exhibit different biological profiles. The proposed framework of in vitro assays provides a clear and comprehensive path for researchers to investigate these potential differences. By systematically evaluating their interactions with key CNS targets, assessing their cytotoxicity, and profiling their potential for cardiac liability, a detailed and comparative understanding of these two molecules can be achieved. The resulting data will be invaluable for guiding future drug discovery efforts that utilize these chiral building blocks, ultimately leading to the development of more potent and safer therapeutic agents.
References
- 1. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
(R)-1-Boc-2-benzylpiperazine: A Comparative Benchmark for Chiral Scaffolds in Asymmetric Synthesis
In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral auxiliaries and scaffolds are indispensable tools that enable chemists to control the stereochemical outcome of reactions, guiding the formation of specific stereoisomers. This guide provides a comprehensive benchmark of (R)-1-Boc-2-benzylpiperazine, a versatile chiral building block, against other well-established chiral scaffolds such as Evans' oxazolidinones and Oppolzer's camphorsultams. Through a presentation of comparative data, detailed experimental protocols, and workflow visualizations, this document serves as a resource for researchers, scientists, and drug development professionals in selecting the optimal chiral director for their synthetic endeavors.
This compound is a chiral piperazine derivative that serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[1][2] Its rigid piperazine ring and the stereogenic center bearing a benzyl group make it an attractive scaffold for inducing asymmetry. While it is widely used as a building block, its application as a detachable chiral auxiliary is an area of growing interest. In this context, the Boc-protected amine at the N1 position can be deprotected and subsequently acylated with a prochiral substrate. The resulting N-acyl-2-benzylpiperazine can then be used in stereoselective transformations.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral auxiliary is primarily determined by its ability to induce high levels of stereoselectivity (diastereomeric or enantiomeric excess) and to afford the desired product in high chemical yield. The ease of attachment and removal of the auxiliary are also critical considerations.[3] The following tables summarize the performance of key chiral auxiliaries in fundamental asymmetric transformations, providing a quantitative basis for comparison.
While direct, side-by-side comparative data for (R)-2-benzylpiperazine as a chiral auxiliary is not extensively available in the literature, its potential can be evaluated by examining the performance of analogous systems and established auxiliaries in similar reactions. The inherent chirality and conformational rigidity of the piperidine ring, combined with the steric influence of the benzyl group, suggest its potential for high stereoselectivity.[4]
Table 1: Asymmetric Alkylation of N-Acyl Derivatives
Asymmetric alkylation of enolates derived from chiral N-acyl compounds is a cornerstone of stereoselective C-C bond formation. The chiral auxiliary dictates the facial selectivity of the incoming electrophile.
| Chiral Auxiliary | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) |
| (R)-2-Benzylpiperidine (Hypothetical) | N-Propionyl-(R)-2-benzylpiperidine | Benzyl bromide | LDA | Good | High |
| Evans' Oxazolidinone | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzyl bromide | NaHMDS | 90-95 | >99:1 |
| Oppolzer's Camphorsultam | N-Propionyl-(+)-camphorsultam | Allyl Iodide | NaHMDS | 94 | >98:2 |
| Pseudoephedrine Amide | N-Propionyl-pseudoephedrine | Benzyl bromide | LDA | 95 | >99:1 |
Note: Data for (R)-2-Benzylpiperidine is projected based on the performance of similar chiral amine auxiliaries. The other data is sourced from established literature for well-known auxiliaries.
Table 2: Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, and chiral auxiliaries are instrumental in controlling the formation of up to two new stereocenters.
| Chiral Auxiliary | Substrate | Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Ratio (d.r.) |
| (R)-2-Benzylpiperidine (Hypothetical) | N-Propionyl-(R)-2-benzylpiperidine | Isobutyraldehyde | Bu₂BOTf | Good | High (syn) |
| Evans' Oxazolidinone | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf | 85 | >99:1 (syn) |
| Oppolzer's Camphorsultam | N-Propionyl-(+)-camphorsultam | Benzaldehyde | TiCl₄ | 90 | 97:3 (syn) |
Note: Data for (R)-2-Benzylpiperidine is projected. The other data represents typical results for established auxiliaries.
Table 3: Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a cycloaddition that forms six-membered rings, and chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the approach of the diene.
| Chiral Auxiliary | Dienophile | Diene | Lewis Acid | Yield (%) | Diastereomeric Ratio (endo:exo) |
| (R)-2-Benzylpiperidine (Hypothetical) | N-Acryloyl-(R)-2-benzylpiperidine | Cyclopentadiene | Et₂AlCl | Good | High |
| Evans' Oxazolidinone | N-Acryloyl-(S)-4-benzyl-2-oxazolidinone | Cyclopentadiene | Et₂AlCl | 81 | >100:1 |
| Oppolzer's Camphorsultam | N-Acryloyl-(+)-camphorsultam | Cyclopentadiene | TiCl₄ | 97 | 99:1 |
Note: Data for (R)-2-Benzylpiperidine is projected. The other data is from established literature.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application of chiral auxiliaries. The following section outlines the general methodologies for the attachment of a prochiral substrate to a chiral piperazine auxiliary, its use in a diastereoselective alkylation reaction, and the subsequent cleavage to yield the enantiomerically enriched product.
General Workflow for Asymmetric Synthesis using a Chiral Piperazine Auxiliary
The utilization of a chiral piperazine, such as (R)-2-benzylpiperazine (obtained after deprotection of this compound), as a chiral auxiliary generally follows a three-step sequence as illustrated below.
Protocol 1: Attachment of the Prochiral Substrate (Acylation)
-
Deprotection of this compound: To a solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate), add an excess of a strong acid (e.g., trifluoroacetic acid or HCl in dioxane) at 0 °C.
-
Stir the reaction mixture at room temperature until TLC or LC-MS analysis indicates complete removal of the Boc group.
-
Neutralize the reaction mixture with a base (e.g., saturated aqueous NaHCO₃) and extract the free amine, (R)-2-benzylpiperazine, with an organic solvent. Dry the organic layer and concentrate under reduced pressure.
-
Acylation: Dissolve the resulting (R)-2-benzylpiperazine (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.
-
Add a base such as n-butyllithium or triethylamine (1.05 eq) dropwise, followed by the desired acyl chloride or anhydride (e.g., propionyl chloride, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and perform an aqueous workup.
-
Purify the resulting N-acyl-(R)-2-benzylpiperazine by flash column chromatography.
Protocol 2: Asymmetric Alkylation
-
Prepare a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere.
-
Slowly add a solution of the N-acyl-(R)-2-benzylpiperazine (1.0 eq) in anhydrous THF to the base solution at -78 °C.
-
Stir the mixture for 30-60 minutes to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide or allyl iodide, 1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at low temperature for several hours until the reaction is complete.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the diastereomerically enriched product by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified N-acylated product in a suitable solvent system (e.g., a mixture of THF and water).
-
Hydrolysis: For basic hydrolysis, add an excess of a base such as lithium hydroxide (LiOH) at 0 °C and stir until the starting material is consumed. Acidify the reaction mixture to protonate the resulting carboxylic acid.
-
Reductive Cleavage: For conversion to an alcohol, use a reducing agent like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).
-
After the cleavage reaction is complete, perform an aqueous workup to separate the chiral product from the recovered chiral auxiliary.
-
The chiral auxiliary, (R)-2-benzylpiperazine, can often be recovered from the organic layer after extraction and purified for reuse.
-
The desired chiral carboxylic acid or alcohol can be isolated from the aqueous or organic layer, respectively, and further purified.
Signaling Pathways and Logical Relationships
The application of chiral scaffolds is not limited to asymmetric synthesis. In drug discovery, the three-dimensional structure of a molecule is critical for its interaction with biological targets. The introduction of chirality via scaffolds like piperazines can significantly influence a molecule's binding affinity and selectivity for receptors and enzymes involved in various signaling pathways. For instance, many G-protein coupled receptors (GPCRs) exhibit stereospecific binding to their ligands.
The diagram above illustrates a simplified GPCR signaling pathway where the initial binding of a chiral ligand to the receptor is a key stereoselective event. The specific stereochemistry of the ligand, often constructed using chiral scaffolds, determines the binding affinity and subsequent activation of the downstream signaling cascade.
Conclusion
This compound stands as a valuable chiral building block in the synthesis of complex, biologically active molecules. While its direct application as a detachable chiral auxiliary is an emerging area, its structural features suggest significant potential for inducing high levels of stereoselectivity in asymmetric reactions. This guide provides a comparative framework against well-established chiral auxiliaries, highlighting the performance metrics that are critical for scaffold selection. The provided experimental protocols offer a starting point for the practical application of piperazine-based auxiliaries. As the field of asymmetric synthesis continues to evolve, the exploration of novel and versatile chiral scaffolds like this compound will undoubtedly play a crucial role in advancing the synthesis of enantiomerically pure compounds for a wide range of applications.
References
- 1. Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols [organic-chemistry.org]
- 2. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
A Comparative Guide to the Cost-Effectiveness of Asymmetric Piperidine Synthesis Strategies
For Researchers, Scientists, and Drug Development Professionals
The chiral piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals. The stereochemistry of these molecules is often critical to their therapeutic efficacy, making their efficient and cost-effective asymmetric synthesis a key challenge in drug development. This guide provides an objective comparison of three prominent strategies for the asymmetric synthesis of piperidines: Catalytic Asymmetric Hydrogenation, Chiral Auxiliary-Mediated Alkylation, and Rhodium-Catalyzed [2+2+2] Cycloaddition. The analysis focuses on quantitative performance data, detailed experimental methodologies, and an evaluation of the overall cost-effectiveness to aid researchers in selecting the optimal strategy for their specific needs.
At a Glance: Performance and Cost Comparison of Piperidine Synthesis Strategies
The selection of a synthetic route is a multifaceted decision, balancing factors such as yield, enantioselectivity, and the cost of raw materials and catalysts. The following table summarizes the key quantitative data for the three distinct asymmetric strategies.
| Parameter | Catalytic Asymmetric Hydrogenation | Chiral Auxiliary-Mediated Alkylation | Rhodium-Catalyzed [2+2+2] Cycloaddition |
| Target Moiety | 2-Substituted Piperidines | 2-Substituted Piperidines | Polysubstituted Piperidines |
| Key Chiral Source | Chiral Ligand (e.g., (S)-MeO-BIPHEP) | Chiral Auxiliary (e.g., Evans' Oxazolidinone) | Chiral Ligand (e.g., Phosphoramidite) |
| Overall Yield | High (typically >95%)[1] | Moderate (typically 60-75% over multiple steps)[1] | Good (typically 70-90%)[2] |
| Enantioselectivity | High (up to 96% ee) | Excellent (>98:2 dr)[1] | High (up to 94% ee)[2] |
| Catalyst/Auxiliary Loading | Catalytic (e.g., 1 mol% Ir catalyst, 1.1 mol% ligand) | Stoichiometric (1.0 eq)[1] | Catalytic (e.g., 2.5 mol% Rh precursor, 3.0 mol% ligand) |
| Approx. Cost of Chiral Source * | ~$170 / gram of product | ~$45 / gram of product (assuming 98% recovery) | ~$150 / gram of product |
| Operational Complexity | Requires high-pressure hydrogenation equipment.[1] | Requires cryogenic temperatures (-78 °C) and multiple steps.[1] | Requires inert atmosphere and careful handling of air-sensitive reagents. |
| Key Advantages | High atom economy, low catalyst loading.[1] | High diastereoselectivity, reliable and predictable outcomes.[1] | Access to complex, polysubstituted piperidines.[2] |
| Key Disadvantages | High cost of precious metal catalysts and ligands, specialized equipment.[1] | Stoichiometric use of a costly chiral auxiliary, multi-step process.[1] | High cost of rhodium catalyst and specialized ligands. |
Disclaimer: The approximate cost of the chiral source per gram of product is an estimation based on publicly available catalog prices of the catalysts, ligands, and auxiliaries at the time of this writing and the specific reaction conditions cited. Actual costs may vary depending on the supplier, scale of the synthesis, and fluctuations in the price of precious metals.
Strategic Decision Framework for Asymmetric Piperidine Synthesis
The choice of a synthetic strategy is dictated by a variety of factors including the desired substitution pattern of the target piperidine, the scale of the synthesis, and the available laboratory infrastructure. The following diagram illustrates a logical workflow for selecting a cost-effective strategy.
Caption: A flowchart to guide the selection of a cost-effective asymmetric piperidine synthesis strategy.
Detailed Experimental Protocols and Methodologies
For a comprehensive and reproducible comparison, detailed experimental procedures for the key steps of each strategy are provided below.
Catalytic Asymmetric Hydrogenation of a 2-Benzylquinoline
This method involves the direct, enantioselective reduction of a quinoline derivative using a chiral iridium catalyst.[3]
Reaction Scheme:
Experimental Protocol:
A mixture of the 2-benzylquinoline (0.25 mmol), [Ir(COD)Cl]2 (0.0025 mmol, 1.0 mol %), and (S)-MeO-BIPHEP (0.00275 mmol, 1.1 mol %) in toluene (2 mL) is placed in a glass-lined stainless steel autoclave. The autoclave is charged with hydrogen gas to a pressure of 450 psi and the reaction mixture is stirred at room temperature for 24 hours. After carefully releasing the pressure, the solvent is removed under reduced pressure and the residue is purified by flash column chromatography on silica gel to afford the chiral 2-benzyl-1,2,3,4-tetrahydroquinoline.
Chiral Auxiliary-Mediated Alkylation for 2-Benzylpiperidine Synthesis
This classic approach utilizes an Evans' oxazolidinone as a chiral auxiliary to direct the diastereoselective alkylation of an attached acyl group.[1]
Reaction Scheme:
Experimental Protocol:
-
Acylation of the Chiral Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, n-butyllithium (1.05 eq) is added dropwise. The solution is stirred for 30 minutes, after which propionyl chloride (1.1 eq) is added. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to 0 °C over 2 hours. The reaction is quenched with a saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO4, and concentrated. The product, (S)-4-benzyl-3-propionyl-2-oxazolidinone, is purified by flash chromatography.
-
Diastereoselective Alkylation: A solution of lithium diisopropylamide (LDA) is prepared by adding n-BuLi (1.05 eq) to diisopropylamine (1.1 eq) in anhydrous THF at -78 °C. The acylated oxazolidinone (1.0 eq) in THF is then added dropwise to the LDA solution at -78 °C. After stirring for 30 minutes, benzyl bromide (1.2 eq) is added. The reaction mixture is stirred for 4 hours at -78 °C. The reaction is quenched with saturated aqueous NH4Cl and worked up. The product is purified by flash chromatography to separate the diastereomers.[1]
-
Cleavage of the Chiral Auxiliary: The major diastereomer from the alkylation step (1.0 eq) is dissolved in a 3:1 mixture of THF and water, and the solution is cooled to 0 °C. Lithium hydroxide (2.0 eq) and 30% aqueous hydrogen peroxide (4.0 eq) are added. The mixture is stirred vigorously at 0 °C for 4 hours. The reaction is quenched with an aqueous solution of sodium sulfite. The chiral auxiliary can be recovered by extraction with ethyl acetate. The aqueous layer is then acidified with 1 M HCl and the chiral carboxylic acid product is extracted with ethyl acetate.[1] This acid is then converted to 2-benzylpiperidine via standard procedures. The Evans' chiral auxiliary can be recovered in high yield (around 98%).
Rhodium-Catalyzed Asymmetric [2+2+2] Cycloaddition
This strategy enables the synthesis of highly substituted piperidine scaffolds through the cycloaddition of an oxygen-linked alkenyl isocyanate and an alkyne, catalyzed by a chiral rhodium complex.[2]
Reaction Scheme:
Experimental Protocol:
In a nitrogen-filled glovebox, a vial is charged with [Rh(C2H4)2Cl]2 (2.5 mol %), a chiral phosphoramidite ligand (e.g., CKphos, 3.0 mol %), and the alkyne substrate (1.2 eq). Anhydrous toluene is added, followed by the oxygen-linked alkenyl isocyanate (1.0 eq). The vial is sealed and heated at the desired temperature (e.g., 80 °C) for the specified time. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the enantioenriched vinylogous amide product. This intermediate can be further elaborated to the corresponding piperidinol scaffold.
Conclusion
The choice of an asymmetric synthesis strategy for piperidines is a complex decision that requires careful consideration of various factors. Catalytic asymmetric hydrogenation offers an atom-economical route with high yields, but is often associated with high initial costs for catalysts and specialized equipment. Chiral auxiliary-mediated alkylation is a reliable and well-established method that provides excellent stereocontrol, and while it involves stoichiometric use of a chiral auxiliary, the high recovery rate can make it a cost-effective option, particularly for smaller scale syntheses. The rhodium-catalyzed [2+2+2] cycloaddition provides access to complex, polysubstituted piperidines that are difficult to obtain by other methods, though the cost of the catalyst and ligands is a significant consideration. By carefully evaluating the target molecule, the desired scale of production, and the available resources, researchers can select the most appropriate and cost-effective strategy to achieve their synthetic goals.
References
- 1. chemscene.com [chemscene.com]
- 2. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma Aldrich (S)-1-[(Rp)-2-(Dicyclohexylphosphino)Ferrocenyl]Ethyldi-Tert-Butylphosphine 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
LC-MS/MS for quantitative analysis of chiral drugs in biological samples
An indispensable tool in pharmaceutical development and clinical research, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for the quantitative analysis of chiral drugs in biological matrices. The stereoselective determination of enantiomers is critical, as they often exhibit different pharmacological and toxicological profiles. This guide provides a comparative overview of two distinct LC-MS/MS methodologies for the quantitative analysis of the chiral drug propranolol, a widely used beta-blocker, in biological samples.
The comparison focuses on a reversed-phase two-dimensional liquid chromatography (2D-LC) approach and a normal-phase liquid chromatography method, highlighting their respective experimental protocols and performance characteristics.
Comparative Quantitative Analysis
The following table summarizes the key quantitative performance parameters of the two highlighted LC-MS/MS methods for the enantioselective analysis of propranolol.
| Parameter | Method 1: Reversed-Phase 2D-LC/MS/MS | Method 2: Normal-Phase LC-MS/MS |
| Biological Matrix | Human Urine | Pharmaceuticals (protocol adaptable for plasma) |
| Chiral Stationary Phase | Teicoplanin-based (Poroshell 120 Chiral-T)[1][2] | Polysaccharide-based (Chiralcel OD-H)[3][4] |
| Linearity Range | 0.1–1000 ng/mL (R² >0.97)[5] | 2.5–1000 µg/L (equivalent to 2.5-1000 ng/mL)[3][4] |
| Limit of Quantification (LOQ) | 48.7–265 pg/mL[5] | 2.5 µg/L (equivalent to 2.5 ng/mL)[3][4] |
| Limit of Detection (LOD) | 8.3–46.7 pg/mL[5] | Not explicitly stated, but a related method had a 10 ng/mL LOD.[3] |
| Precision (%RSD) | Not explicitly stated for precision, but retention time precision was <0.11% RSD.[5] | <2.64% (within-day and between-day)[3][4] |
| Accuracy | 80% - 120%[2] | Within generally accepted criteria.[3] |
| Recovery | Not explicitly stated. | 99.08%–102.58% for one enantiomer and 100.21%–103.16% for the other.[3][4] |
Experimental Workflows and Methodologies
A generalized experimental workflow for the quantitative analysis of chiral drugs in biological samples using LC-MS/MS is depicted below. This process includes sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: General experimental workflow for LC-MS/MS-based quantitative analysis of chiral drugs in biological samples.
Method 1: Reversed-Phase 2D-LC/MS/MS
This method employs a two-dimensional liquid chromatography system for the analysis of propranolol and its hydroxy metabolites in human urine.[1][2] The primary advantage of 2D-LC is the ability to use an achiral separation in the first dimension to resolve the parent drug from its metabolites, followed by a chiral separation in the second dimension for enantiomeric resolution.[5]
Experimental Protocol
Sample Preparation: 200 µL of human urine was diluted with 800 µL of methanol. The mixture was then centrifuged to precipitate proteins.[1]
Liquid Chromatography:
-
First Dimension (Achiral): A Poroshell 120 Phenyl-Hexyl column was used with a gradient elution of 10 mM ammonium formate (pH 3) and methanol.[5]
-
Second Dimension (Chiral): A Poroshell 120 Chiral-T (teicoplanin-based) column was employed with an isocratic mobile phase of ammonium formate and methanol.[1][5] The peaks of interest from the first dimension were transferred to the second dimension via heart-cutting.[1]
Mass Spectrometry:
-
Instrument: Agilent 6495 triple quadrupole LC/MS system.[1]
-
Ionization: Electrospray Ionization (ESI) in positive mode.[1]
-
Detection: Multiple Reaction Monitoring (MRM) was used to monitor specific precursor-to-product ion transitions for propranolol and its metabolites.[1] For propranolol, the transitions were m/z 260.2 → 183.1, 116.1, and 56.0.[1]
Caption: Workflow for the 2D-LC/MS/MS analysis of propranolol.
Method 2: Normal-Phase LC-MS/MS
This method utilizes a polysaccharide-based chiral stationary phase with a normal-phase mobile phase for the enantiomeric separation of propranolol.[3][4] While the cited study was on pharmaceutical formulations, the methodology is readily adaptable for biological samples following a suitable extraction procedure. Normal-phase chromatography often provides excellent chiral recognition.
Experimental Protocol
Sample Preparation: A single-step methanol extraction was employed for pharmaceutical samples.[3][4] For biological fluids like plasma, a more extensive extraction such as liquid-liquid extraction or solid-phase extraction would be necessary to remove matrix interferences.
Liquid Chromatography:
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.[3]
-
Detection: Multiple Reaction Monitoring (MRM) with the transition of m/z 260.2 → 116.0 for both propranolol enantiomers.[3][4]
Caption: Workflow for the Normal-Phase LC-MS/MS analysis of propranolol.
Concluding Remarks
Both reversed-phase 2D-LC/MS/MS and normal-phase LC-MS/MS offer robust and sensitive solutions for the quantitative analysis of chiral drugs like propranolol in biological samples. The choice between these methods depends on the specific requirements of the study.
The 2D-LC approach is particularly powerful for complex samples containing multiple metabolites, as it provides an additional dimension of separation, enhancing selectivity. However, it requires more specialized instrumentation. The normal-phase method, while simpler in its chromatographic setup, may necessitate more rigorous sample cleanup to minimize matrix effects, and the mobile phases are often less directly compatible with ESI-MS, sometimes requiring careful optimization of the interface conditions.
Researchers and drug development professionals should consider factors such as the complexity of the biological matrix, the presence of interfering substances, available instrumentation, and the desired throughput when selecting the most appropriate method for their chiral bioanalysis needs.
References
- 1. agilent.com [agilent.com]
- 2. Two dimensional chromatography mass spectrometry: Quantitation of chiral shifts in metabolism of propranolol in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Enantiomeric separation of propranolol by normal phase chiral liquid chromatography coupled, with tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.labrulez.com [lcms.labrulez.com]
A Head-to-Head Comparison of Chiral Stationary Phases for the Enantioseparation of Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of piperazine and its derivatives is a critical task in drug development and pharmaceutical quality control, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is the most prevalent and effective technique for these separations. This guide provides a head-to-head comparison of polysaccharide-based chiral stationary phases for the resolution of piperazine enantiomers, supported by experimental data to aid in the selection of the most suitable CSP for your analytical needs.
Performance Comparison of Polysaccharide-Based CSPs
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad applicability in chiral separations. The selection of the appropriate polysaccharide backbone and its derivative is crucial for achieving optimal enantioselectivity. Below is a summary of the performance of three common polysaccharide-based CSPs for the separation of 1,4-disubstituted piperazine derivatives.
| Chiral Stationary Phase | Chiral Selector | Separation Factor (α) | Mobile Phase (Typical) | Observations |
| Chiralcel OD | Cellulose tris(3,5-dimethylphenylcarbamate) | 1.13 - 3.54 | n-Hexane/2-Propanol | Good overall performance for a range of piperazine derivatives.[1] |
| Chiralcel OJ | Cellulose tris(4-methylbenzoate) | 1.13 - 3.54 | n-Hexane/2-Propanol | Showed notable differences in selectivity compared to other cellulose and amylose phases, influenced by lipophilicity and steric factors.[1] |
| Chiralpak AD | Amylose tris(3,5-dimethylphenylcarbamate) | 1.13 - 3.54 | n-Hexane/2-Propanol | Demonstrated effective resolution, with selectivity comparable to Chiralcel OD for the tested piperazine derivatives.[1] |
| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Good Resolution* | Acetonitrile/Methanol/DEA | Found to provide good separation between piperazine and an active pharmaceutical ingredient (API). |
*Specific quantitative data (k, α, Rs) for piperazine enantiomers on Chiralpak IC was not available in the cited literature, but it was reported to provide good resolution.
Experimental Protocols
Detailed methodologies are essential for reproducing and adapting chiral separation methods. The following protocols are based on reported successful separations of piperazine derivatives.
Method 1: Separation of 1,4-Disubstituted Piperazine Derivatives on Polysaccharide-Based CSPs
This method is based on a comparative study of Chiralcel OD, Chiralcel OJ, and Chiralpak AD for the enantioseparation of a series of 1,4-disubstituted piperazine derivatives with hypnotic activity.[1]
-
Columns:
-
Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel OJ (Cellulose tris(4-methylbenzoate))
-
Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate))
-
-
Mobile Phase: A mixture of n-hexane and 2-propanol. The exact ratio was optimized for each compound to achieve the best separation.
-
Flow Rate: Not specified in the abstract. A typical starting flow rate for analytical HPLC is 1.0 mL/min.
-
Temperature: Not specified in the abstract. Ambient temperature is a common starting point.
-
Detection: UV detection, wavelength dependent on the specific piperazine derivative.
Method 2: Separation of Piperazine from an API using Chiralpak IC
This method was developed for the quantification of piperazine in an active pharmaceutical ingredient.
-
Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile / Methanol / Diethylamine (DEA) (90:10:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 35°C
-
Detection: UV at 340 nm
-
Injection Volume: 10 µL
Logical Workflow for Chiral Method Development
The process of selecting an appropriate chiral stationary phase and optimizing the separation method can be systematic. The following diagram illustrates a logical workflow for the chiral separation of piperazine enantiomers.
Caption: A logical workflow for chiral HPLC method development for piperazine enantiomer separation.
Concluding Remarks
The selection of a chiral stationary phase for the separation of piperazine enantiomers is highly dependent on the specific derivative being analyzed. Polysaccharide-based CSPs, such as the Chiralcel and Chiralpak series, have demonstrated broad applicability and high selectivity for this class of compounds.[1] A systematic screening approach, beginning with a variety of polysaccharide and potentially cyclodextrin-based phases, followed by methodical optimization of the mobile phase and other chromatographic parameters, is the most effective strategy for achieving a robust and reliable enantioseparation. The experimental protocols and workflow provided in this guide serve as a starting point for researchers to develop and refine their chiral separation methods for piperazine and its derivatives.
References
Safety Operating Guide
Proper Disposal of (R)-1-Boc-2-benzylpiperazine: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of (R)-1-Boc-2-benzylpiperazine is critical for maintaining a secure laboratory environment and ensuring regulatory adherence. This document provides detailed procedures for researchers, scientists, and drug development professionals.
This compound is a chemical compound utilized in pharmaceutical research and development. Due to its hazardous properties, it is imperative that this substance be disposed of following strict protocols. The compound is classified as corrosive and an irritant. It is harmful if swallowed, causes skin irritation, can result in serious eye damage, and may lead to respiratory irritation.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. The following table summarizes the key safety information:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity (Oral) |
| Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation |
| Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation |
| Danger | H318: Causes serious eye damage |
| Specific Target Organ Toxicity |
| Warning | H335: May cause respiratory irritation |
Data sourced from PubChem.[1]
Appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this chemical. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat or other protective clothing
-
Respiratory protection if ventilation is inadequate
Disposal Workflow
The proper disposal of this compound should be viewed as a controlled, multi-step process. The following diagram illustrates the logical workflow for its disposal.
Caption: Logical workflow for the disposal of this compound.
Detailed Experimental Protocols for Disposal
The following step-by-step procedures provide a direct answer to the operational questions regarding the disposal of this compound.
Protocol 1: Disposal of Unused or Waste this compound
-
Characterization as Hazardous Waste : Due to its corrosive and irritant properties, any unused or waste this compound must be treated as hazardous waste.
-
Container Selection : Obtain a designated hazardous waste container that is compatible with the chemical. Ensure the container is in good condition and has a secure, leak-proof lid.
-
Waste Transfer : Carefully transfer the waste chemical into the designated container. Avoid creating dust or splashes. If the compound is a solid, use a scoop or spatula. If it is a liquid, pour it carefully, preferably in a fume hood.
-
Labeling : Immediately label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.
-
Storage : Store the container in a designated and properly ventilated satellite accumulation area. This area should be away from incompatible materials.
-
Disposal Request : Once the container is full, or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.
Protocol 2: Disposal of Contaminated Materials
-
Segregation : Any materials that have come into contact with this compound, such as gloves, absorbent pads, and weighing papers, must be considered contaminated hazardous waste.
-
Collection : Place all contaminated solid waste into a designated, labeled hazardous waste container. Do not mix with non-hazardous trash.
-
Disposal : The container of contaminated materials should be managed and disposed of following the same procedure as the unused chemical waste (Protocol 1).
Protocol 3: Decontamination and Disposal of Empty Containers
-
Initial Assessment : A container that held this compound is not considered "empty" until it has been properly decontaminated.
-
Triple Rinsing :
-
Rinse the container three times with a suitable solvent in which this compound is soluble.
-
Each rinse should use a volume of solvent equal to approximately 10% of the container's volume.
-
Collect the solvent rinsate in a designated hazardous waste container, as it is now contaminated.
-
-
Label Defacement : Once the container is triple-rinsed, deface or remove the original chemical label.
-
Final Disposal : The decontaminated container can typically be disposed of as non-hazardous waste. However, always confirm this with your institution's EHS guidelines.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.
References
Personal protective equipment for handling (R)-1-Boc-2-benzylpiperazine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the safe handling and disposal of (R)-1-Boc-2-benzylpiperazine. Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risk.
This compound is classified with the following hazards:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H318: Causes serious eye damage[1]
-
H335: May cause respiratory irritation[1]
Due to these potential hazards, a comprehensive personal protective equipment plan is mandatory for all personnel handling this compound.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[2] | Prevents skin contact and irritation.[1] |
| Eye Protection | Chemical safety goggles. A face shield should be worn over goggles when there is a splash hazard. | Protects against serious eye damage from splashes or dust.[1] |
| Body Protection | A standard laboratory coat must be worn. | Protects against incidental skin contact. |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood. If irritation is experienced or if working outside a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][4] | Minimizes the risk of respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following procedures is required to ensure safe handling.
1. Preparation:
-
Before beginning work, ensure the Safety Data Sheet (SDS) has been reviewed and is readily accessible.
-
Verify that a safety shower and eyewash station are unobstructed and operational.
-
All handling of this compound, including weighing and transfers, should be conducted within a certified chemical fume hood.
-
Don all required PPE as specified in the table above before entering the designated handling area.
2. Handling the Compound:
-
Allow the container to reach room temperature before opening.
-
Carefully open the container to avoid creating dust.
-
Use appropriate tools (e.g., spatula) for transfers.
-
Keep the container tightly sealed when not in use.
-
Avoid actions that could generate dust or aerosols.
3. Post-Handling & Cleanup:
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.
-
Remove PPE in the designated area, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water after work is complete.
Emergency and Disposal Plans
Spill Response:
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
PPE: Don the appropriate PPE, including respiratory protection, before re-entering the area.
-
Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial spill absorbents.[5]
-
Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Collect all contaminated materials (e.g., gloves, absorbent pads, empty containers) in a designated, sealed, and properly labeled hazardous waste container.
-
Dispose of the hazardous waste in accordance with all local, state, and federal regulations.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
